molecular formula C11H16Cl2N2O B565687 Clenproperol-d7 CAS No. 1173021-09-4

Clenproperol-d7

Cat. No.: B565687
CAS No.: 1173021-09-4
M. Wt: 270.20 g/mol
InChI Key: JXUDZCJTCKCTQK-NWOXSKRJSA-N
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Description

A labeled related drug>Clenproperol-d7 is an isotopically labeled compound of the β -agonist, clenproperol.>

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3/i1D3,2D3,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUDZCJTCKCTQK-NWOXSKRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746802
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-{[(~2~H_7_)propan-2-yl]amino}ethan-1-ol
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Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-09-4
Record name 4-Amino-3,5-dichloro-α-[[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]methyl]benzenemethanol
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Record name 1-(4-Amino-3,5-dichlorophenyl)-2-{[(~2~H_7_)propan-2-yl]amino}ethan-1-ol
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Record name 1173021-09-4
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Foundational & Exploratory

A Technical Guide to Clenproperol-d7: Structure, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated β₂-adrenergic agonist, Clenproperol-d7. It covers its chemical structure, analytical methodologies for its quantification, and the biological signaling pathways associated with its non-deuterated counterpart, Clenproperol. This document is intended to serve as a valuable resource for researchers in pharmacology, analytical chemistry, and drug development.

Chemical Structure of Clenproperol and this compound

Clenproperol is a synthetic compound belonging to the class of β₂-adrenergic agonists. Its chemical structure is closely related to that of the more well-known compound, Clenbuterol. The core structure consists of a dichlorinated aniline ring linked to an ethanolamine side chain.

Clenproperol:

  • IUPAC Name: 1-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol

  • Molecular Formula: C₁₁H₁₆Cl₂N₂O

  • Canonical SMILES: CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

This compound: this compound is the isotopically labeled analog of Clenproperol, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This substitution increases the molecular weight of the compound, making it an ideal internal standard for quantitative analysis by mass spectrometry.

  • IUPAC Name: 1-(4-amino-3,5-dichlorophenyl)-2-{[1,1,1,3,3,3-hexadeuterio-2-(deuterio)propan-2-yl]amino}ethanol

  • Molecular Formula: C₁₁H₉D₇Cl₂N₂O

  • Canonical SMILES: [2H]C([2H])([2H])C([2H])(NCC(O)c1cc(Cl)c(N)c(Cl)c1)C([2H])([2H])[2H]

  • Mass Shift: M+7

The deuteration at the isopropyl group provides a stable isotopic label with minimal risk of deuterium-hydrogen exchange under typical analytical conditions.

Quantitative Analysis of Clenproperol using this compound

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of small molecules in complex matrices. This compound serves as an excellent internal standard for the determination of Clenproperol in biological samples such as plasma, urine, and tissue. The following table summarizes typical analytical parameters for the quantification of β₂-agonists using such methods.

ParameterMatrixMethodTypical Value Range
Limit of Detection (LOD) Bovine MeatLC-MS/MS0.05 - 0.8 µg/kg
Limit of Quantification (LOQ) Bovine MeatLC-MS/MS0.2 - 2.5 µg/kg
Recovery Bovine MeatLC-MS/MS76.4 - 111.7%
Precision (%RSD) Bovine MeatLC-MS/MS≤ 22.9%
Decision Limit (CCα) Milk, Yogurt, Sausage, MeatHPLC-MS/MS0.21 - 0.49 ng/g
Detection Capability (CCβ) Milk, Yogurt, Sausage, MeatHPLC-MS/MS0.60 - 0.69 ng/g

Experimental Protocols

Synthesis of this compound

While a detailed, publicly available protocol for the synthesis of this compound is not readily found in the literature, a reported efficient synthesis utilizes deuterium isopropylamine as a labeled precursor. The general synthetic strategy would involve the reaction of a suitable epoxide precursor of the dichlorinated aniline moiety with deuterated isopropylamine (isopropylamine-d7).

A plausible synthetic workflow is outlined below:

G cluster_synthesis Synthesis Workflow for this compound start 4-Amino-3,5-dichloro-α-chloroacetophenone epoxide 2-(4-Amino-3,5-dichlorophenyl)oxirane start->epoxide Reduction clenproperol_d7 This compound epoxide->clenproperol_d7 Nucleophilic Ring Opening d7_amine Isopropylamine-d7 d7_amine->clenproperol_d7

A plausible synthetic workflow for this compound.
Quantitative Analysis of Clenproperol by LC-MS/MS

The following protocol provides a general framework for the analysis of Clenproperol in a biological matrix using this compound as an internal standard.

G cluster_analysis Analytical Workflow for Clenproperol Quantification sample 1. Sample Preparation (e.g., Homogenization of tissue) spike 2. Spiking with this compound (Internal Standard) sample->spike extraction 3. Liquid-Liquid or Solid-Phase Extraction spike->extraction cleanup 4. Sample Clean-up (e.g., SPE) extraction->cleanup lc 5. LC Separation (e.g., C18 column) cleanup->lc ms 6. MS/MS Detection (MRM mode) lc->ms quant 7. Quantification (Isotope Dilution) ms->quant

Analytical workflow for Clenproperol quantification.

Methodology Details:

  • Sample Preparation: The biological sample (e.g., 1 g of tissue) is homogenized.

  • Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample.

  • Extraction: The analyte and internal standard are extracted from the matrix using a suitable organic solvent (e.g., ethyl acetate) under alkaline conditions.

  • Clean-up: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.

  • LC Separation: The cleaned extract is injected into a liquid chromatography system, typically with a C18 reversed-phase column, for separation of the analyte from other compounds. A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid is commonly used.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Clenproperol and this compound are monitored for high selectivity and sensitivity.

  • Quantification: The concentration of Clenproperol in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Clenproperol and a fixed concentration of this compound.

Biological Signaling Pathway

Clenproperol, like Clenbuterol, is a β₂-adrenergic agonist. These compounds exert their effects by binding to and activating β₂-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade, primarily through the Gαs subunit, leading to the production of cyclic AMP (cAMP) and subsequent physiological responses.

The following diagram illustrates the canonical β₂-adrenergic signaling pathway.

G cluster_pathway β₂-Adrenergic Receptor Signaling Pathway clenproperol Clenproperol receptor β₂-Adrenergic Receptor clenproperol->receptor Binds to g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac αs subunit activates camp cAMP ac->camp Catalyzes conversion of atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Responses (e.g., smooth muscle relaxation, glycogenolysis) pka->response Phosphorylates target proteins leading to

Canonical β₂-adrenergic receptor signaling pathway.

Pathway Description:

  • Ligand Binding: Clenproperol binds to the extracellular domain of the β₂-adrenergic receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the βγ subunits and exchanges GDP for GTP.

  • Adenylate Cyclase Activation: The activated Gαs subunit binds to and activates adenylate cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.

  • Cellular Response: The active PKA catalytic subunits phosphorylate various downstream target proteins, leading to a cascade of cellular responses. In smooth muscle cells of the airways, this leads to relaxation and bronchodilation. In other tissues, it can stimulate processes like glycogenolysis and lipolysis.

Synthesis Pathways for Deuterated Clenproperol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis pathways for deuterated Clenproperol, a valuable internal standard for pharmacokinetic and metabolic studies. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document outlines the synthetic routes, experimental protocols, and characterization data for isotopically labeled Clenproperol.

Introduction

Clenproperol, a β2-adrenergic agonist, is a compound of interest in various fields of research. The use of its deuterated analogue as an internal standard is crucial for accurate quantification in complex biological matrices. Deuterium labeling offers a robust method for distinguishing the internal standard from the analyte of interest in mass spectrometric analyses, thereby improving the accuracy and precision of analytical methods. This guide focuses on the chemical synthesis of deuterated Clenproperol, providing detailed pathways and methodologies.

Synthesis of Deuterated Clenproperol (Clenproperol-d7)

The most common isotopologue of deuterated Clenproperol is this compound, where the seven hydrogen atoms of the isopropyl group are replaced with deuterium. The synthesis can be logically divided into two main stages:

  • Preparation of the key intermediate: Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone.

  • Introduction of the deuterated moiety and final product formation: Reaction of the intermediate with deuterated isopropylamine and subsequent reduction.

A proposed reaction scheme is presented below, followed by detailed experimental protocols and data.

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Deuteration and Reduction A 4-Amino-3,5-dichloroacetophenone B 1-(4-Amino-3,5-dichlorophenyl)- 2-bromoethanone A->B Bromine (Br2) Chloroform (CHCl3), 65°C D 1-(4-Amino-3,5-dichlorophenyl)-2- (isopropyl-d7-amino)ethanone B->D Reaction with (C) C Deuterated Isopropylamine (d7) E Deuterated Clenproperol (this compound) D->E Sodium Borohydride (NaBH4) Methanol (MeOH) Experimental_Workflow Start Start: 4-Amino-3,5-dichloroacetophenone Step1 Step 1: Bromination (Br2, CHCl3, 65°C) Start->Step1 Intermediate Intermediate: 1-(4-amino-3,5-dichlorophenyl) -2-bromoethanone Step1->Intermediate Step2 Step 2: N-Alkylation (Isopropylamine-d7) Intermediate->Step2 Intermediate2 Intermediate: Deuterated Ketone Step2->Intermediate2 Step3 Step 3: Reduction (NaBH4, MeOH) Intermediate2->Step3 Purification Purification: Extraction & Chromatography Step3->Purification Final_Product Final Product: Deuterated Clenproperol Purification->Final_Product

Commercial suppliers of Clenproperol-d7 analytical standard.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available Clenproperol-d7 analytical standard. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this internal standard for the quantitative analysis of Clenproperol and other related β-agonists.

Introduction

This compound is the deuterated isotopologue of Clenproperol, a β2-adrenergic agonist. Due to its structural similarity and distinct mass shift, this compound serves as an ideal internal standard for chromatographic and mass spectrometric analysis, ensuring accuracy and precision in quantifying Clenproperol in various biological and environmental matrices. Its use is critical in areas such as veterinary drug residue analysis, forensic toxicology, and pharmaceutical research.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound as an analytical standard. The products are available in various formats, typically as a neat solid or in solution. The following table summarizes the key quantitative data from prominent commercial suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )FormatConcentrationStoragePurity
LGC Standards Clenproperol D71173021-09-4C₁₁D₇H₉Cl₂N₂O270.21Neat-2-8°C>95% (Indicated by RIVM datasheet)
Sigma-Aldrich This compound VETRANAL®1173021-09-4C₁₁D₇H₉Cl₂N₂O270.21Neat-2-8°CAnalytical Standard Grade
CRM LABSTANDARD This compound solution1173021-09-4C₁₁D₇H₉Cl₂N₂O270.21Solution in Methanol100 mg/L, 1000 mg/LInformation not availableCertified Reference Material
HPC Standards D7-Clenproperol1173021-09-4C₁₁D₇H₉Cl₂N₂O270.21Neat-Information not availableHigh-Purity
HPC Standards D7-Clenproperol solution1173021-09-4C₁₁D₇H₉Cl₂N₂O270.21Solution in Acetonitrile100 µg/mLInformation not availableHigh-Purity

Experimental Protocol: Analysis of β-Agonists in Bovine Urine using UPLC-MS/MS with this compound Internal Standard

The following is a representative experimental protocol synthesized from methodologies described in peer-reviewed literature for the determination of β-agonists in biological matrices. This compound is employed as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

1. Materials and Reagents

  • This compound analytical standard

  • Reference standards of β-agonists of interest

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Molecularly Imprinted Polymer or mixed-mode cation exchange)

  • Bovine urine samples

2. Standard Solution Preparation

  • Internal Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 100 µg/mL.

  • Internal Standard Working Solution: Dilute the stock solution with methanol:water (1:1, v/v) to a final concentration of 10 ng/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank bovine urine with known concentrations of the target β-agonists and a constant concentration of the this compound internal standard working solution.

3. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes. Take a 5 mL aliquot of the supernatant and add 100 µL of the this compound internal standard working solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of 40% methanol in water to remove interferences.

  • Elution: Elute the analytes and the internal standard with 5 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

4. UPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor at least two specific precursor-product ion transitions for each target analyte and for this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte.

  • Quantify the amount of each β-agonist in the samples using the linear regression equation derived from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the analytical process and a conceptual representation of the internal standard method.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bovine Urine Sample Spike Spike with this compound (Internal Standard) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap UPLC UPLC Separation Evap->UPLC MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Analytical workflow for β-agonist determination.

Internal_Standard_Method cluster_process Analytical Process Analyte Analyte (Clenproperol) Process Extraction Injection Ionization Analyte->Process IS Internal Standard (this compound) IS->Process Analyte_Response Analyte Signal (Area_A) Process->Analyte_Response IS_Response IS Signal (Area_IS) Process->IS_Response Ratio Ratio = Area_A / Area_IS Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration via Calibration Curve

Caption: Principle of the internal standard method.

Clenproperol-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Clenproperol-d7, a deuterated analog of the β2-adrenergic agonist Clenproperol. This document summarizes its core physicochemical properties, details its mechanism of action through key signaling pathways, and provides comprehensive experimental protocols for its analysis and the investigation of its biological effects.

Core Compound Data

Quantitative data for this compound and its parent compound, Clenproperol, are summarized below for easy reference and comparison.

PropertyThis compoundClenproperol
CAS Number 1173021-09-4[1][2]38339-11-6
Molecular Formula C₁₁H₉D₇Cl₂N₂OC₁₁H₁₆Cl₂N₂O
Molecular Weight 270.21 g/mol [1][2]263.16 g/mol

Mechanism of Action: Signaling Pathways

Clenproperol, and by extension its deuterated form, primarily functions as a β2-adrenergic agonist.[1][2] Its effects are mediated through the activation of β2-adrenergic receptors, which triggers downstream intracellular signaling cascades. Two prominent pathways have been elucidated for the closely related and structurally similar compound, Clenbuterol.

β2-Adrenoceptor/cAMP/PKA/p-CREB Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like Clenproperol leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) acts as a transcription factor, modulating the expression of various genes. This pathway is crucial for the anabolic and lipolytic effects observed with β2-adrenergic agonists.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Clenproperol This compound b2AR β2-Adrenergic Receptor Clenproperol->b2AR binds AC Adenylyl Cyclase b2AR->AC activates ATP ATP cAMP cAMP ATP->cAMP converts to PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Transcription pCREB->Gene regulates

Caption: β2-Adrenoceptor/cAMP/PKA/p-CREB Signaling Pathway.

Akt/eNOS/NO/Cx43 Signaling Pathway

In certain cell types, particularly in the cardiovascular system, β2-adrenergic receptor stimulation can also activate the Akt/eNOS signaling pathway. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO, in turn, can influence the phosphorylation state of Connexin 43 (Cx43), a gap junction protein important for intercellular communication. This pathway is implicated in the cardioprotective effects of some β2-agonists.

G Clenproperol This compound b2AR β2-Adrenergic Receptor Clenproperol->b2AR binds Akt Akt b2AR->Akt activates pAkt p-Akt Akt->pAkt phosphorylates eNOS eNOS pAkt->eNOS phosphorylates peNOS p-eNOS eNOS->peNOS NO Nitric Oxide (NO) peNOS->NO produces Cx43 Connexin 43 (Cx43) NO->Cx43 influences phosphorylation pCx43 p-Cx43 Cx43->pCx43 CellularResponse Cardioprotective Effects pCx43->CellularResponse leads to

Caption: Akt/eNOS/NO/Cx43 Signaling Pathway.

Experimental Protocols

Detailed methodologies for the detection of Clenproperol and the investigation of its associated signaling pathways are provided below.

Analysis of this compound in Biological Samples by LC-MS/MS

This protocol describes a method for the sensitive detection of Clenbuterol in urine, which can be adapted for this compound by adjusting the mass transitions.

1. Sample Preparation (Solid-Phase Extraction)

  • To 2 mL of urine, add 2 µL of an appropriate internal standard solution (e.g., Clenbuterol-d9).

  • Add 400 µL of 1 M hydrochloric acid.

  • Add 4 mL of methyl tert-butyl ether, vortex for 10 minutes, and centrifuge at 2500 rpm for 5 minutes.

  • Discard the organic layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with a suitable base.

  • Perform a second liquid-liquid extraction with 4 mL of methyl tert-butyl ether.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions For this compound, precursor ion m/z 277.1. Product ions would need to be determined experimentally, but for Clenbuterol, they are typically 203.0 and 259.1.
Collision Energy To be optimized for each transition.

3. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample add_is Add Internal Standard urine->add_is acid_ext Acidic LLE add_is->acid_ext ph_adjust pH Adjustment acid_ext->ph_adjust base_ext Basic LLE ph_adjust->base_ext evap Evaporation base_ext->evap reconst Reconstitution evap->reconst lcms LC-MS/MS System reconst->lcms data Data Acquisition and Analysis lcms->data

Caption: LC-MS/MS Experimental Workflow.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps for detecting the phosphorylation of key proteins like PKA, CREB, Akt, eNOS, and Cx43.

1. Sample Preparation

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

2. Gel Electrophoresis and Transfer

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-PKA, anti-phospho-CREB, anti-phospho-Akt, anti-phospho-eNOS, anti-phospho-Cx43, and their total protein counterparts) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Measurement of Nitric Oxide (NO) Production

The Griess assay is a common method for the indirect measurement of NO production by quantifying nitrite, a stable and nonvolatile breakdown product of NO.

1. Sample Collection

  • Collect cell culture supernatant or tissue homogenates.

  • Deproteinize samples using a 10 kDa molecular weight cut-off spin filter if necessary.

2. Griess Assay Procedure

  • Prepare a nitrite standard curve.

  • In a 96-well plate, add 50 µL of sample or standard to each well.

  • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples based on the standard curve.

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Clenproperol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the deliberate substitution of hydrogen with deuterium to enhance a drug's metabolic profile has become an increasingly prevalent strategy. This guide delves into the critical quality attribute of isotopic purity for deuterated compounds, with a specific focus on Clenproperol-d7. While definitive regulatory thresholds for the isotopic purity of any single deuterated drug are not publicly enumerated, this document provides a comprehensive framework for understanding, determining, and controlling the isotopic composition of this compound, a crucial aspect for ensuring its safety, efficacy, and regulatory compliance.

The Imperative of Isotopic Purity

The therapeutic benefit of deuterated drugs stems from the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism at specific sites within the molecule.[1] However, the synthesis of deuterated compounds is never absolute, resulting in a population of molecules with varying degrees of deuteration, known as isotopologues.[2] The presence of these isotopic impurities, even in small amounts, can significantly impact the drug's pharmacokinetic properties and potentially introduce toxic metabolites.[3] Therefore, rigorous characterization and control of the isotopic purity of this compound are paramount.

Understanding the Isotopologue Profile

It is a statistical reality that achieving 100% isotopic purity is practically impossible, especially when multiple deuterium atoms are incorporated.[2] The final product will inevitably be a mixture of isotopologues. For a compound like this compound, where seven deuterium atoms are intended to be present, the distribution of these isotopologues becomes a critical parameter to define and control.

Two key terms are often used in this context:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[2]

  • Species Abundance: This describes the percentage of each specific isotopologue (e.g., d6, d7, d5) within the final drug substance.[2]

Controlling the distribution of these molecular species is a non-negotiable aspect of developing and manufacturing deuterated active pharmaceutical ingredients (APIs), ensuring batch-to-batch consistency and meeting stringent regulatory expectations.[2]

Analytical Techniques for Determining Isotopic Purity

A combination of powerful analytical techniques is employed to measure and control the isotopologue distribution. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Technique Information Provided Key Considerations
Quantitative Nuclear Magnetic Resonance (qNMR) Provides highly precise measurement of the overall isotopic enrichment by comparing the signal of residual protons to a known internal standard.[2] Confirms the location of deuterium labels.[1]Requires a more concentrated sample in a non-deuterated solvent.[1]
High-Resolution Mass Spectrometry (HRMS) Determines the relative abundance of different isotopologues, allowing for the calculation of overall isotopic purity.[1][4] Can be coupled with liquid chromatography (LC-MS) for separation from other impurities.[5]Requires high mass accuracy and resolution to differentiate between isotopologues.[6][7]

Experimental Protocols

Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-HRMS.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

  • Chromatographic Separation: Inject the sample onto a suitable Ultra-High-Performance Liquid Chromatography (UHPLC) system to separate the analyte of interest from any non-isotopic impurities.

  • Mass Spectrometric Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) capable of resolving the different isotopologues of Clenproperol.

    • Acquire full-scan mass spectra in positive electrospray ionization (ESI) mode.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]+ ions of each expected isotopologue (d0 to d7).

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.

    • The isotopic purity is typically reported as the percentage of the desired d7 isotopologue.

Protocol 2: Confirmation of Deuterium Labeling Position by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of NMR to confirm the specific locations of the deuterium atoms in the this compound molecule.

  • Sample Preparation: Prepare a concentrated solution of the this compound sample in a non-deuterated solvent (e.g., Chloroform-d is not suitable; use a protic solvent if necessary and possible).

  • ¹H NMR Analysis:

    • Acquire a proton NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration confirms the successful incorporation of deuterium.

  • ²H NMR Analysis:

    • Tune the NMR probe to the deuterium frequency.

    • Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the intended labeling sites provides direct evidence of the deuterium location.[1]

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows involved in the assessment of this compound isotopic purity.

G Figure 1: Conceptual Workflow for Isotopic Purity Assessment cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_quality Quality Control & Release S1 Deuterated Starting Materials S2 Chemical Synthesis of this compound S1->S2 S3 Purification S2->S3 A1 Sample Preparation S3->A1 API Sample A2 LC-HRMS Analysis A1->A2 A3 NMR Analysis A1->A3 A4 Data Interpretation A2->A4 A3->A4 Q1 Isotopologue Profile Determination A4->Q1 Analytical Data Q2 Comparison to Specification Q1->Q2 Q3 Batch Release Q2->Q3

Caption: Conceptual Workflow for Isotopic Purity Assessment of this compound.

G Figure 2: Decision Pathway for Isotopic Purity Evaluation start This compound Batch ms_analysis Perform LC-HRMS Analysis start->ms_analysis nmr_analysis Perform NMR Analysis start->nmr_analysis check_purity Isotopic Purity (d7 %) > Specification? ms_analysis->check_purity check_position Deuterium Positions Correct? nmr_analysis->check_position check_purity->check_position Yes fail Investigate & Reprocess check_purity->fail No pass Batch Meets Requirements check_position->pass Yes check_position->fail No

Caption: Decision Pathway for the Evaluation of this compound Isotopic Purity.

Regulatory Considerations and Future Outlook

Regulatory agencies such as the FDA and EMA require a thorough understanding and characterization of all isotopic impurities in a deuterated drug product. While specific guidance on acceptable limits for isotopic purity is not prescribed, the expectation is for manufacturers to establish in-house specifications based on robust analytical data and to demonstrate consistency across batches.

The development of advanced analytical techniques will continue to refine the ability to characterize the isotopologue profiles of deuterated drugs with greater precision. As more deuterated compounds enter clinical development and reach the market, a clearer consensus on the regulatory requirements for isotopic purity is likely to emerge. For now, a rigorous, science-based approach to the characterization and control of this compound's isotopic composition is the surest path to regulatory success.

References

An In-depth Technical Guide to the Stability and Storage of Clenproperol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Clenproperol-d7, a deuterated isotopologue of the β2-adrenergic agonist Clenproperol. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of research findings and for the development of stable pharmaceutical formulations. This document outlines storage recommendations, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Conditions

This compound is generally stable when stored under the recommended conditions. However, like its non-deuterated counterpart, it is susceptible to degradation under certain environmental stresses. Adherence to proper storage and handling protocols is crucial to maintain the compound's integrity, purity, and isotopic enrichment.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on the physical form of the compound:

FormTemperatureLight and Moisture ProtectionAdditional Notes
Solid (Powder) -20°C[1]Store in a tightly sealed, light-resistant container in a dry, well-ventilated area.[1]Keep away from direct sunlight.[1]
In Solvent -80°C[1]Use tightly sealed vials to prevent solvent evaporation and contamination.Stock solutions stored below -20°C can be stable for several months.[2]
Short-term/Working Solutions 2-8°C or 4°C[3][4]Protect from light.Recommended for analytical standards and solutions in active use.
Incompatible Materials and Conditions to Avoid

To prevent degradation, avoid exposing this compound to the following:

  • Strong acids and alkalis: These can catalyze hydrolysis.[1]

  • Strong oxidizing and reducing agents: These can lead to chemical modification of the molecule.[1]

  • High temperatures and direct sunlight: These can accelerate degradation.[1]

  • Fire: Under fire conditions, the compound may decompose and emit toxic fumes.[1]

Quantitative Stability Data

While specific quantitative stability data for this compound from forced degradation studies is not extensively available in the public domain, the following table illustrates the expected format for such data. This table is based on typical stability-indicating assay results for related β-agonists and serves as a template for data presentation.

Stress ConditionDurationTemperature% Assay of this compound (Illustrative)% Degradation (Illustrative)No. of Degradants
Acid Hydrolysis (0.1 M HCl) 24 hours60°C90.5%9.5%2
Base Hydrolysis (0.1 M NaOH) 24 hours60°C88.2%11.8%3
Oxidative (3% H₂O₂) 24 hoursRoom Temp.92.1%7.9%2
Thermal (Solid State) 48 hours80°C98.5%1.5%1
Photolytic (UV Light) 48 hoursRoom Temp.94.3%5.7%1

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential for accurately assessing the degradation of this compound. The following protocols outline the methodologies for conducting forced degradation studies and for the analysis of stability samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M sodium hydroxide, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M hydrochloric acid, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State): Keep a known amount of solid this compound powder in a petri dish at 80°C for 48 hours. After exposure, dissolve the powder to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to UV light (254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.

Stability-Indicating HPLC Method

Objective: To develop a quantitative method to separate and quantify this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 245 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

GC-MS Analysis for Isotopic Stability and Purity

Objective: To confirm the structural integrity, isotopic enrichment, and purity of this compound after stability studies.

Sample Preparation: Derivatization of this compound may be required to improve its volatility for GC analysis.

GC-MS Conditions:

  • Column: A suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure good separation.

  • Mass Spectrometer: Operated in full scan mode to identify degradation products and in selected ion monitoring (SIM) mode for quantitative analysis.

Signaling Pathway and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Clenproperol is a β2-adrenergic agonist. Upon binding to the β2-adrenergic receptor, it initiates a signaling cascade that is crucial for its pharmacological effects.

Beta2_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to Gs_protein Gs Protein Beta2_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: β2-Adrenergic Receptor Signaling Pathway

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Stability_Workflow Start Start: this compound Bulk Material Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Stability_Study Long-term and Accelerated Stability Studies Start->Stability_Study Method_Development Stability-Indicating Method Development (HPLC/GC-MS) Forced_Degradation->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Method_Validation->Stability_Study Sample_Analysis Sample Analysis at Specified Time Points Stability_Study->Sample_Analysis Data_Evaluation Data Evaluation and Shelf-life Determination Sample_Analysis->Data_Evaluation End End: Stability Report Data_Evaluation->End

Caption: Stability Testing Experimental Workflow

By adhering to the storage conditions and employing the experimental protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of this compound, leading to reliable experimental outcomes and the development of safe and effective pharmaceutical products.

References

Clenproperol-d7: A Technical Safety and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, mechanistic action, and analytical considerations for Clenproperol-d7. This deuterated analog of Clenproperol is primarily used as an internal standard in analytical and forensic toxicology. Due to the limited specific data on the deuterated form, this guide incorporates information from its non-deuterated counterpart, Clenproperol, and the closely related and extensively studied compound, Clenbuterol, to provide a broader context for its safe handling and application.

Safety Data and Hazard Identification

The Safety Data Sheet (SDS) for this compound indicates several key hazard classifications and handling precautions. This information is crucial for ensuring laboratory safety and proper disposal.

GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards[1][2][3][4]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[2][3][4][5].

  • Serious Eye Irritation (Category 2): Causes serious eye irritation[2][3][4][5].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[2][3][5].

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1173021-09-4[1][3][6][7]
Molecular Formula C₁₁H₉D₇Cl₂N₂O[1][6][8]
Molecular Weight 270.21 g/mol [1][3][6][7][8][9]
Appearance White Solid[2]
Storage Temperature -20°C or 2-8°C[2][3]
Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

PrecautionDescriptionReference
Safe Handling Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area and avoid dust formation. Do not eat, drink, or smoke when using this product.[1]
Storage Conditions Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and ignition sources. Recommended storage at -20°C as a powder or -80°C in solvent.[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator (e.g., N95 dust mask) are recommended.[1][3]
First Aid Measures

In case of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid ProcedureReference
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention.[1]
Skin Contact Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. Wash clothing before reuse.[1]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[1][2]
Ingestion Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If the material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel.[1]

Mechanism of Action: A Beta-2 Adrenergic Agonist

Clenproperol is a β2-adrenergic agonist[6][8][10]. As a deuterated analog, this compound is expected to have the same mechanism of action. Beta-2 adrenergic agonists like the closely related Clenbuterol exert their effects by binding to and activating beta-2 adrenergic receptors[11][12]. This interaction initiates a signaling cascade that leads to various physiological responses.

The binding of a β2-agonist to its receptor stimulates the enzyme adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP)[11][12]. The rise in cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the relaxation of smooth muscle tissues, particularly in the bronchioles[11]. This bronchodilatory effect is the basis for the therapeutic use of compounds like Clenbuterol in asthma treatment[11][12][13][14].

Beyond the respiratory system, beta-2 adrenergic agonists can also promote protein synthesis and inhibit protein breakdown in skeletal muscles, leading to muscle growth[11]. This anabolic effect has led to the illicit use of these compounds as performance-enhancing drugs in sports and as growth promoters in livestock[10][11][14].

Beta2_Adrenergic_Signaling cluster_cell Cell Membrane Receptor β2-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts Clenproperol_d7 This compound Clenproperol_d7->Receptor Binds to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Leads to

Figure 1: Simplified signaling pathway of a beta-2 adrenergic agonist.

Metabolism

Specific metabolic studies on this compound are not extensively documented. However, research on the metabolism of the closely related Clenbuterol in rats and cattle provides valuable insights. The primary metabolic pathways for Clenbuterol involve N-dealkylation, N-oxidation, and sulfate conjugation[15].

A significant metabolic route for Clenbuterol is the formation of (hydroxyamino)clenbuterol through N-oxidation[16]. In rats, urine is the major excretion pathway for Clenbuterol and its metabolites[15][16][17]. Studies with rat liver microsomes have shown that clenbuterol hydroxylamine is a major metabolite[16][17][18]. In bovine liver microsomes, another observed biotransformation leads to the production of 4-amino-3,5-dichlorobenzoic acid[18].

Clenbuterol_Metabolism cluster_excretion Excretion Pathway Clenbuterol Clenbuterol N_Oxidation N-Oxidation Clenbuterol->N_Oxidation N_Dealkylation N-Dealkylation Clenbuterol->N_Dealkylation Sulfate_Conjugation Sulfate Conjugation Clenbuterol->Sulfate_Conjugation Clenbuterol_Hydroxylamine Clenbuterol Hydroxylamine N_Oxidation->Clenbuterol_Hydroxylamine Nitro_Clenbuterol 4-Nitroclenbuterol N_Oxidation->Nitro_Clenbuterol Excretion Urinary Excretion Clenbuterol_Hydroxylamine->Excretion Nitro_Clenbuterol->Excretion

Figure 2: Major metabolic pathways of Clenbuterol.

Experimental Protocols: Analytical Detection

This compound is primarily used as an internal standard for the quantitative analysis of Clenproperol and other beta-agonists in biological samples[3]. The analytical methods employed are highly sensitive and typically involve chromatographic separation coupled with mass spectrometric detection[14].

Sample Preparation

A general workflow for the extraction of beta-agonists from biological matrices such as urine or muscle tissue is outlined below.

  • Sample Collection: Collect the biological sample (e.g., urine, tissue homogenate).

  • Internal Standard Spiking: Add a known amount of this compound to the sample.

  • Hydrolysis (for conjugated metabolites): Enzymatic hydrolysis is often performed to deconjugate metabolites.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Extraction with an organic solvent.

    • Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge to isolate the analytes of interest.

  • Derivatization (optional): To improve chromatographic properties and detection sensitivity.

  • Analysis: The extracted and prepared sample is then analyzed by a suitable analytical instrument.

Analytical_Workflow Sample Biological Sample (e.g., Urine) Spiking Spike with This compound Sample->Spiking Hydrolysis Enzymatic Hydrolysis (optional) Spiking->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Figure 3: General experimental workflow for the analysis of beta-agonists.

Instrumentation

The most common analytical technique for the detection and quantification of Clenproperol and its deuterated internal standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analytes from the sample matrix.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Toxicological Information

Conclusion

This compound is a valuable tool for analytical and forensic applications, particularly as an internal standard for the quantification of Clenproperol. While specific in-depth toxicological and metabolic data for the deuterated form are limited, information from its non-deuterated counterpart and the closely related Clenbuterol provides a strong basis for its safe handling, understanding of its mechanism of action, and its analytical detection. Researchers and laboratory personnel should adhere to the safety precautions outlined in the available Safety Data Sheets to minimize risks. Further research into the specific properties of this compound would be beneficial to provide a more complete profile of this compound.

References

The Molecular Blueprint of Clenproperol: A Technical Guide to its β2-Adrenergic Agonist Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the mechanism of action of Clenproperol as a β2-adrenergic agonist. While specific quantitative pharmacological data for Clenproperol is limited in publicly available literature, this document extrapolates its mechanism based on the well-established action of its close structural analog, Clenbuterol, and the broader class of β2-adrenergic agonists.

Executive Summary

Clenproperol is a β2-adrenergic agonist, a class of compounds that selectively activate β2-adrenergic receptors. This activation triggers a cascade of intracellular signaling events, primarily mediated by the Gs-protein pathway, leading to the production of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). The physiological and pharmacological effects of Clenproperol are a direct consequence of PKA-mediated phosphorylation of various downstream target proteins. This guide will dissect the signaling pathways, present available comparative data, and detail the experimental protocols used to characterize such compounds.

Core Mechanism of Action: The β2-Adrenergic Signaling Cascade

The principal mechanism of action for Clenproperol, like other β2-adrenergic agonists, involves the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

The Canonical Gs-Adenylyl Cyclase-cAMP Pathway

Upon binding of Clenproperol to the β2-adrenergic receptor, the receptor undergoes a conformational change that facilitates its coupling to the stimulatory G-protein (Gs). This interaction prompts the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase, an enzyme that catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic AMP (cAMP).[1]

cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA, a holoenzyme consisting of two regulatory and two catalytic subunits, releases its catalytic subunits upon cAMP binding. These active catalytic subunits then phosphorylate a multitude of downstream effector proteins on serine and threonine residues, leading to the ultimate physiological responses.[2]

Canonical Gs-Adenylyl Cyclase-cAMP Pathway Clenproperol Clenproperol beta2AR β2-Adrenergic Receptor Clenproperol->beta2AR Gs Gs Protein (GDP-bound) beta2AR->Gs activates Gs_active Gs Protein (GTP-bound) Gs->Gs_active GDP/GTP exchange AC Adenylyl Cyclase Gs_active->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive binds PKA_active Active PKA PKA_inactive->PKA_active activates Downstream Downstream Effectors PKA_active->Downstream phosphorylates Response Physiological Response Downstream->Response

Caption: Canonical Gs-protein signaling pathway activated by β2-adrenergic agonists.
Alternative Signaling Pathways

Recent research has unveiled that β2-adrenergic receptor signaling is more complex than the canonical pathway alone.

  • Coupling to Gi Proteins: Under certain conditions, such as after PKA-mediated phosphorylation, the β2-adrenergic receptor can switch its coupling from Gs to the inhibitory G-protein (Gi). The activated Gαi subunit inhibits adenylyl cyclase, creating a negative feedback loop that can attenuate the signaling cascade.

  • β-Arrestin-Mediated Signaling: Following agonist-induced phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only desensitizes the G-protein-mediated signaling by sterically hindering the G-protein coupling but also initiates a distinct wave of signaling by acting as a scaffold for other signaling molecules, such as MAP kinases (e.g., ERK1/2).

Alternative Signaling Pathways cluster_receptor β2-Adrenergic Receptor Activation cluster_gi Gi Pathway cluster_arrestin β-Arrestin Pathway Clenproperol Clenproperol beta2AR β2-AR Clenproperol->beta2AR Gi Gi Protein beta2AR->Gi activates GRK GRK beta2AR->GRK beta_arrestin β-Arrestin beta2AR->beta_arrestin recruits AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited inhibits GRK->beta2AR phosphorylates MAPK MAPK (e.g., ERK1/2) beta_arrestin->MAPK activates

Caption: Alternative β2-adrenergic receptor signaling pathways.

Quantitative Pharmacological Data

Direct quantitative data for Clenproperol is scarce in the reviewed literature. However, data for the closely related and well-studied compound, Clenbuterol, provides valuable insights into the expected pharmacological profile.

ParameterAgonistValueSpecies/TissueReference
Potency (relative) Clenbuterol~10 times more potent than Salbutamol (by weight)Human (inhaled)[3]
Efficacy ClenbuterolPartial Agonist-[4]
Receptor Binding ClenbuterolHigh affinity and selectivity for β2 receptors-[1][5]

Note: The potency and efficacy of a β2-agonist can vary depending on the tissue and the specific response being measured.

Experimental Protocols

The characterization of β2-adrenergic agonists like Clenproperol involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a compound for the β2-adrenergic receptor.

Objective: To quantify the interaction between Clenproperol and the β2-adrenergic receptor.

Materials:

  • Cell membranes expressing a high density of β2-adrenergic receptors (e.g., from CHO or HEK293 cells).

  • Radiolabeled ligand with high affinity for the β2-adrenergic receptor (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

  • Unlabeled Clenproperol at various concentrations.

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Clenproperol in the assay buffer.

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The receptors and bound ligand are retained on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Clenproperol concentration. The IC50 value (the concentration of Clenproperol that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow Start Start Incubate Incubate: Membranes + Radioligand + Clenproperol Start->Incubate Equilibrate Equilibrate Incubate->Equilibrate Filter Filter through Glass Fiber Filters Equilibrate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand receptor binding assay.
Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP.

Objective: To determine the potency (EC50) and efficacy of Clenproperol in activating the adenylyl cyclase pathway.

Materials:

  • Intact cells or cell membranes expressing β2-adrenergic receptors.

  • Clenproperol at various concentrations.

  • ATP.

  • Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure:

  • Cell/Membrane Preparation: Prepare a suspension of intact cells or cell membranes.

  • Incubation: Incubate the cells/membranes with varying concentrations of Clenproperol in the presence of ATP and a phosphodiesterase inhibitor.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10-30 minutes) by adding a stop solution (e.g., acid or by heating).

  • cAMP Quantification: Measure the amount of cAMP produced using a commercially available detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the Clenproperol concentration. The EC50 value (the concentration of Clenproperol that produces 50% of the maximal response) and the Emax (maximal effect) are determined by non-linear regression analysis of the dose-response curve.

Adenylyl Cyclase Assay Workflow Start Start Prepare Prepare Cells/Membranes Start->Prepare Incubate Incubate with Clenproperol + ATP + IBMX Prepare->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify cAMP (e.g., ELISA) Terminate->Quantify Analyze Data Analysis (EC50, Emax) Quantify->Analyze End End Analyze->End

Caption: Workflow for an adenylyl cyclase activation assay.

Conclusion

Clenproperol exerts its effects as a β2-adrenergic agonist primarily through the activation of the Gs-adenylyl cyclase-cAMP signaling cascade. While specific quantitative data for Clenproperol remains to be fully elucidated in the public domain, the established pharmacology of the closely related compound Clenbuterol provides a strong framework for understanding its molecular interactions and downstream cellular effects. The experimental protocols detailed herein represent the standard methodologies for the comprehensive characterization of novel β2-adrenergic agonists, enabling the determination of their binding affinity, potency, and efficacy. Further research is warranted to delineate the precise quantitative pharmacological profile of Clenproperol and to explore the potential nuances of its engagement with alternative β2-adrenergic receptor signaling pathways.

References

The Regulatory Status of Clenproperol in Veterinary Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clenproperol is a beta-2 adrenergic agonist that, like its close analogue Clenbuterol, is subject to stringent regulatory control in veterinary medicine. This technical guide provides an in-depth analysis of the regulatory landscape governing beta-agonists, with a primary focus on Clenbuterol as a representative compound due to the limited public information specifically on Clenproperol. There is no evidence to suggest that Clenproperol is an approved veterinary drug in major regulatory jurisdictions such as the European Union or the United States. Its inclusion in analytical screening programs for illegal residues indicates that it is treated as a banned substance for use in food-producing animals. This guide will detail the existing regulatory frameworks, the pharmacological basis for their classification, available quantitative data such as Maximum Residue Limits (MRLs) for Clenbuterol, and representative experimental protocols for the detection of these compounds.

Introduction to Beta-Adrenergic Agonists in Veterinary Medicine

Beta-adrenergic agonists are a class of drugs that bind to and activate beta-adrenergic receptors, mimicking the effects of endogenous catecholamines like adrenaline and noradrenaline. In veterinary medicine, beta-2 adrenergic agonists have legitimate, albeit limited, therapeutic applications. Their primary approved use is as bronchodilators for the treatment of respiratory conditions in horses and, in some regions, for tocolysis (relaxation of the uterus) in cattle.[1][2][3]

However, at higher doses, these compounds can induce a significant repartitioning effect, promoting an increase in muscle mass and a decrease in fat deposition.[4] This has led to their illicit use as growth promoters in livestock, a practice that is widely banned due to concerns about potential adverse effects on animal welfare and human health from the consumption of residues in meat.[2][5][6]

Regulatory Landscape and the Status of Clenproperol

The regulatory status of beta-agonists in veterinary medicine is harmonized in many parts of the world, with a general prohibition on their use for growth promotion in food-producing animals.

European Union

In the European Union, the use of beta-agonists as growth promoters in livestock is prohibited under Council Directive 96/22/EC.[2][5] The therapeutic use of certain beta-agonists is permitted under strict veterinary supervision. For instance, Clenbuterol is approved for bronchodilation in horses and calves and for tocolysis in cows.[1][2][3]

There is no indication that Clenproperol has received marketing authorization for any veterinary use within the EU. Its name frequently appears in lists of substances for which analytical methods are developed to screen for illegal use, reinforcing its status as an unapproved substance.[3]

United States

The U.S. Food and Drug Administration (FDA) also prohibits the use of most beta-agonists for growth promotion. While certain beta-agonists like ractopamine and zilpaterol have been approved as feed additives to increase lean meat production in specific species under strict guidelines, Clenbuterol is not approved for this purpose.[7][8][9] The FDA has a zero-tolerance policy for Clenbuterol residues in meat from animals intended for human consumption, except for any potential residues resulting from approved therapeutic use in horses, which are not typically food animals in the U.S.[6]

Similar to the EU, there is no evidence of Clenproperol being an approved veterinary drug in the United States. Its presence in screening panels for banned substances suggests it is considered an illegal compound.

Pharmacology and Signaling Pathway

Beta-2 adrenergic agonists exert their effects by binding to beta-2 adrenergic receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to various physiological responses.

Mechanism of Action

The binding of a beta-2 agonist like Clenproperol or Clenbuterol to its receptor leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of the drug, such as smooth muscle relaxation (bronchodilation) and increased protein synthesis in skeletal muscle.[10][11]

Signaling Pathway Diagram

Beta2_Agonist_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Agonist Beta-2 Agonist (e.g., Clenproperol) B2AR Beta-2 Adrenergic Receptor (GPCR) Beta2_Agonist->B2AR Binds to G_Protein G-Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Physiological_Response Physiological Response (e.g., Bronchodilation, Protein Synthesis) Downstream_Targets->Physiological_Response

Beta-2 Adrenergic Agonist Signaling Pathway

Quantitative Data: Maximum Residue Limits (MRLs)

Due to the lack of approval for Clenproperol, there are no established MRLs for this compound. MRLs are the maximum concentrations of residues of a veterinary medicine that are legally permitted in foodstuffs of animal origin.[12][13][14] The following tables summarize the MRLs for Clenbuterol in the European Union, which are conditional on its approved therapeutic uses.[3][15][16]

Table 1: Clenbuterol MRLs in Bovine Tissues (EU)

TissueMRL (µg/kg)
Muscle0.1
Liver0.5
Kidney0.5
Fat0.1
Milk0.05

Table 2: Clenbuterol MRLs in Equine Tissues (EU)

TissueMRL (µg/kg)
Muscle0.1
Liver0.5
Kidney0.5
Fat0.1

Experimental Protocols and Workflows

The detection of Clenproperol and other beta-agonists in animal-derived matrices is crucial for enforcing regulations. Various analytical methods have been developed for this purpose, typically involving chromatographic separation coupled with mass spectrometric detection.[17][18][19][20][21]

Representative Protocol: LC-MS/MS Analysis of Beta-Agonists in Animal Tissue

This protocol provides a general methodology for the determination of beta-agonist residues, including Clenproperol, in animal tissues.

1. Sample Preparation:

  • Homogenize 5g of tissue (e.g., liver, muscle).
  • Add an internal standard solution (e.g., a deuterated analogue of the analyte).
  • Perform enzymatic hydrolysis (e.g., using β-glucuronidase/aryl sulfatase) to release conjugated forms of the analytes.
  • Adjust the pH to alkaline conditions (e.g., pH 9-10).

2. Extraction:

  • Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate).
  • Alternatively, use solid-phase extraction (SPE) with a cartridge appropriate for basic compounds (e.g., a mixed-mode cation exchange cartridge).

3. Clean-up:

  • If using LLE, the organic phase is evaporated to dryness and reconstituted in a suitable solvent.
  • If using SPE, the analytes are eluted from the cartridge, and the eluate is evaporated and reconstituted.

4. Instrumental Analysis:

  • Inject the reconstituted sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
  • Chromatographic Conditions: Use a reverse-phase C18 column with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
  • Mass Spectrometric Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Tissue Sample Homogenization 1. Homogenization & Internal Standard Addition Start->Homogenization Hydrolysis 2. Enzymatic Hydrolysis Homogenization->Hydrolysis Extraction 3. Extraction (LLE or SPE) Hydrolysis->Extraction Cleanup 4. Clean-up and Reconstitution Extraction->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Data_Processing 6. Data Processing & Quantification Analysis->Data_Processing End End: Results Data_Processing->End

Workflow for Beta-Agonist Residue Analysis

Conclusion and Implications

The regulatory status of Clenproperol in veterinary medicine is best understood within the broader context of the strict controls placed on beta-adrenergic agonists. The absence of any marketing authorizations, coupled with its inclusion in screening programs for illicit substances, strongly indicates that Clenproperol is not permitted for use in food-producing animals in major jurisdictions. For researchers and drug development professionals, this implies that any work with Clenproperol should be conducted with a clear understanding of its illegal status in the food chain.

Future research in this area could focus on the development of more rapid and sensitive detection methods for a wider range of beta-agonists, including Clenproperol, to aid in regulatory enforcement. Furthermore, understanding the comparative pharmacology and toxicology of different beta-agonists is essential for a comprehensive risk assessment and for the development of safer therapeutic alternatives where needed. Professionals in the field must remain vigilant of the evolving regulatory landscape and the potential for misuse of such compounds in animal production.

References

Methodological & Application

Application Note: High-Throughput Quantification of Clenproperol in Biological Matrices using Clenproperol-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of clenproperol in biological matrices such as plasma and urine. To ensure the highest level of accuracy and precision, this protocol employs a stable isotope-labeled internal standard, Clenproperol-d7. The use of a deuterated internal standard is a cornerstone of modern bioanalysis, effectively compensating for variability in sample preparation and matrix effects.[1] This method is ideal for applications in pharmaceutical research, drug development, and toxicology studies.

Introduction

Clenproperol is a β2-adrenergic agonist. Due to its potential for misuse, sensitive and reliable methods for its quantification in biological fluids are essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the primary analytical technique for the determination of compounds like clenproperol due to its high selectivity, sensitivity, and speed, eliminating the need for time-consuming derivatization steps often required in gas chromatography-mass spectrometry (GC-MS) methods.[2]

The core principle of this method is the use of isotope dilution mass spectrometry (IDMS), where a known quantity of a stable isotope-labeled version of the analyte (this compound) is added to the sample at the beginning of the sample preparation process.[1] Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same variations throughout the analytical workflow, including extraction efficiency, potential degradation, and ionization efficiency in the mass spectrometer.[1] This ratiometric measurement leads to more accurate and precise results.

Experimental Protocols

Materials and Reagents
  • Clenproperol analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • Biological matrix (e.g., plasma, urine)

Standard and Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of clenproperol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the clenproperol stock solution with a methanol/water mixture to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with the same methanol/water mixture to a fixed concentration (e.g., 100 ng/mL).

  • Sample Spiking: To an aliquot of the biological matrix (e.g., 1 mL of plasma or urine), add a precise volume of the this compound internal standard spiking solution. For calibration standards, add the appropriate clenproperol working standard solution. For quality control (QC) samples, spike with known concentrations of clenproperol.

Sample Extraction (Solid-Phase Extraction - SPE)
  • Conditioning: Condition the SPE cartridge with methanol followed by deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing 5% ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a specific volume of the initial mobile phase.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

ParameterRecommended Condition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of clenproperol from matrix components (e.g., 5-95% B over 5 minutes)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The selection of specific and sensitive MRM transitions is critical for method performance. The following are suggested transitions based on the known fragmentation of similar compounds. These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Clenproperol[To be optimized][To be optimized][To be optimized]
This compound[To be optimized][To be optimized][To be optimized]

Note: The exact m/z values for clenproperol and its deuterated analog need to be determined by direct infusion of the standards into the mass spectrometer. For the structurally similar clenbuterol, common transitions are m/z 277.1 → 203.0 and 277.1 → 259.1.[1][3] For Clenbuterol-d9, a transition of m/z 286.1 → 203.9 has been reported.

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for clenproperol using this compound as an internal standard. The values are representative and based on methods for similar beta-agonists.

Table 1: Calibration Curve and Linearity

ParameterTypical Value
Concentration Range0.1 - 100 ng/mL
Regression ModelLinear
Weighting1/x²
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
LLOQ0.185 - 115%< 20%
Low0.385 - 115%< 15%
Mid1085 - 115%< 15%
High8085 - 115%< 15%

Table 3: Recovery and Matrix Effect

ParameterTypical Value
Extraction Recovery> 80%
Matrix Effect85 - 115%

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the quantification of clenproperol using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) spike Spike with this compound (IS) sample->spike extraction Solid-Phase Extraction (SPE) spike->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation UPLC/HPLC Separation evap_recon->lc_separation Inject ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for clenproperol quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of clenproperol in biological matrices. The use of a stable isotope-labeled internal standard is crucial for mitigating analytical variability and ensuring data quality in regulated and research environments. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this methodology.

References

Application Note: Quantitative Analysis of Clenproperol in Biological Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Clenproperol in biological matrices, such as urine and tissue, utilizing isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Clenproperol-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for research, drug development, and food safety applications.

Introduction

Clenproperol is a beta-2 adrenergic agonist that has been investigated for its potential therapeutic effects. Accurate and reliable quantification of Clenproperol in biological matrices is essential for pharmacokinetic studies, residue analysis, and doping control. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its ability to minimize analytical errors by employing a stable isotope-labeled internal standard that behaves chemically and physically identically to the analyte. This note provides a comprehensive protocol for the determination of Clenproperol using this highly specific and sensitive technique.

Experimental

Materials and Reagents
  • Clenproperol analytical standard

  • Clenproperol-d6 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • β-glucuronidase from Helix pomatia

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Standard Solution Preparation

Prepare stock solutions of Clenproperol and Clenproperol-d6 in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a working internal standard solution (e.g., 100 ng/mL) by serial dilution in a suitable solvent mixture (e.g., 50:50 methanol:water).

Sample Preparation

A detailed protocol for the extraction of Clenproperol from a biological matrix (e.g., urine or homogenized tissue) is provided below. This procedure includes an optional enzymatic hydrolysis step to liberate conjugated forms of the analyte.

Protocol: Solid-Phase Extraction (SPE) of Clenproperol

  • Sample Aliquoting: Take a 1-2 mL aliquot of the liquid sample (e.g., urine) or 1-2 g of the homogenized tissue sample.

  • Internal Standard Spiking: Add a known amount of the Clenproperol-d6 internal standard working solution to each sample, calibrator, and quality control sample.

  • Enzymatic Hydrolysis (for conjugated analytes):

    • Add 1 mL of 0.2 M ammonium acetate buffer (pH 5.2).

    • Add 20 µL of β-glucuronidase solution.

    • Incubate the samples at 37°C for 2-4 hours or overnight.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of a 5% formic acid in methanol solution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Clenproperol263.1245.115
263.1188.125
Clenproperol-d6269.1251.115

(Note: The specific m/z values and collision energies may require optimization on the instrument used.)

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical results for similar beta-agonists.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
Clenproperol0.05 - 0.5 µg/kg0.1 - 1.0 µg/kg

Table 2: Accuracy and Precision

QC LevelConcentration (µg/kg)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low195 - 105< 15< 15
Medium1098 - 102< 10< 10
High10099 - 101< 5< 5

Experimental Workflow Diagram

Workflow Sample Biological Sample (Urine, Tissue, etc.) Spike Spike with Clenproperol-d6 (IS) Sample->Spike Hydrolysis Enzymatic Hydrolysis (optional) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for Clenproperol analysis.

Signaling Pathway/Logical Relationship Diagram

While Clenproperol does not have a "signaling pathway" in the traditional sense for this analytical method, the following diagram illustrates the logical relationship of the core components of the isotope dilution mass spectrometry method.

LogicalRelationship Analyte Clenproperol (Analyte) Extraction Sample Preparation (Extraction & Cleanup) Analyte->Extraction IS Clenproperol-d6 (IS) IS->Extraction Matrix Biological Matrix Matrix->Extraction LC LC Separation Extraction->LC Co-elution MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantification Ratio->Quant Calibration Curve

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The described isotope dilution LC-MS/MS method provides a highly selective, sensitive, and accurate means for the quantification of Clenproperol in biological matrices. The detailed protocol for sample preparation and instrumental analysis, along with the use of a stable isotope-labeled internal standard, ensures reliable results for demanding applications in research and regulated environments.

Application Notes & Protocols: Sample Preparation for Clenbuterol Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

Note: The requested topic "Clenproperol" is likely a misspelling of "Clenbuterol." All scientific literature and analytical methods refer to Clenbuterol. This document will address the sample preparation techniques for Clenbuterol.

Introduction

Clenbuterol is a beta-2 adrenergic agonist primarily used as a bronchodilator for treating respiratory diseases in humans and animals.[1][2] However, due to its anabolic properties that can increase muscle mass and reduce body fat, it is frequently misused as a growth promoter in livestock and as a performance-enhancing agent in sports.[3][4] Consequently, clenbuterol is listed as a prohibited substance by the World Anti-Doping Agency (WADA), which has set a minimum required performance limit (MRPL) of 2 ng/mL in human urine.[1]

The analysis of clenbuterol in urine presents an analytical challenge due to the complex matrix and the low concentrations requiring detection. Urine contains a high concentration of salts, urea, creatinine, and other endogenous compounds that can interfere with analysis and cause ion suppression in mass spectrometry.[5][6] Therefore, robust and efficient sample preparation is a critical step to remove these interferences, concentrate the analyte, and ensure accurate and sensitive quantification.

The most common analytical technique for clenbuterol determination is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity, selectivity, and elimination of the need for derivatization steps often required for Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4] This application note details several widely used sample preparation techniques for the analysis of clenbuterol in urine, providing comparative data and detailed protocols for researchers and laboratory professionals.

Overview of Sample Preparation Techniques

The choice of a sample preparation method depends on various factors, including the required sensitivity, sample throughput, available equipment, and the specific nature of the urine matrix. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and newer variations like Dispersive Liquid-Liquid Microextraction (DLLME) and QuEChERS.

  • Solid-Phase Extraction (SPE): This is the most prevalent and often preferred method for clenbuterol analysis in urine.[4] It involves passing the liquid urine sample through a solid sorbent that retains the analyte. Interfering substances are then washed away, and the purified analyte is eluted with a small volume of an organic solvent. Various sorbents can be used, including C8, C18, mixed-mode, and molecularly imprinted polymers (MIPs) for enhanced selectivity.[5][7][8] Online SPE systems automate this process, minimizing manual steps and improving reproducibility.[4][9]

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2][4] While effective, LLE can be labor-intensive, require large volumes of organic solvents, and be difficult to automate.[4][6] Supported Liquid Extraction (SLE) is a modern alternative that uses a solid support (like diatomaceous earth) to immobilize the aqueous sample, providing a large surface area for a more efficient extraction with smaller solvent volumes.[6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is gaining traction in doping analysis.[10][11] The procedure involves a liquid-liquid partitioning with acetonitrile, induced by the addition of salts, followed by a cleanup step using dispersive SPE (d-SPE) with various sorbents to remove interferences. It is known for being fast and cost-effective.[10]

  • Microextraction Techniques: These are miniaturized versions of traditional extraction methods, designed to reduce solvent consumption and sample volume.

    • Dispersive Liquid-Liquid Microextraction (DLLME): This technique uses a small amount of extraction solvent and a dispersive solvent, which are rapidly injected into the aqueous sample. This forms a cloudy solution with a large surface area, allowing for fast extraction of the analyte into the fine droplets of the extraction solvent.[12]

    • Solid-Phase Microextraction (SPME): SPME utilizes a coated fiber to extract the analyte directly from the sample.[13][14] The fiber is then desorbed, typically in the injection port of a chromatograph or in a small volume of solvent.

Quantitative Data and Performance Comparison

The following table summarizes the performance of various sample preparation methods for clenbuterol analysis in urine as reported in the literature.

Sample Preparation TechniqueMatrixRecovery (%)LODLOQAnalytical MethodReference
Online SPEHuman Urine100.2 - 112.3%-0.1 ng/mLUHPLC-MS/MS[4][9]
Molecularly Imprinted SPECalf Urine65 - 100%--HPLC[7]
Solid-Phase Extraction (C2)Calf Urine79.9%-0.5 ng/mLHPLC-UV/EC[15]
Solid-Phase Extraction (C18)Human Urine-2 ng/mL-SPE-MS/MS[5]
Disk Extraction (C8)Human/Calf Urine~85%10 ng/mL-HPLC-UV[8]
Solid-Phase MicroextractionHuman Urine-9 ng/mL32 ng/mLSPME-LC-UV[13][14]
Liquid-Liquid ExtractionHorse Urine--140 pg/mL (Threshold)LC-MS/MS[2]
Modified DLLMESwine Urine-2.4 ng/mL10 ng/mLHPLC-UV[12]

LOD: Limit of Detection; LOQ: Limit of Quantification; DLLME: Dispersive Liquid-Liquid Microextraction; SPE: Solid-Phase Extraction.

Experimental Protocols

This protocol is based on a modern, automated method that provides high throughput and excellent performance.[4][16]

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to remove any particulate matter.

    • Dilute 200 µL of the urine supernatant four-fold with ultrapure water.

    • Add an internal standard (IS) solution (e.g., Clenbuterol-d9) to a final concentration of 10 ng/mL.

    • Vortex the sample for 30 seconds.

  • Online SPE Procedure:

    • Instrumentation: A two-dimensional liquid chromatography system with a switching valve.

    • Extraction Column: Use a suitable SPE column (e.g., a polymer-based reversed-phase column).

    • Loading: Inject 100 µL of the pre-treated sample onto the SPE column using a loading pump with a mobile phase of 5% methanol in water.

    • Washing: Wash the SPE column for a set time (e.g., 6 minutes) with the loading mobile phase to remove salts and polar interferences.

    • Elution and Analysis: Switch the valve to place the SPE column in line with the analytical UHPLC column. The analyte (clenbuterol) is eluted from the SPE column onto the analytical column using the analytical gradient mobile phase.

    • LC-MS/MS Detection: Perform separation and detection using a validated UHPLC-MS/MS method.

This protocol is a general representation of a traditional LLE procedure.[2][4]

  • Hydrolysis (Optional but Recommended):

    • To 2 mL of urine, add 1 mL of a suitable buffer (e.g., ammonium acetate, pH 5.2).

    • Add 50 µL of β-glucuronidase enzyme to hydrolyze conjugated clenbuterol metabolites.

    • Incubate the sample (e.g., at 50-60°C for 1-2 hours).

    • Allow the sample to cool to room temperature.

  • Extraction:

    • Add an internal standard.

    • Alkalinize the sample by adding 200 µL of 1M NaOH to reach a pH > 10.

    • Add 5 mL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and isopropanol).

    • Vortex or mechanically shake for 10-15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dry residue in 100 µL of the initial LC mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

This protocol is adapted from the general QuEChERS methodology for urine samples.[10][11]

  • Sample Pre-treatment:

    • To 5 mL of urine in a 15 mL centrifuge tube, add the internal standard.

  • Extraction and Partitioning:

    • Add 5 mL of acetonitrile containing 1% formic acid.

    • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes. An upper acetonitrile layer containing the analyte will separate.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE microcentrifuge tube containing a cleanup sorbent (e.g., a mixture of PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Transfer the cleaned supernatant to a new tube.

    • Evaporate to dryness under a nitrogen stream.

    • Reconstitute in 100 µL of the LC mobile phase for analysis.

Mandatory Visualizations

G cluster_workflow Overall Analytical Workflow Sample Urine Sample Collection Pretreatment Sample Pre-treatment (Dilution, IS Addition, Centrifugation) Sample->Pretreatment Extraction Extraction & Cleanup (SPE, LLE, or QuEChERS) Pretreatment->Extraction Evaporation Solvent Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Data Data Processing & Reporting Analysis->Data

Caption: High-level workflow for Clenbuterol analysis in urine.

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_QuEChERS QuEChERS Urine Urine Sample (+ Internal Standard) LLE1 Add Organic Solvent (e.g., MTBE) Urine->LLE1 Technique 1 SPE1 Load Sample onto SPE Cartridge Urine->SPE1 Technique 2 Q1 Add Acetonitrile & Salts Urine->Q1 Technique 3 LLE2 Vortex & Centrifuge LLE1->LLE2 LLE3 Collect Organic Layer LLE2->LLE3 Final Evaporation & Reconstitution for LC-MS/MS LLE3->Final SPE2 Wash Cartridge (Remove Interferences) SPE1->SPE2 SPE3 Elute Clenbuterol SPE2->SPE3 SPE3->Final Q2 Shake & Centrifuge Q1->Q2 Q3 d-SPE Cleanup of Supernatant Q2->Q3 Q3->Final

Caption: Comparison of three common sample preparation techniques.

References

Detecting Clenproperol in Bovine Muscle using UHPLC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clenproperol is a β-adrenergic agonist that can be illegally used as a growth promoter in livestock, including cattle. Its use is prohibited in many countries due to potential risks to human health. This application note provides a detailed protocol for the extraction and quantification of Clenproperol in bovine muscle tissue using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The method described is intended for researchers, scientists, and professionals in drug development and food safety testing.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, UHPLC separation, and MS/MS detection of Clenproperol in bovine muscle.

Sample Preparation

A multi-residue method for β-agonists in animal tissue serves as the basis for this sample preparation protocol.

  • Homogenization: Weigh 5 grams of homogenized bovine muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 10 mL of 0.1 M perchloric acid to the sample.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 20% methanol in water to remove interferences.

    • Elute the analyte with 3 mL of methanol.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

UHPLC-MS/MS Analysis

The following conditions are recommended for the chromatographic separation and mass spectrometric detection of Clenproperol.

UHPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined specifically for Clenproperol
Product Ions (m/z) To be determined specifically for Clenproperol
Collision Energy (eV) To be optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Note: Specific MRM transitions and collision energies for Clenproperol should be optimized by infusing a standard solution into the mass spectrometer.

Data Presentation

The following tables summarize the quantitative data for a multi-residue method for β-agonists, including Clenproperol, in animal tissue. This data can be used as a reference for method validation.

Table 1: Method Validation Parameters

ParameterClenproperol
Decision Limit (CCα) (ng/g) 0.49
Detection Capability (CCβ) (ng/g) Not specified in the source, but typically slightly higher than CCα
Linearity (R²) ≥ 0.9900[1]
Recovery (%) 76.4 - 111.7 (for a panel of 22 β-agonists)[1]
Precision (RSD%) ≤ 22.9 (for a panel of 22 β-agonists)[1]
Limit of Detection (LOD) (µg/kg) 0.05 - 0.8 (for a panel of 22 β-agonists)[1]
Limit of Quantification (LOQ) (µg/kg) 0.2 - 2.5 (for a panel of 22 β-agonists)[1]

Note: The provided validation data is for a multi-residue method in swine muscle and liver tissue and may vary for a single-analyte method in bovine muscle.

Workflow Diagram

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_result Result Sample Bovine Muscle Sample Homogenize Homogenization Sample->Homogenize Extract Extraction (Perchloric Acid) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE SPE Clean-up (C18 Cartridge) Collect->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter UHPLC UHPLC Separation Filter->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Data Data Acquisition & Processing MSMS->Data Quantification Quantification of Clenproperol Data->Quantification

Caption: Experimental workflow for Clenproperol detection.

Signaling Pathway

A signaling pathway diagram is not applicable for this analytical chemistry method.

References

Application Notes and Protocols for Solid-Phase Extraction of β-Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

β-adrenergic agonists (β-agonists) are a class of drugs used in human and veterinary medicine for their bronchodilatory and tocolytic effects. However, they are also illicitly used as growth promoters in livestock, leading to potential residues in food products of animal origin.[1][2] The detection of these compounds in various matrices such as animal tissues, urine, and plasma is crucial for food safety and anti-doping control.[1][2] Solid-phase extraction (SPE) is a widely used technique for the sample cleanup and concentration of β-agonists prior to their determination by analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] This document provides detailed application notes and protocols for the solid-phase extraction of β-agonists from different biological matrices.

I. Signaling Pathway of β-Agonists

β-agonists exert their effects by binding to β-adrenergic receptors on the surface of cells, which triggers a signaling cascade. This process typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent physiological responses.

beta_agonist_signaling cluster_cell Cell Membrane beta_receptor β-Adrenergic Receptor g_protein G-Protein (Gs) beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to beta_agonist β-Agonist beta_agonist->beta_receptor Binds to pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response pka->response Leads to

Figure 1: Simplified signaling pathway of β-agonists.

II. SPE Protocols for β-Agonist Analysis

This section details two distinct solid-phase extraction protocols for the analysis of β-agonists in different biological matrices.

Protocol 1: Mixed-Mode Cation Exchange SPE for β-Agonists in Animal Tissue

This protocol is based on the use of a mixed-mode polymeric sorbent with strong cation-exchange functionality, which is effective for extracting basic compounds like β-agonists from complex matrices such as animal tissue.[4]

Quantitative Data Summary

AnalyteMatrixRecovery (%)LOQ (µg/kg)Reference
ClenbuterolAnimal Tissue> 90%0.05[1][4]
SalbutamolAnimal Tissue> 90%-[4]
TerbutalineAnimal Tissue> 90%5.0[1][4]
RactopaminePork76.0 - 102.0%0.3
CimbuterolAnimal Tissue> 90%-[4]
BrombuterolAnimal Tissue> 90%-[4]

Experimental Workflow

spe_workflow_mixed_mode start Start: Homogenized Tissue Sample hydrolysis 1. Enzymatic Hydrolysis (e.g., with β-glucuronidase) start->hydrolysis spe_conditioning 2. SPE Conditioning (Methanol, Water) hydrolysis->spe_conditioning sample_loading 3. Sample Loading spe_conditioning->sample_loading washing 4. Washing (e.g., Acetic Acid, Methanol) sample_loading->washing elution 5. Elution (e.g., Methanolic Ammonia) washing->elution evaporation 6. Evaporation to Dryness elution->evaporation reconstitution 7. Reconstitution (in Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Figure 2: Workflow for mixed-mode SPE of β-agonists from tissue.

Detailed Experimental Protocol

  • Sample Pretreatment:

    • Homogenize 5 g of animal tissue (e.g., liver, muscle).[5]

    • Add an internal standard solution.

    • For conjugated β-agonists, perform enzymatic hydrolysis by adding a buffer (e.g., acetate buffer, pH 5.2) and β-glucuronidase/arylsulfatase, followed by incubation.[1][5]

    • Centrifuge the sample and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Plexa PCX).[4]

    • Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the pretreated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Follow with a wash of 3 mL of methanol to remove remaining polar interferences.

  • Elution:

    • Elute the β-agonists from the cartridge using 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.[4]

Protocol 2: Reversed-Phase SPE for β-Agonists in Urine

This protocol utilizes a reversed-phase (e.g., C18) SPE cartridge for the extraction of β-agonists from urine samples. This method is suitable for less complex matrices.[6]

Quantitative Data Summary

AnalyteMatrixRecovery (%)LOQ (ng/mL)Reference
ClenbuterolUrine88 - 100%0.1[7][8]
SalbutamolUrine> 88%1[8][9]
TerbutalineUrine> 88%-[8]
FenoterolUrine--[6]

Experimental Workflow

spe_workflow_reversed_phase start Start: Urine Sample pretreatment 1. Sample Pretreatment (Centrifugation, pH adjustment) start->pretreatment spe_conditioning 2. SPE Conditioning (Methanol, Water) pretreatment->spe_conditioning sample_loading 3. Sample Loading spe_conditioning->sample_loading washing 4. Washing (Water, low % organic solvent) sample_loading->washing elution 5. Elution (Methanol or Acetonitrile) washing->elution evaporation 6. Evaporation to Dryness elution->evaporation reconstitution 7. Reconstitution (in Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Figure 3: Workflow for reversed-phase SPE of β-agonists from urine.

Detailed Experimental Protocol

  • Sample Pretreatment:

    • Centrifuge a 5 mL urine sample to remove particulate matter.[6]

    • Adjust the pH of the supernatant to approximately 9.5 with a suitable buffer or base to ensure the β-agonists are in a neutral form for better retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by sequentially passing 5 mL of methanol and 3 mL of deionized water.[6]

  • Sample Loading:

    • Load the pretreated urine sample onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 6 mL of deionized water to remove salts and other polar interferences.[6]

    • A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences without eluting the analytes.

  • Elution:

    • Elute the β-agonists with 3 mL of methanol.[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a nitrogen stream at approximately 50°C.[6]

    • Reconstitute the residue in a defined volume (e.g., 400 µL) of the mobile phase for subsequent analysis.[6]

III. Concluding Remarks

The choice of the SPE protocol for β-agonist analysis depends on the specific analytes of interest, the complexity of the sample matrix, and the desired level of sensitivity. Mixed-mode SPE is particularly advantageous for complex matrices like animal tissues as it provides superior cleanup by utilizing dual retention mechanisms.[4] For cleaner matrices such as urine, a simpler reversed-phase SPE protocol can provide adequate results.[6] It is essential to validate the chosen method for accuracy, precision, recovery, and sensitivity to ensure reliable quantification of β-agonist residues.

References

Application Notes and Protocols for the Derivatization of Clenproperol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenproperol is a β2-adrenergic agonist that has been illicitly used as a growth promoter in livestock. Its detection in food products of animal origin is crucial for ensuring food safety and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the confirmation and quantification of Clenproperol residues. However, due to its polar nature and low volatility, direct analysis of Clenproperol by GC-MS is challenging. Derivatization is a necessary sample preparation step to convert Clenproperol into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and detection sensitivity.

This document provides detailed application notes and protocols for the derivatization of Clenproperol for GC-MS analysis, focusing on two common and effective methods: silylation and boronic acid derivatization.

Principle of Derivatization for GC-MS Analysis

Derivatization in the context of GC-MS analysis involves chemically modifying the analyte to enhance its analytical properties. For a compound like Clenproperol, which contains active hydrogen atoms in its hydroxyl and amine groups, derivatization serves to:

  • Increase Volatility: By replacing polar -OH and -NH groups with nonpolar groups, the boiling point of the analyte is lowered, allowing it to be readily vaporized in the GC injector.

  • Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in the GC oven and injector, preventing on-column degradation.

  • Enhance Chromatographic Resolution: Derivatization can lead to sharper, more symmetrical peaks by reducing interactions with the stationary phase of the GC column.

  • Produce Characteristic Mass Spectra: The derivatives often yield unique and predictable fragmentation patterns in the mass spectrometer, aiding in identification and quantification.

Derivatization Methods for Clenproperol

Two primary derivatization techniques are widely employed for the analysis of Clenproperol and other β-agonists:

  • Silylation: This is a common and robust method that involves the replacement of active hydrogens with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS).

  • Boronic Acid Derivatization: This method is particularly effective for compounds containing vicinal diols or amino alcohols, such as Clenproperol. Methyl boronic acid (MBA) or butyl boronic acid (BBA) reacts with the functional groups to form a stable cyclic boronate ester.

Method 1: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Application Notes

Silylation with BSTFA is a versatile and widely used technique for the derivatization of a broad range of compounds containing active hydrogens. The reaction is typically straightforward and results in the formation of thermally stable trimethylsilyl (TMS) derivatives. For Clenproperol, both the hydroxyl and amine groups are susceptible to silylation. The addition of a catalyst like TMCS can enhance the reactivity of the silylating agent. It is crucial to perform the reaction under anhydrous conditions, as silylating reagents are sensitive to moisture.

Experimental Protocol

1. Sample Preparation and Extraction:

  • Biological matrices such as urine, plasma, or tissue homogenates first require an extraction and clean-up step to isolate the Clenproperol. This typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • A common SPE procedure involves using a mixed-mode cation exchange cartridge.

  • After extraction, the eluate is evaporated to dryness under a gentle stream of nitrogen.

2. Derivatization Procedure:

  • To the dry residue, add 50 µL of a silylating reagent mixture, typically N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Vortex the mixture for 30 seconds to ensure complete dissolution of the residue.

  • Seal the reaction vial tightly.

  • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.

Quantitative Data

The following table summarizes typical quantitative data for the analysis of β-agonists using silylation followed by GC-MS. While specific data for Clenproperol is limited, the data for the structurally similar Clenbuterol provides a good reference.

ParameterMatrixDerivatizing AgentValueReference
Limit of Detection (LOD) PlasmaTrimethylboroxine0.5 ng/mL[1]
UrineTrimethylboroxine0.2 ng/µL[1]
Limit of Quantitation (LOQ) PlasmaTrimethylboroxine1.5 ng/mL[1]
UrineTrimethylboroxine0.7 ng/µL[1]
Linearity Range Plasma, UrineTrimethylboroxine5-200 ng/mL[1]
Recovery PlasmaTrimethylboroxine89-101%[1]
UrineTrimethylboroxine91-95%[1]
Correlation Coefficient (r²) Plasma, UrineTrimethylboroxine0.997-1.000[1]

Note: Data for Clenbuterol is presented as a proxy due to the limited availability of comprehensive quantitative data specifically for Clenproperol silylation.

Experimental Workflow: Silylation

silylation_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Urine, Tissue) Extraction Extraction & Clean-up (SPE or LLE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation AddReagent Add BSTFA + 1% TMCS Evaporation->AddReagent Vortex Vortex AddReagent->Vortex Heat Heat at 60-70°C Vortex->Heat Cool Cool to Room Temp. Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Silylation workflow for Clenproperol analysis.

Method 2: Derivatization with Methyl Boronic Acid (MBA)

Application Notes

Derivatization with methyl boronic acid (MBA) is a highly specific method for compounds containing vicinal amino and hydroxyl groups, such as Clenproperol. This reaction forms a stable five-membered cyclic boronate ester. This method can offer cleaner chromatograms with fewer by-products compared to silylation. The stability of the formed derivatives is generally good, especially when stored at low temperatures.

Experimental Protocol

1. Sample Preparation and Extraction:

  • Follow the same extraction and clean-up procedures as described for the silylation method (e.g., SPE).

  • Ensure the final extract is completely dry before adding the derivatizing reagent.

2. Derivatization Procedure:

  • Dissolve the dry residue in 100 µL of a solution of methyl boronic acid (MBA) in a suitable solvent like pyridine or ethyl acetate (e.g., 2 mg/mL).

  • Seal the reaction vial tightly.

  • Heat the vial at 55°C for 60 minutes.[2]

  • After the reaction, the solvent can be evaporated, and the residue reconstituted in a solvent suitable for GC-MS injection (e.g., ethyl acetate or hexane), or the reaction mixture can be injected directly.

  • Inject 1-2 µL into the GC-MS system.

Quantitative Data

The following table presents validation data for a multi-residue method for β-agonists, including Clenproperol, using boronic acid derivatization.

ParameterMatrixDerivatizing AgentValue for ClenproperolReference
Decision Limit (CCα) Not specifiedMBA and BBA0.49 ng/g
Detection Capability (CCβ) Not specifiedMBA and BBA0.60 - 0.69 ng/g range
Optimal Derivatization Not specifiedMBA and BBA55°C for 60 min[2]
Derivative Stability Not specifiedMBA and BBAStable for 4 days at -20°C[2]

Experimental Workflow: Boronic Acid Derivatization

boronic_acid_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Urine, Tissue) Extraction Extraction & Clean-up (SPE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation AddReagent Add Methyl Boronic Acid in Pyridine Evaporation->AddReagent Heat Heat at 55°C for 60 min AddReagent->Heat Reconstitute Evaporate & Reconstitute (Optional) Heat->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

References

Application Notes and Protocols for Multi-Residue Analysis of β-Agonists in Livestock

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-adrenergic agonists (β-agonists) are a class of synthetic compounds utilized in veterinary medicine to treat respiratory ailments in animals.[1][2] However, at higher doses, these compounds exhibit anabolic effects, promoting muscle growth and reducing fat deposition, which has led to their illicit use as growth promoters in livestock.[1][2][3][4] The residues of these compounds in animal-derived food products can pose potential health risks to humans, including muscular tremors, cardiac palpitation, and nervousness.[2][4] Consequently, regulatory bodies in many countries, including the European Union, have banned or strictly regulated the use of β-agonists in food-producing animals.[1][5]

To ensure food safety and enforce regulations, sensitive and reliable analytical methods for the simultaneous detection and quantification of multiple β-agonist residues in various livestock matrices are essential.[1][4] Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has emerged as the primary analytical technique for this purpose due to its high sensitivity, selectivity, and accuracy.[6] This document provides detailed application notes and standardized protocols for the multi-residue analysis of β-agonists in livestock samples.

I. Analytical Methodologies

The determination of β-agonist residues in complex biological matrices requires robust sample preparation to remove interfering substances, followed by sensitive instrumental analysis. The most widely accepted and effective method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

Sample Preparation

Effective sample preparation is critical for accurate and reliable quantification of β-agonist residues. The choice of method depends on the sample matrix (e.g., muscle, liver, urine, milk, eggs). Common techniques include Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods.

Protocol 1: Solid-Phase Extraction (SPE) for Animal Tissues (Muscle, Liver)

This protocol is adapted from established methods for the extraction and purification of β-agonists from animal tissues.[1][7][8][9]

1. Homogenization and Extraction:

  • Weigh 2-5 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[1][6]
  • Add a solution of 10 mL of 0.2 M ammonium acetate buffer (pH 5.2).[1][6]
  • To account for conjugated β-agonists, add 40-50 µL of β-glucuronidase/sulfatase solution and incubate the mixture. Incubation times can vary from 2 hours at 40°C to overnight (16 hours) at 37°C.[1][6][8]
  • After incubation and cooling, add an extraction solvent. A common choice is acetonitrile with 1% acetic acid.[5][6]
  • Homogenize the sample at high speed (e.g., 10,000 rpm) for 2-3 minutes.[7]
  • Centrifuge the homogenate at a high g-force (e.g., 10,000 rpm or >10,000 x g) for 5-10 minutes.[1][6]
  • Collect the supernatant for the purification step.

2. Solid-Phase Extraction (SPE) Purification:

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., ProElut™ PXC) by sequentially passing through methanol (3-5 mL) and water (3-5 mL).[1][7]
  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.
  • Wash the cartridge with deionized water (3 mL) followed by methanol (3 mL) to remove interferences.[7]
  • Elute the β-agonists from the cartridge using 5 mL of methanol containing 5% ammonium hydroxide.[1]
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[1][7]
  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 10-20% acetonitrile or methanol in water with 0.1% formic acid) for LC-MS/MS analysis.[1][6]

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method offers a simpler and faster alternative to traditional SPE for some applications.[5]

1. Extraction:

  • Weigh a homogenized sample into a 50 mL centrifuge tube.
  • Add acetonitrile (often acidified with 1% acetic acid) as the extraction solvent.[5]
  • Add a packet of QuEChERS extraction salts (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
  • Shake vigorously for 1 minute and centrifuge.

2. Dispersive SPE (d-SPE) Cleanup:

  • Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, magnesium sulfate).
  • Vortex for 1 minute and centrifuge.
  • The resulting supernatant is ready for LC-MS/MS analysis after filtration, with a potential evaporation and reconstitution step if higher concentration is needed.

Instrumental Analysis: LC-MS/MS

UHPLC-MS/MS is the preferred technique for the quantification of β-agonists due to its high sensitivity and selectivity.[6]

Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column, such as a Hypersil GOLD or Agilent Zorbox SB-C18 (e.g., 150 mm x 2.1-4.6 mm, 5 µm), is commonly used.[1][5][6]

    • Mobile Phase: A gradient elution is typically employed using a combination of water and an organic solvent (methanol or acetonitrile), both containing a modifier like formic acid (0.1%) or ammonium acetate (5 mM) to improve ionization and peak shape.[1][4][6]

    • Flow Rate: Typical flow rates range from 0.25 to 1.0 mL/min.[1][5]

    • Injection Volume: 10 µL.[1]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is standard for β-agonist analysis.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[5]

II. Quantitative Data Summary

The following tables summarize the performance characteristics of multi-residue methods for β-agonist analysis from various studies. These values are crucial for method validation and ensuring the reliability of results.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected β-Agonists in Livestock Meat (µg/kg)

β-AgonistLOD (µg/kg)LOQ (µg/kg)Reference
Clenbuterol0.01 - 0.10.04 - 0.1[1][6]
Ractopamine0.01 - 0.110.04 - 0.38[1][6]
Salbutamol0.01 - 0.110.04 - 0.38[1][6]
Cimaterol-0.5[1]
Terbutaline-0.5[1]
Fenoterol-0.1[1]

Table 2: Recovery Rates (%) for Selected β-Agonists in Different Matrices

β-AgonistPorkBeefLambLiverReference
Clenbuterol62.62 - 115.9361.35 - 106.3462.00 - 111.8375 - 120[1][6]
Ractopamine62.62 - 115.9361.35 - 106.3462.00 - 111.8375 - 120[1][6]
Salbutamol62.62 - 115.9361.35 - 106.3462.00 - 111.8375 - 120[1][6]

Note: Recovery rates are typically assessed by spiking blank samples with known concentrations of the analytes.[5]

III. Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological mechanism of action provides a clearer understanding for researchers.

Experimental Workflow

The following diagram illustrates the typical workflow for the multi-residue analysis of β-agonists in livestock samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (Muscle, Liver, etc.) homogenize Homogenization sample->homogenize extract Extraction & Enzymatic Hydrolysis homogenize->extract purify Purification (SPE or QuEChERS) extract->purify lcms LC-MS/MS Analysis purify->lcms data_acq Data Acquisition lcms->data_acq quant Quantification & Confirmation data_acq->quant report Reporting quant->report

Figure 1. General workflow for β-agonist residue analysis.
β-Agonist Signaling Pathway in Muscle Cells

β-agonists exert their anabolic effects by stimulating the β-adrenergic signaling pathway in skeletal muscle cells. This leads to increased protein synthesis and decreased protein degradation, resulting in muscle hypertrophy.[3][10][11]

signaling_pathway cluster_synthesis Protein Synthesis ↑ cluster_degradation Protein Degradation ↓ agonist β-Agonist receptor β2-Adrenergic Receptor (β2-AR) agonist->receptor Binds to g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Stimulates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates pi3k PI3K/Akt Pathway pka->pi3k Phosphorylates targets in pathway proteolysis Inhibition of Proteolysis Systems pka->proteolysis Inhibits protein_syn Increased Protein Synthesis pi3k->protein_syn muscle_hypertrophy Muscle Hypertrophy protein_syn->muscle_hypertrophy protein_deg Decreased Protein Degradation proteolysis->protein_deg protein_deg->muscle_hypertrophy

Figure 2. Simplified β-agonist signaling pathway in muscle cells.

IV. Method Validation

To ensure the reliability of analytical results, the developed method must be validated according to international guidelines.[12][13][14] Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve should be generated with a correlation coefficient (R²) of ≥0.99.[6][12]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and reproducibility (inter-day precision).[13][14]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[6]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]

  • Matrix Effect: The influence of co-eluting, interfering substances from the sample matrix on the ionization of the target analyte.[6]

Conclusion

The multi-residue analysis of β-agonists in livestock is a critical component of food safety monitoring. The protocols and information provided in these application notes, centered around the robust and sensitive UHPLC-MS/MS technique, offer a comprehensive guide for researchers and analytical laboratories. Proper method validation is paramount to ensure that the data generated is accurate, reliable, and defensible for regulatory purposes. The continued development and application of such methods are essential for protecting public health and ensuring the integrity of the food supply chain.

References

Application Notes and Protocols for Pharmacokinetic Studies of Clenproperol-d7 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Clenproperol-d7 in animal models. Clenproperol, a beta-2 adrenergic agonist, is structurally related to Clenbuterol. While specific pharmacokinetic data for this compound as a test analyte is limited in publicly available literature, this document leverages established methodologies for the closely related compound, Clenbuterol, to provide a robust framework for study design and execution. Deuterated analogs like this compound are most commonly employed as internal standards in bioanalytical methods due to their near-identical chemical and physical properties to the parent compound, which helps to ensure the accuracy and reliability of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document outlines the essential protocols for in vivo studies, sample analysis, and data interpretation, providing researchers with the necessary tools to investigate the pharmacokinetic profile of this compound.

Data Presentation: Pharmacokinetic Parameters of Clenbuterol (Reference)

Due to a lack of specific pharmacokinetic data for this compound, the following tables summarize published data for the non-deuterated analog, Clenbuterol, in various animal models. This information can serve as a valuable reference for estimating the expected pharmacokinetic behavior and for planning dose ranges and sampling schedules in a study of this compound.

Table 1: Pharmacokinetic Parameters of Clenbuterol in Rats

ParameterValueRoute of AdministrationDosageReference
Tmax (Time to Maximum Concentration)~1 hOral2 µg/kg[1]
Tmax (Time to Maximum Concentration)2 hOral2 mg/kg[2]
Cmax (Maximum Concentration)0.5 µg/mLOral2 mg/kg[2]
Elimination Half-life (t½)~30 hOral2 µg/kg[1]
Elimination Half-life (t½)26 hOral & IV2 mg/kg[2]

Table 2: Pharmacokinetic Parameters of Clenbuterol in Horses

ParameterValueRoute of AdministrationDosageReference
Elimination Half-life (t½)9.2 hIntravenous (IV)Single dose[3]
Elimination Half-life (t½)12.9 hOral (multiple doses)Twice daily for 7 days[3]
AUC (Area Under the Curve)12.4 ng·h/mLIntravenous (IV)Single dose[3]
Cmax (at 0.25h post-last dose)1302.6 ± 925.0 pg/mLOral (multiple doses)Twice daily for 7 days[3]

Table 3: Clenbuterol Tissue Distribution in Calves (following prolonged oral administration)

TissueConcentration at Withdrawal Day 0Concentration at Withdrawal Day 14/16Reference
Lung76 ng/g< 0.08 ng/g (Day 14)[4]
Liver46 ng/g0.6 ng/g (Day 14)[4]
Eye118 ng/g15.1 ng/g (Day 14)[4]
Choroid/PREHigh> 100 ng/g (Day 16)[5]

Experimental Protocols

Animal Model Pharmacokinetic Study Protocol

This protocol describes a typical pharmacokinetic study in a rat model. It can be adapted for other species with appropriate adjustments to dosing, sample volumes, and handling procedures.

Objective: To determine the pharmacokinetic profile of this compound following a single dose administration.

Materials:

  • This compound (analytical grade)

  • Vehicle for dosing (e.g., sterile water, saline, or a specified formulation)

  • Sprague-Dawley rats (or other appropriate strain), age and weight-matched

  • Dosing gavage needles (for oral administration) or syringes and needles (for IV administration)

  • Blood collection tubes (e.g., with K2-EDTA anticoagulant)

  • Centrifuge

  • Pipettes and storage vials

  • Anesthesia (if required for blood collection)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Dosing Solution Preparation: Prepare a stock solution of this compound in the chosen vehicle at a known concentration.

  • Animal Dosing:

    • Fast animals overnight (with access to water) before dosing.

    • Weigh each animal to determine the precise dose volume.

    • Administer this compound via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

    • The collection site can be the tail vein, saphenous vein, or via cannulation.

    • Collect approximately 0.2-0.3 mL of whole blood into anticoagulant-coated tubes at each time point.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully aspirate the supernatant (plasma) and transfer it to labeled cryovials.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method Protocol using LC-MS/MS

This protocol outlines the quantification of this compound in plasma samples using a stable isotope-labeled internal standard.

Objective: To accurately quantify the concentration of this compound in plasma samples.

Materials:

  • Plasma samples from the PK study

  • This compound analytical standard

  • A different stable isotope-labeled internal standard (IS), e.g., Clenbuterol-d9.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 reverse-phase)

  • Solvents for mobile phase (e.g., methanol, acetonitrile, water with formic acid or ammonium acetate)

  • Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile, or solid-phase extraction cartridges)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound and the IS in methanol.

    • Create a series of calibration standards by spiking blank animal plasma with known concentrations of this compound.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation Method):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To a 50 µL aliquot of each sample, add a fixed amount of the IS solution.

    • Add a protein precipitation solvent (e.g., 200 µL of acetonitrile).

    • Vortex mix for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to achieve separation of this compound from potential interferences.

    • Optimize the mass spectrometer settings for the detection of this compound and the IS. This involves selecting precursor and product ions for Multiple Reaction Monitoring (MRM).

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for this compound and the IS.

    • Calculate the peak area ratio (Analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown PK samples and QCs.

Visualizations

G cluster_pre_study Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis Phase acclimatization Animal Acclimatization dosing_prep Dosing Solution Preparation acclimatization->dosing_prep dosing Animal Dosing (Oral or IV) dosing_prep->dosing blood_collection Serial Blood Sample Collection dosing->blood_collection centrifugation Centrifugation blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -80°C plasma_separation->storage sample_prep Sample Preparation (e.g., Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Pharmacokinetic Data Analysis lcms_analysis->data_analysis

Caption: Experimental workflow for a typical animal pharmacokinetic study.

Caption: Role of the internal standard in LC-MS/MS bioanalysis.

References

Troubleshooting & Optimization

Overcoming matrix effects in Clenproperol quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Clenproperol.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Clenproperol, offering potential causes and solutions to ensure accurate and reproducible results.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column Contamination: Buildup of matrix components on the analytical column.[1] 2. Inappropriate Mobile Phase: pH or organic composition not optimal for Clenproperol. 3. Injection Solvent Mismatch: The solvent used to dissolve the final extract is significantly stronger than the initial mobile phase.[1] 4. Column Degradation: Loss of stationary phase due to extreme pH or temperature.[1]1. Column Flushing: Implement a robust column washing procedure after each analytical batch. 2. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. 3. Mobile Phase Optimization: Adjust the mobile phase pH and gradient to ensure a sharp, symmetrical peak for Clenproperol. 4. Solvent Matching: Reconstitute the final extract in a solvent with a composition similar to or weaker than the initial mobile phase.
Low Signal Intensity or Ion Suppression 1. Matrix Effects: Co-eluting endogenous compounds from the sample matrix interfere with the ionization of Clenproperol.[2] 2. Inefficient Sample Cleanup: The chosen sample preparation method does not adequately remove interfering matrix components. 3. Suboptimal MS Parameters: Ion source parameters (e.g., temperature, gas flows, voltage) are not optimized for Clenproperol.1. Improve Sample Preparation: Employ a more rigorous sample cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Chromatographic Separation: Modify the LC gradient to separate Clenproperol from the interfering matrix components. 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects. 4. Stable Isotope-Labeled Internal Standard (SIL-IS): Use a SIL-IS to correct for variations in ionization efficiency caused by matrix effects. 5. MS Parameter Optimization: Systematically optimize ion source and compound-specific parameters for Clenproperol.
High Signal Variability (Poor Precision) 1. Inconsistent Sample Preparation: Variability in extraction recovery between samples. 2. Fluctuating Matrix Effects: The extent of ion suppression or enhancement varies between different sample matrices. 3. Instrument Instability: Fluctuations in the LC or MS system performance.1. Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol for all samples. 2. Use of an Internal Standard: Incorporate a suitable internal standard (ideally a SIL-IS) early in the sample preparation process to account for variability. 3. System Suitability Testing: Perform regular system suitability checks with a standard solution to ensure the LC-MS system is performing consistently.
Carryover 1. Adsorption of Clenproperol: The analyte may adsorb to surfaces in the autosampler, injector, or column. 2. Insufficient Needle Wash: The autosampler's needle wash procedure is not effective at removing residual Clenproperol.1. Optimize Needle Wash: Use a strong, organic solvent in the needle wash and increase the wash volume and duration. 2. Blank Injections: Inject blank samples after high-concentration samples to assess and mitigate carryover. 3. Modify Mobile Phase: In some cases, adjusting the mobile phase composition can reduce analyte adsorption.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Clenproperol quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of Clenproperol quantification.

Q2: Which sample preparation technique is most effective at minimizing matrix effects for Clenproperol analysis?

A2: The most effective technique often depends on the sample matrix.

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for cleaning up complex matrices like urine and tissue, as it can selectively isolate the analyte from interfering components.[3]

  • Liquid-Liquid Extraction (LLE): Can also be very effective, especially for separating Clenproperol from highly polar or non-polar interferences.

  • Protein Precipitation (PPT): A simpler but less selective method, often used for plasma or serum samples. While quick, it may result in significant matrix effects due to the co-precipitation of other small molecules.[4]

Q3: How can I assess the extent of matrix effects in my assay?

A3: The post-extraction spike method is a common approach. This involves comparing the peak area of Clenproperol in a neat solution to the peak area of Clenproperol spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is the gold standard for correcting matrix effects and improving assay precision. It is highly recommended when:

  • Significant and variable matrix effects are observed.

  • High accuracy and precision are required, such as in regulated bioanalysis.

  • The sample preparation procedure has multiple steps with potential for analyte loss.

A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal variations.

Q5: What are typical LC-MS/MS parameters for Clenproperol analysis?

A5: While specific parameters should be optimized for your instrument, here are some typical starting points based on the analysis of the closely related compound, clenbuterol:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile with a small amount of formic acid (e.g., 0.1%) is typical for positive ion mode electrospray ionization (ESI).

  • Ionization Mode: Positive ESI is generally used for the analysis of beta-agonists.

  • MRM Transitions: For Clenproperol, the precursor ion would be the protonated molecule [M+H]+. Product ions would be determined by infusing a standard solution and performing a product ion scan. For the related compound clenbuterol, a common transition is m/z 277.0 → 203.0.[5]

Experimental Protocols

Solid-Phase Extraction (SPE) for Clenproperol in Urine

This protocol is adapted from methods for other beta-agonists and should be optimized for Clenproperol.

  • Sample Pre-treatment: To 5 mL of urine, add an internal standard and 1 mL of acetate buffer (pH 5.2).

  • Enzymatic Hydrolysis (if necessary): For conjugated Clenproperol, add β-glucuronidase/arylsulfatase and incubate at 37°C for 16 hours.[6]

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interfering substances.

  • Elution: Elute Clenproperol with 5 mL of methanol containing 2% ammonia.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[6]

Liquid-Liquid Extraction (LLE) for Clenproperol in Tissue

This protocol is a general procedure for beta-agonists in tissue.

  • Homogenization: Homogenize 2 g of tissue with 10 mL of ammonium acetate buffer (pH 5.2).[6]

  • Enzymatic Digestion: Add β-glucosidase/arylsulfatase and incubate at 37°C for 16 hours.[6]

  • Protein Precipitation: Add 1 mL of 1 mol/L perchloric acid and centrifuge at 10,000 rpm for 10 minutes.[6]

  • Extraction: Transfer the supernatant to a clean tube. Adjust the pH to ~12 with NaOH. Add 5 mL of a mixture of ethyl acetate and isopropanol (9:1 v/v), vortex for 5 minutes, and centrifuge.

  • Phase Separation: Transfer the upper organic layer to a new tube.

  • Back Extraction (optional for cleanup): Add 2 mL of 0.1 M HCl to the organic phase, vortex, and centrifuge. Discard the organic layer and wash the aqueous layer with hexane.

  • Final Extraction: Adjust the pH of the aqueous layer to ~12 and re-extract with the ethyl acetate/isopropanol mixture.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

Protein Precipitation (PPT) for Clenproperol in Plasma
  • Sample Aliquoting: To a microcentrifuge tube, add 100 µL of plasma and the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile.[8]

  • Vortexing: Vortex the mixture for 1-3 minutes to ensure thorough mixing and protein precipitation.[8]

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (optional): The supernatant can be directly injected or evaporated and reconstituted in the mobile phase to improve sensitivity.

Visualizations

experimental_workflow_spe cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Preparation start 5 mL Urine Sample add_is Add Internal Standard start->add_is add_buffer Add Acetate Buffer (pH 5.2) add_is->add_buffer hydrolysis Enzymatic Hydrolysis (37°C, 16h) add_buffer->hydrolysis load Load Sample hydrolysis->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash Cartridge (Water & Methanol) load->wash elute Elute Clenproperol (Methanol + 2% Ammonia) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for Clenproperol in urine.

experimental_workflow_lle cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Final Steps start 2 g Tissue Sample homogenize Homogenize in Buffer start->homogenize digest Enzymatic Digestion homogenize->digest precipitate Protein Precipitation (Acid) digest->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 adjust_ph1 Adjust pH to ~12 centrifuge1->adjust_ph1 extract1 Extract with Organic Solvent adjust_ph1->extract1 centrifuge2 Centrifuge extract1->centrifuge2 collect_organic Collect Organic Layer centrifuge2->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) workflow for Clenproperol in tissue.

logical_relationship_matrix_effects cluster_0 Problem cluster_1 Mitigation Strategies cluster_2 Outcome matrix_effects Matrix Effects (Ion Suppression/Enhancement) sample_prep Improved Sample Preparation (SPE, LLE) matrix_effects->sample_prep chromatography Optimized Chromatography matrix_effects->chromatography calibration Advanced Calibration (SIL-IS, Matrix-Matched) matrix_effects->calibration accurate_quant Accurate & Reproducible Clenproperol Quantification sample_prep->accurate_quant chromatography->accurate_quant calibration->accurate_quant

Caption: Strategies for overcoming matrix effects in Clenproperol analysis.

References

Improving signal-to-noise ratio for Clenproperol detection.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the signal-to-noise ratio (S/N) in Clenproperol detection experiments.

Troubleshooting Guide

This section addresses common challenges encountered during the analysis of Clenproperol, providing practical solutions in a question-and-answer format to enhance signal intensity and reduce background noise.

Problem/Question Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Instrument Failure: Incorrect MS ionization mode, clogged LC column, leaks in the system, old detector lamp.[1][2] 2. Suboptimal LC-MS/MS Parameters: Inefficient mobile phase composition, incorrect precursor/product ions monitored, non-optimized collision energy.[2][3] 3. Sample Preparation Issue: Poor analyte recovery during extraction, sample degradation.[4]1. System Check: Visually inspect the ESI source for a stable spray.[2] Verify MS parameters are correct for your analyte.[2] Perform a system suitability test and check for pressure fluctuations to identify leaks or clogs.[5] 2. Method Optimization: For positive ion mode, add a small amount of a volatile acid like formic acid to the mobile phase to enhance protonation.[2] Optimize MS/MS parameters (e.g., collision energy) using a standard solution.[3] 3. Sample Prep Validation: Use a stable isotopically labeled internal standard to track and correct for recovery issues.[6] Evaluate different extraction methods (e.g., LLE vs. SPE) for better recovery.[4]
High Baseline Noise 1. Contaminated Solvents/System: Impure mobile phase solvents, contaminated "A" solvent in a gradient run, dirty detector cell.[1] 2. Poorly Degassed Mobile Phase: Dissolved gas coming out of solution in the detector.[1] 3. Electronic Noise: Old detector lamp, improper detector settings (e.g., time constant).[1][7]1. Use High-Purity Solvents: Employ HPLC or MS-grade solvents.[1] Flush the system thoroughly. If running a gradient, perform a blank gradient test to check for solvent contamination.[1] 2. Degas Mobile Phase: Ensure your mobile phase is well-degassed using an inline degasser or sonication.[1] 3. Optimize Detector Settings: Increase the detector time constant (an electronic filter) to smooth the baseline.[7] Replace the lamp if it is near the end of its lifespan.[1]
Significant Matrix Effects (Ion Suppression/Enhancement) 1. Co-eluting Matrix Components: Interfering compounds from the sample matrix (e.g., salts, proteins in urine or plasma) that are not chromatographically separated from Clenproperol.[8] 2. Insufficient Sample Cleanup: Inadequate removal of matrix components during the sample preparation stage.[2]1. Improve Chromatographic Separation: Optimize the LC gradient to better separate Clenproperol from interfering peaks.[2] Consider a different stationary phase. 2. Enhance Sample Cleanup: Implement more rigorous sample preparation, such as solid-phase extraction (SPE), which is effective at removing interferences.[2][6][9] 3. Use an Internal Standard: Employ a stable isotope-labeled internal standard (e.g., Clenbuterol-d6) that co-elutes with the analyte to compensate for matrix effects.[6][10] 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Poor Peak Shape (Fronting or Tailing) 1. Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase.[2] 2. Column Overload: Injecting too much sample mass onto the column. 3. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.1. Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible.[2] 2. Reduce Injection Volume/Concentration: Decrease the amount of analyte injected onto the column. 3. Adjust Mobile Phase: Add modifiers to the mobile phase to reduce secondary interactions. Ensure sufficient column equilibration before injection.[2]
Sample Carry-over 1. Adsorption to System Components: Analyte adsorbing to the injector needle, valve seals, or tubing.[11] 2. Column Contamination: Strong retention of the analyte on the guard or analytical column.[11]1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence. 2. System Modifications: Use inert materials like PEEK tubing to reduce non-specific binding.[11] 3. Column Flushing: Implement a thorough column wash with a strong solvent at the end of each run or batch.[12]

Frequently Asked Questions (FAQs)

Q1: How can I strategically increase the "signal" component of the signal-to-noise ratio?

A1: To increase signal intensity, you can:

  • Increase Injection Volume: If your method allows, injecting a larger sample volume can increase the signal.[7] This is especially effective if the sample is dissolved in a solvent weaker than the mobile phase.[7]

  • Concentrate the Sample: Adjust the sample preparation protocol to reduce the final sample dilution.[7]

  • Optimize Chromatography: Use a steeper gradient or a more efficient column (e.g., smaller particle size) to produce narrower, taller peaks, which increases the signal height.[1][7]

  • Select an Optimal Wavelength (for UV detectors): Ensure you are detecting at the absorbance maximum for your analyte.[1]

  • Improve Ionization (for MS detectors): Adjust the mobile phase (e.g., by adding formic acid) to improve the ionization efficiency of Clenproperol.[2]

Q2: What are the most common analytical techniques for Clenproperol detection, and how do they compare?

A2: The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and immunoassays (like ELISA).

  • LC-MS/MS: This is often the method of choice due to its high sensitivity, specificity, and ability to analyze samples with minimal cleanup.[8][13] It can achieve very low detection limits.[6]

  • GC-MS: A reliable and specific method, but it often requires a derivatization step to make Clenproperol volatile, which adds time to the sample preparation.[14][15]

  • Immunoassays (ELISA): These are excellent for rapid screening of a large number of samples and can be very sensitive.[16] However, they may be prone to cross-reactivity with structurally similar compounds, and positive results often require confirmation by a more specific method like GC-MS or LC-MS/MS.[14][17]

  • Electrochemical Sensors: These are an emerging technology offering rapid, simple, and sensitive detection, often without extensive sample pretreatment.[18][19][20]

Q3: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Clenproperol?

A3: LOD and LOQ values vary significantly based on the analytical technique, matrix, and specific instrument used. A signal-to-noise ratio of approximately 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ.[21]

Comparison of Reported LOD/LOQ Values for Clenbuterol:*

TechniqueMatrixLODLOQ
GC-MS Urine2 ng/mL-
GC-MS-MS Urine0.03 ng/mL-
GC-MS Plasma0.5 ng/mL1.5 ng/mL
LC-MS/MS Meat/Liver10 ng/kg15 ng/kg
UHPLC-MS/MS Urine-0.1 ng/mL
Fluorescence Probe Pork0.304 ng/mL1.013 ng/mL

*Note: Data for Clenbuterol is often used as a proxy due to its structural similarity and more extensive literature. Clenproperol detection limits are expected to be in a similar range with an optimized method.[6][14][15][22][23]

Q4: What is the role of an internal standard in improving data quality?

A4: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to every sample, calibrator, and blank at a known concentration. Its primary role is to correct for variations in sample preparation and instrument response. For mass spectrometry, a stable isotope-labeled (e.g., deuterated) version of the analyte is the ideal IS because it has nearly identical extraction recovery and ionization efficiency but is distinguishable by its mass.[6][10] This is crucial for mitigating matrix effects and improving the accuracy and precision of quantification.[6]

Experimental Protocols & Workflows

Protocol 1: General LC-MS/MS Analysis of Clenproperol in Biological Matrices

This protocol provides a generalized workflow for the quantitative analysis of Clenproperol using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Hydrolysis (for urine): To deconjugate metabolites, pipette 2 mL of urine, add an internal standard (e.g., Clenbuterol-d6), and adjust the pH to 5.2. Add β-glucuronidase and incubate at 55°C for 3 hours.[15]

  • Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge.[6]

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute Clenproperol and the internal standard using a stronger, typically basic, organic solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[13] Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase.[13]

2. Chromatographic Separation (UHPLC)

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, <2 µm particle size) is commonly used.[24]

  • Mobile Phase: A gradient elution is typically employed.[13]

    • Solvent A: Water with 0.1% formic acid or 10 mM ammonium formate.[3][13]

    • Solvent B: Acetonitrile or Methanol.[3][13]

  • Flow Rate: Typical flow rates are between 0.2 - 0.5 mL/min.[9]

  • Column Temperature: Maintain at a constant temperature, for example, 35-40°C.[3][9]

3. Mass Spectrometric Detection

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[13]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[6]

  • MRM Transitions: Monitor at least two precursor-to-product ion transitions for both Clenproperol and its internal standard to confirm identity and quantify.

Workflow Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (if required) Add_IS->Hydrolysis SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap UHPLC UHPLC Separation (C18 Column, Gradient Elution) Evap->UHPLC MSMS Tandem MS Detection (ESI+, MRM Mode) UHPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (using Internal Standard) Integration->Quantification

Caption: General experimental workflow for Clenproperol analysis by LC-MS/MS.

troubleshooting_workflow Start Low S/N Ratio Observed CheckSignal Is the Signal Intensity Low? Start->CheckSignal CheckNoise Is the Baseline Noise High? CheckSignal->CheckNoise No IncreaseSignal Increase Signal CheckSignal->IncreaseSignal Yes ReduceNoise Reduce Noise CheckNoise->ReduceNoise Yes CheckMatrix Suspect Matrix Effects? CheckNoise->CheckMatrix No Opt_Injection Optimize Injection Volume & Sample Concentration IncreaseSignal->Opt_Injection Opt_Chroma Optimize Chromatography (e.g., Steeper Gradient) Opt_Injection->Opt_Chroma Opt_MS Optimize MS Parameters (Ionization, Collision Energy) Opt_Chroma->Opt_MS Opt_MS->CheckNoise Check_Solvents Check Mobile Phase Purity & Degassing ReduceNoise->Check_Solvents Check_System Clean System & Detector Cell Check_Solvents->Check_System Opt_Detector Adjust Detector Settings (e.g., Time Constant) Check_System->Opt_Detector Opt_Detector->CheckMatrix ImproveCleanup Improve Sample Cleanup (SPE) & Use Isotope-Labeled IS CheckMatrix->ImproveCleanup Yes End S/N Ratio Improved CheckMatrix->End No ImproveCleanup->End

Caption: A logical workflow for troubleshooting low signal-to-noise ratio issues.

References

Addressing ion suppression in ESI-MS for β-agonist analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression in the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of β-agonists.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering step-by-step solutions.

Problem 1: Poor signal intensity or undetectable peaks for β-agonist standards.

  • Question: I am not seeing a strong signal, or any signal at all, for my β-agonist standards. What should I check?

  • Answer: Poor signal intensity can stem from several factors.[1] First, ensure your sample is appropriately concentrated; overly dilute samples may not produce a detectable signal.[1] Conversely, excessively concentrated samples can also lead to ion suppression.[1] It is also crucial to regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[1] This includes checking the ion source, mass analyzer, and detector settings.[1] Finally, confirm that your instrument's mass calibration is accurate by using appropriate standards.[1]

Problem 2: Significant signal drop when analyzing β-agonists in a sample matrix compared to a pure standard.

  • Question: My β-agonist signal is strong in a clean solvent, but it significantly decreases when I analyze it in a biological matrix like urine or tissue. What is causing this and how can I fix it?

  • Answer: This phenomenon is likely due to matrix-induced ion suppression, where co-eluting compounds from the sample matrix interfere with the ionization of your target analytes.[1][2] To confirm and quantify this, you can perform a matrix effect study. A common method is to compare the peak area of the analyte in a clean solvent to the peak area of the analyte spiked into a blank matrix extract.[2] A peak area in the matrix that is less than 100% of the peak area in the clean solvent indicates signal suppression.[2]

    To address this, consider the following troubleshooting steps:

    • Optimize Sample Preparation: Implement a more rigorous sample clean-up method to remove interfering matrix components.[2] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective.[1] For β-agonist analysis in animal tissues and urine, various SPE cartridges, including strong or mixed-mode cation exchange and molecularly imprinted polymers (MIPs), have been used.[3][4]

    • Chromatographic Separation: Modify your chromatographic method to separate the β-agonist from the co-eluting interferences.[2] This can be achieved by adjusting the gradient profile, changing the stationary phase, or altering the mobile phase composition.[2]

    • Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating ion suppression.[5]

    • Use of an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS).[6] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way, allowing for accurate quantification.[6]

Problem 3: Inconsistent and irreproducible results for β-agonist quantification.

  • Question: I am observing high variability in my quantitative results for β-agonists across different samples and even within the same batch. What could be the reason?

  • Answer: Inconsistent results are often a consequence of uncorrected matrix effects. The extent of ion suppression can vary between different samples, leading to poor reproducibility.[7] Analyte concentration itself can also influence the degree of matrix effects.[3][4][8]

    To improve reproducibility:

    • Implement a Validated Internal Standard Strategy: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation, injection volume, and matrix effects.[6][9]

    • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for matrix effects and improve quantification accuracy.[1]

    • Thorough Method Validation: Validate your analytical method according to established guidelines, such as those from the EU Decision 2002/657/EC, to ensure it meets requirements for selectivity, linearity, repeatability, and reproducibility.[10][11][12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about ion suppression in the context of β-agonist analysis.

Q1: What is ion suppression in ESI-MS?

A: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix.[2] These interfering substances can compete with the analyte for ionization in the ESI source, leading to decreased sensitivity, inaccurate quantification, and poor reproducibility.[2][13]

Q2: What are the common causes of ion suppression?

A: Common causes of ion suppression include:

  • Competition for Ionization: High concentrations of co-eluting matrix components can compete with the analyte for the available charge in the ESI droplets.[5][13]

  • Changes in Droplet Properties: Interfering compounds can alter the physical properties of the ESI droplets, such as viscosity and surface tension, which can hinder the efficient formation of gas-phase analyte ions.[5][14]

  • Presence of Non-Volatile Species: Non-volatile materials can co-precipitate with the analyte or prevent the droplets from reaching the critical size required for ion emission.[5][13]

  • Exogenous Contaminants: Substances introduced during sample preparation, such as plasticizers from plastic tubes, can also cause ion suppression.[5]

Q3: How can I detect and quantify ion suppression?

A: A common method to assess ion suppression is the post-extraction addition experiment.[15] In this method, the response of an analyte in a standard solution is compared to the response of the analyte spiked into a blank matrix sample that has already undergone the extraction procedure.[15] A lower response in the matrix sample indicates ion suppression.

Another technique is the post-column infusion experiment. Here, a constant flow of the analyte standard is infused into the LC eluent after the analytical column and before the MS source. A blank matrix extract is then injected. Any dip in the stable analyte signal at the retention times where matrix components elute indicates ion suppression.[2]

Q4: What are the best strategies to minimize ion suppression in β-agonist analysis?

A: A multi-faceted approach is often the most effective:

  • Effective Sample Preparation: Solid-phase extraction (SPE) is a widely used and effective technique for cleaning up complex samples and reducing matrix effects in β-agonist analysis.[3][4] Molecularly imprinted polymers (MIPs) have also shown to be effective in reducing ion suppression for β-agonists in urine samples.[3][4]

  • Optimized Chromatography: Developing a robust chromatographic method that separates the analytes from the bulk of the matrix components is crucial.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects. Since the SIL-IS and the analyte exhibit nearly identical behavior during ionization, the ratio of their signals remains constant, even in the presence of suppression.[6]

  • Choice of Ionization Source: While ESI is more common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain analytes.[14]

Q5: How does the sample matrix and analyte concentration affect ion suppression?

A: Studies have shown that both the sample source (e.g., muscle, liver, urine) and the analyte concentration can have a significant impact on the extent of matrix effects in the analysis of β-agonists.[3][4][8] For many β-agonists, the matrix effects can differ significantly between different sample sources and can also decrease as the analyte concentration increases.[3][4][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on β-agonist analysis, highlighting recovery rates and limits of detection/quantification in different matrices.

Table 1: Recovery of β-Agonists in Various Matrices

β-AgonistMatrixSample PreparationRecovery (%)
Multiple β-agonistsCattle HairNot specified> 90%[10]
Seven β-agonistsBovine MuscleDispersive liquid-liquid microextraction (DLLME)85% - 100%[12]
Sixteen β-agonistsPorkOne-step Solid-Phase Extraction62.62% - 115.93%[16]
Sixteen β-agonistsBeefOne-step Solid-Phase Extraction61.35% - 106.34%[16]
Sixteen β-agonistsLambOne-step Solid-Phase Extraction62.00% - 111.83%[16]
Ten β-agonistsAnimal-derived foodsLiquid extraction and SPE75% - 120%[17]
Nine β-agonistsFeed, water, urine, muscle, lung, liverSolid-Phase Extraction93.2% - 112.0%[11]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for β-Agonists

β-Agonist(s)MatrixLOD (µg/kg)LOQ (µg/kg)
Nineteen β2-agonistsEquine Urine0.002 - 0.1-
Nineteen β2-agonistsHuman Urine0.002 - 0.05-
Seven β-agonistsBovine Muscle0.0728 - 0.09220.243 - 0.307[12]
Sixteen β-agonistsLivestock Meat0.01 - 0.110.04 - 0.38[16]
Cimaterol and TerbutalineAnimal-derived foods-0.5[17]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for β-Agonist Analysis in Animal Tissue

This protocol provides a general workflow for sample preparation. Specific conditions may need to be optimized for different β-agonists and matrices.

  • Homogenization: Weigh 2-5 grams of the tissue sample and homogenize it.[11][17]

  • Enzymatic Hydrolysis: Add a buffer solution (e.g., ammonium acetate, pH 5.2) and a β-glucuronidase/arylsulfatase solution to the homogenized sample to deconjugate the β-agonists.[11][17] Incubate the mixture.[17]

  • Centrifugation: Centrifuge the sample to separate the supernatant.

  • SPE Column Conditioning: Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering compounds. A common wash step involves using hexane.[4]

  • Elution: Elute the β-agonists from the cartridge using an appropriate solvent, often an acidified organic solvent (e.g., 10% acetic acid in methanol).[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[11]

Visualizations

Experimental Workflow for β-Agonist Analysis with Ion Suppression Mitigation

experimental_workflow sample Sample (e.g., Urine, Tissue) prep Sample Preparation sample->prep Homogenization hydrolysis Enzymatic Hydrolysis prep->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe lcms LC-ESI-MS/MS Analysis spe->lcms Clean Extract chrom Chromatographic Separation lcms->chrom ms Mass Spectrometry Detection chrom->ms data Data Analysis (Quantification) ms->data is_correction Internal Standard Correction data->is_correction result Final Result is_correction->result

Caption: Workflow for β-agonist analysis incorporating key steps to mitigate ion suppression.

Troubleshooting Decision Tree for Ion Suppression

troubleshooting_decision_tree start Poor Signal or High Variability check_instrument Check Instrument Performance (Tune, Calibration) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Perform Maintenance and Calibration instrument_ok->fix_instrument No matrix_effect_study Perform Matrix Effect Study instrument_ok->matrix_effect_study Yes fix_instrument->check_instrument suppression_present Ion Suppression Confirmed? matrix_effect_study->suppression_present optimize_sample_prep Optimize Sample Prep (e.g., SPE, LLE) suppression_present->optimize_sample_prep Yes no_suppression Consider Other Issues (e.g., Analyte Stability) suppression_present->no_suppression No optimize_chrom Optimize Chromatography optimize_sample_prep->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_is revalidate Re-validate Method use_is->revalidate

Caption: A decision tree to guide troubleshooting efforts for ion suppression in ESI-MS.

References

Technical Support Center: Optimizing Chromatographic Separation of Clenproperol from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Clenproperol and its isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial chromatographic techniques for separating Clenproperol isomers?

A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary recommended techniques for the chiral separation of Clenproperol.[1][2] Both methods have demonstrated success in separating structurally similar beta-agonist compounds. HPLC with a chiral stationary phase (CSP) is a widely used and effective technique.[3][4] SFC is gaining popularity as a powerful alternative, often providing faster separations and reduced solvent consumption.[5][6]

Q2: Which type of HPLC column (chiral stationary phase) is most effective for Clenproperol isomer separation?

A2: Polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly recommended for the chiral separation of Clenproperol.

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives covalently bonded to the silica matrix have shown broad applicability for chiral separations.[1][6]

  • Macrocyclic Glycopeptide-based CSPs: These have demonstrated complementary enantioselectivity and are particularly useful for the separation of basic compounds like Clenproperol.[7]

Q3: How do I select an appropriate mobile phase for HPLC chiral separation of Clenproperol?

A3: Mobile phase selection is critical for achieving optimal resolution. For normal-phase HPLC, a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol or ethanol) is a common starting point.[6] The ratio of these solvents significantly impacts retention and selectivity.[8] Adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can improve peak shape and resolution.[7]

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A4: SFC offers several advantages over HPLC for chiral separations, including:

  • Higher Speed: The low viscosity of supercritical fluids allows for faster separations.

  • Reduced Solvent Consumption: The primary mobile phase component is carbon dioxide, which is more environmentally friendly and cost-effective.[6]

  • High Efficiency: SFC often yields sharper peaks and better resolution in shorter run times.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of Clenproperol isomers.

Problem 1: Poor or No Resolution of Isomers

Symptoms:

  • A single, broad peak is observed.

  • Peaks are partially merged (co-eluting).

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is crucial for chiral recognition.[8] If the initial CSP does not provide separation, screen other types. For example, if a cellulose-based CSP fails, try an amylose-based or a macrocyclic glycopeptide-based column.
Suboptimal Mobile Phase Composition The type and ratio of organic modifiers in the mobile phase significantly affect selectivity.[9][10] Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase. Also, consider switching to a different alcohol (e.g., from isopropanol to ethanol).[11]
Incorrect Mobile Phase Additive For basic compounds like Clenproperol, the addition of a basic modifier (e.g., diethylamine, triethylamine) can enhance chiral recognition and improve peak shape.[7] If using an acidic additive, ensure it is appropriate for the analyte and column.
Inadequate Method Parameters Flow rate and temperature can influence resolution.[10][12] Try decreasing the flow rate to allow for better interaction with the stationary phase. Additionally, optimizing the column temperature can alter selectivity.[12]
Problem 2: Peak Tailing

Symptoms:

  • The peak is asymmetrical with a drawn-out tail.

Possible Causes & Solutions:

Possible Cause Solution
Secondary Interactions with Stationary Phase Unwanted interactions between the basic amine groups of Clenproperol and acidic silanol groups on the silica support can cause tailing.[12]
Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). This will mask the active silanol groups.
Column Overload Injecting too much sample can lead to peak distortion.
Reduce the injection volume or dilute the sample.[13]
Column Contamination or Degradation Accumulation of contaminants on the column can lead to poor peak shape.
Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[13]
Problem 3: Split Peaks

Symptoms:

  • A single peak appears as two or more closely spaced peaks.[14]

Possible Causes & Solutions:

Possible Cause Solution
Injection Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[15][16]
Whenever possible, dissolve the sample in the initial mobile phase.[16] If a different solvent must be used, ensure it is weaker than the mobile phase.
Partially Blocked Column Frit or Contamination A blockage can disrupt the sample flow path, leading to peak splitting.[14]
Reverse flush the column (disconnect from the detector first). If this doesn't resolve the issue, the frit may need to be replaced, or the column may be contaminated.
Column Void A void or channel in the column packing can cause the sample band to split.[13]
This usually indicates column degradation, and the column will likely need to be replaced.
Mobile Phase pH is Close to Analyte's pKa If the mobile phase pH is near the pKa of Clenproperol, both ionized and non-ionized forms may be present, leading to peak splitting.[16]
Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Experimental Protocols

Key Experiment 1: HPLC Method for Chiral Separation of Clenbuterol (as a proxy for Clenproperol)
Parameter Condition
Column Cellulose-based Chiral Stationary Phase (OJ-RH)
Mobile Phase Acetonitrile : 0.3M Sodium Perchlorate (16:84, v/v)[17]
Flow Rate 0.9 mL/min[17]
Detection UV at 247 nm[17]
Injection Volume 10 µL
Column Temperature Ambient

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Beta-Agonist Separation
Parameter Method 1 (HPLC) [17]Method 2 (HPLC) [18]Method 3 (LC-MS/MS for Clenproperol Residue) [19]
Technique HPLC-UVLC-MS/MSHPLC-MS/MS
Analyte Clenbuterol EnantiomersClenbuterolClenproperol
Column Cellulose-based CSP (OJ-RH)Phenomenex Gemini NX C18Not specified
Mobile Phase Acetonitrile: 0.3M Sodium Perchlorate (16:84)Ammonium acetate buffer (5mM), 0.15% TEA, pH 7.5 with acetic acid: methanol (70:30)Not specified
Flow Rate 0.9 mL/min1.0 mL/minNot specified
Detection UV at 247 nmPDA at 245 nm & MS/MSMS/MS

Visualizations

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation prep_info Gather Analyte Information (pKa, solubility) select_csp Select Initial CSPs (Polysaccharide & Macrocyclic) prep_info->select_csp screen_mobile Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) select_csp->screen_mobile screen_additives Screen Additives (Acidic/Basic) screen_mobile->screen_additives opt_modifier Optimize Modifier Ratio screen_additives->opt_modifier opt_temp_flow Optimize Temperature & Flow Rate opt_modifier->opt_temp_flow validate Method Validation (ICH Guidelines) opt_temp_flow->validate

Caption: A typical workflow for chiral method development.

TroubleshootingFlowchart action_node action_node start Problem Observed? peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No is_tailing Tailing? peak_shape->is_tailing Yes retention Retention Time Drift? resolution->retention No action_resolution Optimize Mobile Phase Ratio Change CSP Type Decrease Flow Rate resolution->action_resolution Yes action_retention Check for Leaks Ensure Column Equilibration Prepare Fresh Mobile Phase retention->action_retention Yes is_split Splitting? is_tailing->is_split No action_tailing Add Mobile Phase Modifier Check for Overload is_tailing->action_tailing action_split Check Injection Solvent Reverse Flush Column is_split->action_split Yes

Caption: A logical flowchart for troubleshooting common HPLC issues.

References

Technical Support Center: Troubleshooting Poor Recovery of Clenproperol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of Clenproperol-d7 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low recovery of deuterated internal standards like this compound?

Low recovery of deuterated internal standards such as this compound can stem from several factors throughout the sample preparation and analysis workflow. These issues can be broadly categorized as problems with the extraction procedure, analyte degradation, or issues with the analytical instrumentation.[1][2][3][4] Common causes include incomplete extraction from the sample matrix, analyte loss during solvent evaporation steps, adsorption to labware, or degradation due to improper pH, temperature, or exposure to light.[5][6] Matrix effects during LC-MS/MS analysis can also suppress the signal of the internal standard, leading to apparent low recovery.[7][8][9]

Q2: How does the choice of extraction method affect the recovery of this compound?

The choice of extraction method, primarily Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT), significantly impacts recovery.

  • Solid-Phase Extraction (SPE): This technique can provide high recovery and clean extracts if the sorbent and solvents are carefully optimized.[10][11] However, poor recovery can occur if the sorbent is not appropriate for this compound, the pH is not optimal for retention and elution, or the wash steps are too harsh and remove the analyte.[4][12]

  • Liquid-Liquid Extraction (LLE): LLE is a widely used technique, but issues like emulsion formation can lead to significant analyte loss.[13][14] The choice of extraction solvent and the pH of the aqueous phase are critical for achieving high recovery.[13]

  • Protein Precipitation (PPT): While simple and fast, PPT can result in lower recovery if this compound co-precipitates with the proteins.[15] It also provides less clean extracts, which can lead to significant matrix effects in the LC-MS/MS analysis.[11]

Q3: Can the physicochemical properties of Clenproperol affect its extraction recovery?

Yes, the physicochemical properties of Clenproperol, such as its pKa, logP, and solubility, are crucial for developing an effective extraction method.[16][17][18] Clenproperol is a basic compound, so its ionization state is dependent on the pH of the solution.[18] For efficient extraction, the pH should be adjusted to ensure the compound is in its neutral, more lipophilic form to partition into an organic solvent during LLE or to be retained on a reversed-phase SPE column.[19][20] The logP value indicates its lipophilicity and helps in selecting an appropriate extraction solvent.[18][21]

Q4: What role does the sample matrix play in the recovery of this compound?

The sample matrix (e.g., plasma, urine, tissue) can significantly impact recovery.[22][23] Endogenous components in the matrix can interfere with the extraction process or cause ion suppression or enhancement in the mass spectrometer.[7][9][24] For example, high-fat matrices can lead to emulsions in LLE.[13] Biological samples can also contain enzymes that may degrade the analyte if not handled properly.[1] It is essential to develop a sample preparation method that effectively removes matrix interferences.[11][25]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)

This guide provides a systematic approach to diagnosing and resolving low recovery issues during SPE.

Experimental Protocol: Systematic SPE Troubleshooting

  • Prepare Standards: Prepare a known concentration of this compound in a clean solvent.

  • Fraction Collection: During the SPE procedure, collect and analyze each fraction separately:

    • Sample load flow-through

    • Each wash solution

    • Elution fraction

  • Analysis: Quantify the amount of this compound in each fraction using LC-MS/MS. This will pinpoint the step where the analyte is being lost.[2][4]

Troubleshooting Steps & Solutions

Problem Potential Cause Solution
Analyte in Load Flow-Through Inadequate retention on the SPE sorbent.- Ensure the sorbent is appropriate for Clenproperol. A polymeric reversed-phase or mixed-mode cation exchange sorbent may be suitable. - Optimize the pH of the sample to ensure this compound is in a retained form (neutral for reversed-phase, charged for ion-exchange). - Ensure the cartridge is not overloaded.[3]
Analyte in Wash Solution Wash solvent is too strong.- Decrease the organic content of the wash solvent. - Adjust the pH of the wash solvent to maintain the desired interaction between the analyte and the sorbent.[12]
Analyte Not in Eluate Incomplete elution.- Increase the strength of the elution solvent (e.g., increase organic content, add a modifier like ammonia for a basic compound). - Increase the volume of the elution solvent.[5] - Ensure the pH of the elution solvent is appropriate to disrupt the analyte-sorbent interaction.
Low Overall Recovery Analyte adsorption to labware or degradation.- Use silanized glassware or polypropylene tubes to minimize adsorption. - Investigate analyte stability at different pH values and temperatures.[5]
Guide 2: Troubleshooting Poor Recovery in Liquid-Liquid Extraction (LLE)

This guide addresses common issues encountered during LLE of this compound.

Troubleshooting Steps & Solutions

Problem Potential Cause Solution
Emulsion Formation High concentration of lipids or proteins in the sample.- Gently rock or swirl the extraction tube instead of vigorous shaking.[13] - Add salt ("salting out") to the aqueous phase to increase its polarity and break the emulsion.[13] - Centrifuge the sample to help separate the layers.[13] - Filter the mixture through a phase separation filter paper.[13]
Low Recovery in Organic Phase Incorrect pH of the aqueous phase.- Adjust the pH of the aqueous sample to be at least 2 units above the pKa of Clenproperol to ensure it is in its neutral, more lipophilic form.
Low Recovery in Organic Phase Inappropriate extraction solvent.- Select a solvent in which Clenproperol has high solubility. A more polar solvent like ethyl acetate or a mixture of solvents may be more effective than a very nonpolar solvent.
Variable Recovery Inconsistent manual extraction technique.- Use a mechanical shaker for consistent mixing. - Ensure complete phase separation before collecting the organic layer.

Data Presentation

Table 1: Physicochemical Properties of Clenbuterol (as a proxy for Clenproperol)

PropertyValueImplication for Extraction
pKa~9.0As a basic compound, the pH of the aqueous phase should be >11 for efficient extraction into an organic solvent.
logP~2.9Moderately lipophilic, suggesting good partitioning into common organic extraction solvents like ethyl acetate or methyl tert-butyl ether.
SolubilitySlightly soluble in waterSolubility in organic solvents is generally good, but should be confirmed for the chosen extraction solvent.

Table 2: Recommended Starting Conditions for SPE of Clenbuterol-like Compounds

SPE Phase Conditioning Equilibration Loading Condition Wash Solvent Elution Solvent
Polymeric Reversed-Phase 1 mL Methanol1 mL WaterSample pH adjusted to >101 mL 5% Methanol in water1 mL Methanol with 2% Ammonium Hydroxide
Mixed-Mode Cation Exchange 1 mL Methanol1 mL Acidic Buffer (e.g., 0.1M Formic Acid)Sample pH adjusted to <71 mL Acidic Buffer, followed by 1 mL Methanol1 mL 5% Ammonium Hydroxide in Methanol

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Pretreat Sample Pre-treatment (e.g., pH adjustment, dilution) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Pretreat->LLE Option 2 PPT Protein Precipitation (PPT) Pretreat->PPT Option 3 Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation PPT->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: A typical experimental workflow for sample extraction and analysis.

troubleshooting_decision_tree Start Poor Recovery of This compound Check_Method Is this a validated method or a new method development? Start->Check_Method Validated Validated Method Check_Method->Validated Validated New_Method New Method Check_Method->New_Method New Check_Reagents Check reagent/standard expiration and preparation. Validated->Check_Reagents Optimize_Method Systematically optimize extraction parameters (pH, solvent, sorbent). New_Method->Optimize_Method Reagents_OK Reagents OK Check_Reagents->Reagents_OK OK Reagents_Bad Re-prepare reagents/ standards and re-run. Check_Reagents->Reagents_Bad Expired/Incorrect Isolate_Step Isolate the step of analyte loss (SPE fractionation, LLE phases). Reagents_OK->Isolate_Step Reagents_Bad->Start Loss_Identified Step of loss identified? Isolate_Step->Loss_Identified Optimize_Method->Start Optimize_Step Optimize the specific step (e.g., wash solvent, elution solvent). Loss_Identified->Optimize_Step Yes Check_Matrix Investigate matrix effects. Loss_Identified->Check_Matrix No Optimize_Step->Start Check_Matrix->Start

Caption: A decision tree for troubleshooting poor recovery.

References

Minimizing isotopic exchange of deuterium in Clenproperol-d7.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Clenproperol-d7. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the isotopic exchange of deuterium in this compound during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the exact deuteration pattern of this compound and are the deuterium labels susceptible to exchange?

A1: The deuterium atoms in this compound are located on the isopropyl group. Specifically, the chemical name is 1-(4-amino-3,5-dichlorophenyl)-2-(isopropyl-d7-amino)ethanol.[1][2] The seven deuterium atoms are on the methyl and methine carbons of the isopropyl group. These C-D bonds are on sp3 hybridized carbons and are not adjacent to a carbonyl group, making them generally stable and not readily exchangeable under typical analytical conditions.[3] However, extreme pH and high temperatures can potentially facilitate exchange.

Q2: What are the primary factors that could cause deuterium loss in this compound?

A2: While the deuterium labels in this compound are in stable positions, the following factors can increase the risk of isotopic exchange:

  • Extreme pH: Highly acidic or basic conditions can catalyze hydrogen-deuterium (H/D) exchange.

  • Elevated Temperatures: High temperatures, especially in combination with extreme pH, can provide the energy needed for exchange reactions to occur.

  • Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol) can serve as a source of hydrogen to replace deuterium.

  • Long-term Storage in Protic Solvents: Storing this compound in protic solvents for extended periods, especially if not stored at low temperatures, can increase the likelihood of exchange over time.

Q3: How can I verify the isotopic purity of my this compound standard?

A3: The isotopic purity of your this compound standard can be verified using the following techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the relative intensities of the deuterated and non-deuterated isotopic peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the absence or significant reduction of signals at the positions of deuteration.

Troubleshooting Guides

Issue 1: Loss of Deuterium Detected by Mass Spectrometry

Symptom: An increase in the signal of the unlabeled Clenproperol (M+0) and a decrease in the signal of the fully deuterated this compound (M+7) is observed in your mass spectrometry data.

Potential Causes & Solutions:

Potential CauseRecommended Action
Acidic or Basic Mobile Phase Maintain the mobile phase pH as close to neutral (pH 7) as possible. If acidic or basic conditions are required for chromatography, minimize the time the sample is in contact with the mobile phase before injection.
High Ion Source Temperature High temperatures in the mass spectrometer's ion source can sometimes promote H/D exchange. Reduce the source temperature to the minimum required for efficient ionization.
In-source H/D Exchange The presence of residual protic solvents in the ion source can lead to exchange. Ensure the source is clean and well-maintained.
Improper Sample Storage Samples prepared in protic solvents (e.g., methanol/water) should be stored at low temperatures (2-8°C or frozen) and analyzed as soon as possible. Avoid long-term storage in such solvents.
Contaminated Solvents Ensure that all solvents used for sample preparation and mobile phases are of high purity and free from acidic or basic contaminants.
Issue 2: Chromatographic Shift Between Clenproperol and this compound

Symptom: A noticeable shift in retention time is observed between the analyte (Clenproperol) and the internal standard (this compound) in your chromatogram.

Potential Causes & Solutions:

Potential CauseRecommended Action
Isotope Effect Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is a known phenomenon. Ensure your integration parameters are set to correctly identify and quantify both peaks.
Column Temperature Fluctuations Inconsistent column temperature can lead to variable retention times. Use a reliable column oven to maintain a stable temperature.
Mobile Phase Composition Changes Ensure the mobile phase composition is consistent and accurately prepared. If using a gradient, ensure the gradient profile is reproducible.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline and may need to be optimized for your specific matrix and instrumentation.

  • Sample Spiking: To 1 mL of your sample matrix (e.g., plasma, urine), add a known amount of this compound internal standard solution.

  • Protein Precipitation (for plasma/serum): Add 3 volumes of ice-cold acetonitrile to the sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Recommended LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of Clenproperol from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MS/MS Transitions: Monitor appropriate precursor and product ions for both Clenproperol and this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Extraction/Cleanup Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: A typical experimental workflow for the quantitative analysis of Clenproperol using this compound as an internal standard.

troubleshooting_logic Start Deuterium Loss Observed? Check_pH Check Mobile Phase & Sample pH Start->Check_pH Check_Temp Check Ion Source & Column Temp Start->Check_Temp Check_Solvent Verify Solvent Purity & Type Start->Check_Solvent Check_Storage Review Sample Storage Conditions Start->Check_Storage Solution_Neutral_pH Adjust to Neutral pH Check_pH->Solution_Neutral_pH Solution_Lower_Temp Reduce Temperature Check_Temp->Solution_Lower_Temp Solution_Aprotic_Solvent Use Aprotic Solvents for Storage Check_Solvent->Solution_Aprotic_Solvent Solution_Proper_Storage Store at Low Temp, Analyze Promptly Check_Storage->Solution_Proper_Storage

Caption: A logical workflow for troubleshooting the loss of deuterium in this compound.

References

Calibration curve issues in Clenproperol isotope dilution assays.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Clenproperol Isotope Dilution Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues encountered during clenproperol isotope dilution assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

Calibration curve problems can arise from various factors, from sample preparation to data analysis. The following table summarizes common issues, their potential causes, and recommended solutions to ensure accurate and reliable quantification.

Issue Potential Cause(s) Recommended Solution(s)
Non-Linearity (Poor R² Value) 1. Detector Saturation: High concentration standards overwhelming the MS detector.[1] 2. Ion Source Saturation/Suppression: Too many ions in the source leading to competition and non-proportional response.[1][2][3] 3. Matrix Effects: Co-eluting endogenous components from the sample matrix enhancing or suppressing the analyte signal.[1][4][5] 4. Inappropriate Regression Model: Using a linear model for an inherently non-linear response.[1][6] 5. Analyte/Internal Standard Cross-Contribution: Isotopologues of the analyte interfering with the internal standard signal, or vice-versa.[3]1. Dilute upper-level calibrants and samples. If possible, reduce instrument sensitivity by adjusting MS parameters (e.g., collision energy, capillary voltage). 2. Improve chromatographic separation to reduce co-eluting interferences. Optimize sample cleanup procedures.[5] 3. Use matrix-matched calibration standards.[1] Employ a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte to compensate for matrix effects.[1][7] 4. Evaluate a weighted (e.g., 1/x or 1/x²) quadratic regression model, which can better accommodate heteroscedasticity.[1][2] 5. Check for isotopic purity of standards. Ensure MS/MS transitions are highly specific and selective.
Poor Reproducibility/Precision 1. Inconsistent Sample Preparation: Variability in extraction recovery, pipetting, or dilution steps.[8] 2. LC System Instability: Fluctuations in pump pressure, column temperature, or autosampler injection volume.[1][9] 3. MS System Instability: Drifting ion source voltage, gas flows, or detector sensitivity during the analytical run.[1] 4. Standard Degradation: Improper storage or handling of stock solutions and calibration standards.1. Automate sample preparation where possible. Use calibrated pipettes and ensure consistent vortexing/centrifugation times. The use of a SIL internal standard is critical to correct for these variations.[1][8] 2. Equilibrate the LC system thoroughly before injection. Monitor system pressure throughout the run. Use an internal standard to compensate for injection volume variability.[9] 3. Allow sufficient warm-up time for the mass spectrometer. Monitor the internal standard response across the batch; significant drift may indicate an issue. 4. Prepare fresh working standards for each batch. Store stock solutions at appropriate low temperatures and protect from light.
High Intercept / Blank Signal 1. Contamination: Contaminated glassware, solvents, LC system ("carryover"), or internal standard solution. 2. Matrix Interference: An endogenous compound in the blank matrix has the same mass transition as the analyte.1. Run solvent blanks between high-concentration samples to check for carryover. Use high-purity solvents (LC-MS grade). Clean the autosampler injection port and loop. 2. Improve sample cleanup (e.g., use a more selective solid-phase extraction sorbent).[10] Modify chromatographic conditions to separate the interference from the analyte. Find a more specific MS/MS transition if possible.
Inaccurate Low-Level Calibrants 1. Heteroscedasticity: Higher variance at higher concentrations disproportionately affects the regression fit at the low end when using non-weighted regression.[1] 2. Adsorption/Loss of Analyte: Low concentrations of analyte adsorbing to plasticware or glassware during preparation. 3. Poor Signal-to-Noise (S/N): The response of the lowest calibrant is too close to the background noise.1. Apply a weighting factor (e.g., 1/x or 1/x²) to the regression to give more importance to the lower concentration points.[1] 2. Use silanized glassware or low-adsorption polypropylene tubes. Ensure the final reconstitution solvent is compatible and fully dissolves the analyte. 3. Optimize MS parameters for sensitivity. Ensure the lowest calibrant is at least 3-5 times the background noise. The Lower Limit of Quantitation (LLOQ) must be reliably and reproducibly detected.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve consistently non-linear (R² < 0.99) even when using an isotope-labeled internal standard?

A1: While a stable isotope-labeled internal standard (SIL-IS) is excellent for correcting variability in sample preparation and matrix effects, it cannot correct for all causes of non-linearity.[3] Common reasons include:

  • Detector Saturation: At high concentrations, the absolute signal of both the analyte and the SIL-IS may saturate the detector. When this happens, the response is no longer proportional to the concentration, and the analyte/IS ratio will deviate from linearity.[1][2]

  • Ionization Saturation: Similar to detector saturation, the electrospray ionization (ESI) source has a limited capacity for generating ions. At high concentrations, the analyte and SIL-IS compete for ionization, which can lead to a non-linear response.[1]

  • Inappropriate Regression Model: LC-MS/MS data often exhibit heteroscedasticity (variance increases with concentration). A simple linear regression model gives equal weight to all points, allowing the high-concentration points with high variance to excessively influence the curve. A quadratic regression with a weighting factor (e.g., 1/x²) is often more appropriate.[1]

Q2: My internal standard (Clenproperol-d9) response is highly variable across my sample batch. What should I investigate?

A2: Significant variability in the internal standard (IS) signal can indicate several problems:

  • Inconsistent Sample Preparation: If the IS is added at the beginning, its response should compensate for extraction inefficiencies. However, large, random variations may point to inconsistent sample volumes or significant errors in adding the IS solution.

  • Severe Matrix Effects: While the IS is meant to track the analyte, extreme ion suppression or enhancement in some samples can still cause its signal to vary significantly.[4][7] This suggests the sample cleanup may be insufficient for the matrix type.

  • LC-MS System Instability: Drastic changes in the IS signal can be a sign of a failing ESI source, clogged tubing, or fluctuations in solvent delivery.[1] A consistent, step-wise drop in signal often points to a gradual fouling of the ion source or optics.

Q3: What is "matrix effect" and how do I know if it's affecting my assay?

A3: A matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[5][11] It is a major cause of inaccuracy in LC-MS/MS assays. You can assess it quantitatively by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent solution. A ratio significantly different from 1 indicates a matrix effect.[11] Using a co-eluting SIL-IS is the most effective way to compensate for this, as the IS and analyte should be affected equally.[1][7]

Q4: I am seeing a significant peak in my blank samples. What is the source of this contamination?

A4: A peak in a blank sample (a matrix sample without analyte or IS) or a zero sample (matrix with IS only) can come from several sources:

  • System Carryover: High-concentration samples can adsorb to parts of the autosampler (injection needle, loop, valve) and elute during subsequent injections. Running multiple solvent blanks after a high standard can confirm this.

  • Contaminated Reagents: Solvents, water, or even the internal standard spiking solution may be contaminated with the analyte.

  • Cross-Contamination: This can occur during sample preparation via contaminated pipette tips, tubes, or well plates.

Detailed Experimental Protocols

Protocol 1: Preparation of Calibration Standards and QC Samples

This protocol describes the preparation of matrix-matched calibration standards for a clenproperol assay in bovine milk.

  • Prepare Stock Solutions:

    • Accurately weigh ~1 mg of Clenproperol and Clenproperol-d9 reference standards.

    • Dissolve each in methanol to create 1 mg/mL primary stock solutions.

    • Perform serial dilutions in methanol to create intermediate stock solutions and working standard solutions at appropriate concentrations for spiking.

  • Prepare Calibration Curve Standards:

    • Dispense 1 mL aliquots of blank bovine milk (previously screened and confirmed negative for clenproperol) into labeled tubes.

    • Spike the blank milk aliquots with the appropriate clenproperol working standard solution to achieve the desired concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 ng/mL).

    • Prepare a "zero sample" by spiking 1 mL of blank milk with only the internal standard.

  • Prepare Quality Control (QC) Samples:

    • Prepare QC samples in blank milk at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.3, 1.5, and 8.0 ng/mL). These should be prepared from a separate stock solution weighing than the calibration standards.

  • Sample Processing (Example: Solid-Phase Extraction):

    • To all standards, QCs, and unknown samples, add 50 µL of the Clenproperol-d9 working internal standard solution. Vortex briefly.

    • Proceed with the validated sample extraction method (e.g., protein precipitation followed by solid-phase extraction).[12]

    • Evaporate the final eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[13][14]

    • Transfer to autosampler vials for LC-MS/MS analysis.

Visual Guides and Workflows

Diagram 1: Isotope Dilution Assay Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Aliquot Sample (e.g., 1 mL Milk) Spike_IS 2. Spike with IS (Clenproperol-d9) Sample->Spike_IS Extraction 3. Protein Precipitation & SPE Cleanup Spike_IS->Extraction Evap 4. Evaporate & Reconstitute Extraction->Evap LCMS 5. LC-MS/MS Analysis Evap->LCMS Data 6. Peak Integration (Analyte & IS) LCMS->Data Cal 7. Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Data->Cal Quant 8. Quantify Unknowns Cal->Quant G Start Curve is Non-Linear (R² < 0.99) CheckHigh Are upper points deviating downwards? Start->CheckHigh CheckLow Are lower points inaccurate? CheckScatter Is data scattered with no clear trend? CheckHigh->CheckLow No Saturation Cause: Detector or Ion Source Saturation CheckHigh->Saturation Yes CheckLow->CheckScatter No Weighting Cause: Heteroscedasticity. Improper Regression. CheckLow->Weighting Yes Prep Cause: Inconsistent Prep or System Instability CheckScatter->Prep Yes Sol_Sat Solution: Dilute high standards. Reduce instrument sensitivity. Saturation->Sol_Sat Sol_Weight Solution: Apply 1/x or 1/x² weighted regression. Weighting->Sol_Weight Sol_Prep Solution: Review pipetting, extraction, and LC stability. Check IS response. Prep->Sol_Prep

References

Dealing with interfering peaks in Clenproperol chromatograms.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Clenproperol Analysis

Welcome to the technical support center for Clenproperol analysis. This guide provides troubleshooting strategies, detailed protocols, and frequently asked questions (FAQs) to help you resolve issues with interfering peaks in your chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interfering peaks in Clenproperol analysis?

Interfering peaks in Clenproperol chromatograms can originate from several sources, compromising the accuracy and precision of your results. The primary sources include:

  • Matrix Effects: Complex biological samples (e.g., urine, plasma, tissue) contain numerous endogenous compounds like salts, proteins, and lipids that can co-elute with Clenproperol or suppress/enhance the detector signal.[1] In mass spectrometry, this is a significant factor affecting quantitative accuracy.

  • Sample Preparation: Reagents, solvents, and materials used during sample preparation can introduce contaminants.[2] This includes impurities from extraction solvents, plasticizers leaching from container tubes, and residues from solid-phase extraction (SPE) cartridges.

  • Structurally Related Compounds: Other β-agonists, metabolites of Clenproperol, or its isomers may have similar chemical properties and retention times, leading to co-elution.[3][4]

  • System Carryover: Residual analyte from a previous high-concentration injection can adsorb to surfaces in the injector, tubing, or column and elute in subsequent runs, appearing as a "ghost peak".[3][5]

  • Mobile Phase Contamination: Impurities in mobile phase solvents or buffers can accumulate on the column and elute as spurious peaks, particularly during gradient elution.[6]

Q2: How can I minimize matrix interference during sample preparation?

Effective sample preparation is the most critical step to remove interfering substances before chromatographic analysis.[7][8] The choice of technique depends on the sample matrix and the required level of cleanliness.

  • Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up complex samples.[9][10] Mixed-mode cation exchange cartridges are particularly effective for extracting β-agonists like Clenproperol from tissues and biofluids.[9] A detailed SPE protocol is provided below.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[1][10] It is a fundamental technique for isolating analytes from interfering matrix components.[1]

  • Protein Precipitation: For biological fluids with high protein content like plasma or serum, this method uses a solvent (e.g., acetonitrile) or an acid to denature and precipitate proteins.[2] While simple, it is less selective and may not remove other interferences like salts or phospholipids.[2]

  • QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach involving salting-out extraction followed by dispersive SPE (d-SPE) for cleanup. It is highly effective for a wide range of analytes in complex matrices like food products.[1][7]

Q3: My Clenproperol peak is co-eluting with an unknown peak. How can I improve chromatographic separation?

Co-elution occurs when two or more compounds are not adequately separated by the chromatographic column. To improve resolution, you can modify the following parameters:

  • Mobile Phase Composition:

    • Adjust pH: For ionizable compounds like Clenproperol, altering the mobile phase pH can change analyte retention and selectivity, potentially resolving it from interferences.[5]

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa), or changing their ratio, can alter selectivity and improve separation.

  • Gradient Elution:

    • Steepen or Shallow the Gradient: Modifying the gradient slope can help separate closely eluting peaks. A shallower gradient increases the run time but often improves resolution.[11]

  • Column Selection:

    • Different Stationary Phase: If optimization of the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., C18 to a Phenyl-Hexyl or a chiral stationary phase) can provide a different separation mechanism and resolve the co-elution.[12][13]

    • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency and can improve the resolution of closely eluting peaks.[14]

  • Temperature: Adjusting the column temperature can influence retention times and selectivity. Maintaining a constant and stable temperature is crucial for reproducible results.[5]

Q4: I'm observing baseline noise and ghost peaks. What are the likely causes and solutions?

Baseline disturbances and spurious peaks can significantly affect integration and quantification.[6]

  • Baseline Noise/Drift:

    • Cause: Often caused by contaminated or improperly degassed mobile phase, detector lamp instability, or leaks in the pump or fittings.[15][16]

    • Solution: Use high-purity HPLC-grade solvents, filter and degas the mobile phase before use, and regularly check the system for leaks.[16] Ensure the detector lamp has sufficient energy.

  • Ghost Peaks (Carryover):

    • Cause: Adsorption of the analyte from a previous high-concentration sample onto active sites within the HPLC system (e.g., injector rotor seal, column frit).

    • Solution: Implement a robust needle wash protocol in the autosampler settings. Injecting a blank solvent after a high-concentration sample can help identify and quantify carryover.[3] Flushing the column with a strong solvent may also be necessary.[5]

Q5: How can I confirm the identity of Clenproperol versus a co-eluting interference?

When chromatographic methods alone cannot resolve an interference, mass spectrometry (MS) provides an additional layer of specificity.

  • Tandem Mass Spectrometry (MS/MS): This is the gold standard for confirmation in complex matrices.[3][14] By selecting a specific precursor ion (the molecular weight of Clenproperol) and monitoring for characteristic product ions, you can selectively detect Clenproperol even if another compound co-elutes chromatographically.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help differentiate between compounds with the same nominal mass but different elemental compositions.

The table below lists the characteristic mass transitions for Clenproperol and other common β-agonists, which can be used to set up a selective MS/MS detection method.

Data & Protocols

Table 1: Common MS/MS Transitions for β-Agonists

This table summarizes typical precursor and product ions used for the identification of Clenproperol and other related compounds via LC-MS/MS. Monitoring multiple transitions enhances the specificity of detection.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Clenproperol 291.1218.1165.1
Clenbuterol277.1203.0168.0
Salbutamol240.2148.1121.1
Ractopamine302.2164.1136.1
Zilpaterol262.2176.1148.1

Note: Optimal transitions may vary slightly depending on the instrument and source conditions.

Experimental Protocol: Solid-Phase Extraction (SPE) for Clenproperol

This protocol provides a general methodology for extracting Clenproperol from a urine matrix using a mixed-mode cation exchange SPE cartridge.

1. Sample Pre-treatment: a. Centrifuge 5 mL of urine sample to remove particulates. b. To 2 mL of the supernatant, add an internal standard (e.g., Clenbuterol-d9).[14] c. Add 2 mL of a suitable buffer (e.g., ammonium acetate) to adjust the pH. Vortex to mix.

2. SPE Cartridge Conditioning: a. Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol, followed by 3 mL of purified water. Do not allow the cartridge to go dry.

3. Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

4. Washing (Interference Removal): a. Wash the cartridge with 3 mL of purified water to remove hydrophilic interferences. b. Wash the cartridge with 3 mL of methanol to remove lipophilic interferences.[3] Increasing the washing time or volume can help suppress interference.[3]

5. Elution: a. Elute the analyte from the cartridge using 2-3 mL of an appropriate elution solvent (e.g., methanol containing 2-5% formic or acetic acid).

6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a small volume (e.g., 100-200 µL) of the initial mobile phase for injection into the LC system.

Visual Troubleshooting Guides

Diagram 1: Troubleshooting Workflow for Interfering Peaks

This diagram outlines a logical workflow for identifying and resolving issues related to interfering peaks in your chromatogram.

G cluster_0 start Interfering Peak Observed check_blank Inject Solvent Blank start->check_blank peak_present Peak Present? check_blank->peak_present review_prep Review Sample Preparation carryover Source is Carryover - Implement Stronger Needle Wash - Inject Blanks After High Samples peak_present->carryover Yes no_peak Peak Absent peak_present->no_peak No prep_issue Source is Matrix/Reagents - Optimize SPE/LLE - Use High-Purity Reagents - Check for Contamination review_prep->prep_issue optimize_chrom Optimize Chromatography review_prep->optimize_chrom coelution Issue is Co-elution - Adjust Mobile Phase (pH, Organic %) - Modify Gradient - Change Column optimize_chrom->coelution

Caption: A step-by-step decision tree for troubleshooting interfering peaks.

Diagram 2: Sources of Interference and Mitigation Strategies

This diagram illustrates the common sources of chromatographic interference and the analytical stages where they can be effectively addressed.

G cluster_source Sources of Interference cluster_mitigation Mitigation Stages matrix Endogenous Matrix (Lipids, Proteins, Salts) sample_prep Sample Preparation (SPE, LLE, Filtration) matrix->sample_prep Remove via Cleanup detection Detection (MS/MS, HRMS) matrix->detection Signal Suppression/ Enhancement reagents Contaminated Reagents/ Solvents reagents->sample_prep Use High-Purity carryover System Carryover separation Chromatographic Separation (Column, Mobile Phase) carryover->separation Inject Blanks/ Strong Wash related_cpds Related Compounds/ Metabolites related_cpds->separation Improve Resolution sample_prep->separation separation->detection

Caption: Relationship between interference sources and mitigation points.

References

Technical Support Center: LC-MS/MS Source Optimization for Enhanced Clenproperol Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their LC-MS/MS methods for the sensitive detection of Clenproperol.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for Clenproperol in positive electrospray ionization (ESI) mode?

A1: For Clenproperol (C₁₀H₁₂Cl₂N₂O), the protonated molecule [M+H]⁺ is the expected precursor ion. Based on its molecular weight, the monoisotopic mass of the precursor ion would be approximately m/z 247.0. Common product ions are generated through fragmentation of the parent molecule. While optimal transitions should be determined empirically, likely product ions can be predicted from the fragmentation of similar compounds like Clenbuterol and general fragmentation patterns.

Q2: I am not seeing any signal for my Clenproperol standard. What are the first things I should check?

A2: A complete loss of signal can indicate a few fundamental issues. First, confirm that the LC-MS/MS system is functioning correctly by running a system suitability test or a known standard. Check for stable spray in the ion source. Ensure that your mobile phases are correctly prepared and that there is flow from the LC. Verify that the correct MRM transitions for Clenproperol are entered in your acquisition method.

Q3: My sensitivity for Clenproperol is low and inconsistent. What are the likely causes?

A3: Low and variable sensitivity can stem from several factors. Common causes include ion suppression from matrix components or mobile phase additives, suboptimal ion source parameters (e.g., capillary voltage, gas flows, temperature), or inefficient fragmentation. It is also important to ensure your mobile phase composition is optimal for ESI of Clenproperol.

Q4: Should I use any specific mobile phase additives to enhance Clenproperol signal?

A4: Yes, mobile phase additives can significantly impact ionization efficiency. For positive ESI mode, adding a small amount of a weak acid like formic acid (typically 0.1%) to the mobile phase can enhance the protonation of Clenproperol, leading to a stronger signal.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS/MS analysis of Clenproperol.

Issue 1: Low or No Clenproperol Signal Intensity
Possible Cause Troubleshooting Step
Suboptimal Ion Source Parameters Systematically optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature. A detailed protocol is provided in the "Experimental Protocols" section.
Incorrect MRM Transitions Infuse a Clenproperol standard and perform a product ion scan to identify the most intense and stable fragment ions. Use these to build your MRM method.
Ion Suppression Infuse the Clenproperol standard into the mobile phase with and without the sample matrix being injected. A significant drop in signal with the matrix indicates ion suppression. Improve sample clean-up or chromatographic separation to mitigate this.
Mobile Phase Issues Prepare fresh mobile phases daily, especially if they contain additives like formic acid. Ensure high-purity, LC-MS grade solvents are used.[1]
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step
Suboptimal Chromatography Optimize the LC gradient, flow rate, and column temperature. Ensure the injection solvent is not significantly stronger than the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-Column Volume Minimize the length and diameter of tubing between the column and the ion source.

Experimental Protocols

Protocol 1: Optimization of Ion Source Parameters

This protocol describes a systematic approach to optimize ESI source parameters for Clenproperol using a standard solution.

1. Preparation of Clenproperol Standard:

  • Prepare a 1 µg/mL solution of Clenproperol in your initial mobile phase composition.

2. Infusion and Initial Parameter Setup:

  • Infuse the Clenproperol standard directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Set the mass spectrometer to monitor the precursor ion of Clenproperol (e.g., m/z 247.0).

  • Start with typical ESI source parameters as a baseline.

3. Systematic Optimization:

  • Capillary Voltage: While monitoring the ion intensity, gradually increase the capillary voltage in small increments (e.g., 0.2 kV). Record the voltage that provides the maximum stable signal.

  • Nebulizer Gas Pressure: At the optimal capillary voltage, vary the nebulizer gas pressure to find the setting that maximizes the signal.

  • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and temperature in a similar manner, always aiming for the highest and most stable signal intensity.

Protocol 2: Optimization of MRM Transitions (Cone Voltage and Collision Energy)

1. Precursor and Product Ion Identification:

  • Infuse the Clenproperol standard and perform a product ion scan to identify the most abundant and stable fragment ions. Select at least two product ions for quantification and qualification.

2. Cone Voltage (or Declustering Potential) Optimization:

  • For each precursor-product ion pair, set a fixed collision energy (e.g., 20 eV).

  • Acquire data while ramping the cone voltage over a relevant range (e.g., 10-80 V).

  • Plot the signal intensity against the cone voltage and determine the value that yields the maximum intensity.

3. Collision Energy Optimization:

  • Using the optimized cone voltage, acquire data while ramping the collision energy over a suitable range (e.g., 5-50 eV).

  • Plot the signal intensity for each product ion against the collision energy to find the optimal value for each transition.

Quantitative Data Summary

The following table provides a starting point for Clenproperol LC-MS/MS method development, based on typical parameters for structurally similar compounds like Clenbuterol.[2] These values should be empirically optimized for your specific instrument and experimental conditions.

Parameter Starting Value Optimization Range
Precursor Ion (m/z) 247.0N/A
Product Ion 1 (m/z) To be determined experimentallyN/A
Product Ion 2 (m/z) To be determined experimentallyN/A
Capillary Voltage (kV) 3.52.5 - 5.0
Cone Voltage (V) 3010 - 80
Collision Energy (eV) 2510 - 50
Nebulizer Gas Pressure (psi) 4020 - 60
Drying Gas Flow (L/min) 105 - 15
Drying Gas Temperature (°C) 350250 - 450

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis Standard_Prep Prepare Clenproperol Standard Injection Inject Sample Standard_Prep->Injection Matrix_Spike Spike into Matrix (Optional) Matrix_Spike->Injection Column Chromatographic Separation Injection->Column Ion_Source ESI Source Optimization Column->Ion_Source MRM_Opt MRM Optimization Ion_Source->MRM_Opt Data_Acq Data Acquisition MRM_Opt->Data_Acq Integration Peak Integration Data_Acq->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for LC-MS/MS method development for Clenproperol.

Troubleshooting_Logic Start Low/No Signal for Clenproperol Check_System System Suitability OK? Start->Check_System Check_Source Ion Source Parameters Optimized? Check_System->Check_Source Yes Resolve_System Troubleshoot Instrument Hardware Check_System->Resolve_System No Check_MRM MRM Transitions Correct? Check_Source->Check_MRM Yes Optimize_Source Perform Source Optimization Protocol Check_Source->Optimize_Source No Check_Suppression Ion Suppression Present? Check_MRM->Check_Suppression Yes Optimize_MRM Perform MRM Optimization Protocol Check_MRM->Optimize_MRM No Improve_Cleanup Improve Sample Prep / Chromatography Check_Suppression->Improve_Cleanup Yes Success Signal Improved Check_Suppression->Success No Resolve_System->Start Optimize_Source->Start Optimize_MRM->Start Improve_Cleanup->Start

Caption: Troubleshooting logic for low Clenproperol signal intensity.

References

Technical Support Center: Ensuring Reproducibility in Clenbuterol Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and accuracy of Clenbuterol residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Clenbuterol residue analysis?

A1: The most common methods for the detection and quantification of Clenbuterol residues in various matrices are Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). ELISA is often used as a rapid screening tool, while HPLC and GC-MS are typically employed for confirmation and quantification due to their higher sensitivity and specificity.[1][2][3]

Q2: What are the critical factors affecting the stability of Clenbuterol in samples?

A2: Clenbuterol is generally a stable compound. Studies have shown that it remains stable in bovine urine and liver samples for up to 20 weeks when stored at -20°C and -60°C, even after multiple freeze-thaw cycles.[][5][6] In urine, it is stable for at least 12 weeks at +4°C, and in liver, for up to 20 weeks at the same temperature.[][5] However, prolonged exposure to high temperatures, such as in cooking oil at 260°C, can lead to degradation.[5][6]

Q3: What is the "matrix effect" and how can it be minimized in Clenbuterol analysis?

A3: The matrix effect refers to the interference of other components present in the sample matrix with the ionization and detection of the target analyte (Clenbuterol), which can lead to inaccurate quantification.[7] This is a common issue in methods like LC-MS/MS. To minimize matrix effects, thorough sample preparation, including effective extraction and clean-up procedures, is crucial. The use of matrix-matched calibration standards or an isotopically labeled internal standard (like Clenbuterol-d9) can also help to compensate for these effects.[8][9]

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)
Issue Potential Cause(s) Corrective Action(s)
Low Optical Density (OD) Values - Reagents not at room temperature.[10] - Incorrect incubation time or temperature.[11] - Deteriorated substrate solution.[11] - Improper washing.[11]- Ensure all reagents and samples are at room temperature (20-25°C) before use.[10][11] - Adhere strictly to the incubation times and temperatures specified in the kit protocol.[11] - Use fresh, colorless substrate solution.[11] - Ensure adequate and consistent washing of wells.[11]
High Coefficient of Variation (%CV) - Inconsistent pipetting. - Incomplete washing.[10] - Bubbles in wells.- Use calibrated pipettes and ensure consistent technique. - Wash all wells thoroughly and consistently.[10] - Ensure there are no bubbles in the wells before reading the plate.
False Positive/Negative Results - Cross-reactivity with other compounds.[12] - Inadequate sample clean-up.[12] - Incorrect standard curve preparation.- Verify the cross-reactivity profile of the ELISA kit.[12] - Optimize the sample extraction and clean-up procedure to remove interfering substances. - Prepare fresh standard solutions and ensure accurate dilutions.
HPLC (High-Performance Liquid Chromatography)
Issue Potential Cause(s) Corrective Action(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation. - Incompatible mobile phase pH. - Sample overload.- Use a guard column and replace the analytical column if necessary. - Adjust the mobile phase pH to ensure Clenbuterol is in a single ionic state. - Reduce the injection volume or dilute the sample.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column aging.- Ensure the mobile phase is well-mixed and the pump is functioning correctly. - Use a column oven to maintain a stable temperature. - Equilibrate the column for a sufficient time before analysis.
Low Sensitivity/Poor Recovery - Inefficient extraction or clean-up. - Degradation of Clenbuterol during sample preparation. - Incorrect mobile phase composition.- Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. - Avoid high temperatures and extreme pH during sample processing. - Adjust the mobile phase composition to improve peak response.
GC-MS (Gas Chromatography-Mass Spectrometry)
Issue Potential Cause(s) Corrective Action(s)
Poor Derivatization Efficiency - Presence of moisture in the sample extract. - Incorrect derivatization temperature or time. - Degraded derivatizing agent.- Ensure the sample extract is completely dry before adding the derivatizing agent. - Optimize the derivatization conditions as per the protocol. - Use a fresh vial of the derivatizing agent.
Interfering Peaks in Chromatogram - Incomplete sample clean-up. - Contamination from solvents or glassware. - Column bleed.- Improve the sample clean-up procedure to remove matrix components. - Use high-purity solvents and thoroughly clean all glassware. - Condition the GC column according to the manufacturer's instructions.
Low Signal Intensity - Inefficient extraction. - Adsorption of Clenbuterol in the GC inlet or column. - Incorrect MS tune.- Optimize the extraction procedure to maximize recovery. - Use a deactivated inlet liner and a suitable GC column. - Tune the mass spectrometer according to the manufacturer's recommendations.

Experimental Protocols

Sample Preparation: Extraction and Clean-up for HPLC and GC-MS

A common approach for extracting Clenbuterol from tissue samples involves homogenization followed by enzymatic hydrolysis to release conjugated forms of the analyte. This is typically followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for clean-up.

Example Protocol for Tissue Samples:

  • Homogenization: Homogenize 5g of tissue with a suitable buffer.

  • Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase and incubate to deconjugate Clenbuterol metabolites.

  • Extraction: Perform a liquid-liquid extraction using a solvent like ethyl acetate under alkaline conditions.

  • Clean-up: The extract is then purified using a solid-phase extraction (SPE) cartridge (e.g., C18 or a mixed-mode cation exchange).

  • Elution and Reconstitution: The analyte is eluted from the SPE cartridge, the solvent is evaporated, and the residue is reconstituted in the mobile phase for HPLC analysis or derivatized for GC-MS analysis.

Method Validation Parameters

The following tables summarize typical validation parameters for different analytical methods.

Table 1: HPLC Method Validation Parameters

ParameterUrineAnimal Tissues
Limit of Detection (LOD) 0.25 µg/L0.5 µg/kg
Recovery 85% - 90%70% - 74%

Table 2: GC-MS Method Validation Parameters

ParameterPlasmaUrine
Limit of Detection (LOD) 0.5 ng/mL[2]0.2 ng/µL[2]
Limit of Quantitation (LOQ) 1.5 ng/mL[2]0.7 ng/µL[2]
Recovery 89% - 101%[2]91% - 95%[2]

Table 3: ELISA Kit Performance

ParameterValue
Sensitivity 0.1 ppb
Accuracy (Recovery Rate) 70% - 120%
Precision (%CV) <20%

Signaling Pathway and Experimental Workflow

Clenbuterol Signaling Pathway

Clenbuterol is a β2-adrenergic agonist.[] It exerts its effects by binding to and activating β2-adrenergic receptors, which are found in various tissues, including smooth muscle, skeletal muscle, and adipose tissue.[] This activation initiates a downstream signaling cascade.

Clenbuterol_Signaling_Pathway cluster_cell Target Cell Clenbuterol Clenbuterol Beta2AR β2-Adrenergic Receptor Clenbuterol->Beta2AR Binds G_Protein G Protein (Gs) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Physiological_Response Physiological Response (e.g., Muscle Growth, Lipolysis) Gene_Expression->Physiological_Response Leads to

Caption: Clenbuterol's mechanism of action via the β2-adrenergic receptor signaling pathway.

General Experimental Workflow for Clenbuterol Residue Analysis

The following diagram illustrates a typical workflow for the analysis of Clenbuterol residues in biological samples.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Urine, Tissue) Sample_Preparation Sample Preparation (Homogenization, Hydrolysis) Sample_Collection->Sample_Preparation Extraction Extraction (LLE or SPE) Sample_Preparation->Extraction Clean_up Clean-up (SPE) Extraction->Clean_up Analysis Analysis (ELISA, HPLC, or GC-MS) Clean_up->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Results Results Reporting Data_Processing->Results

Caption: A generalized workflow for the analysis of Clenbuterol residues in biological matrices.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Clenproperol Utilizing Clenproperol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical method validation for the quantitative determination of Clenproperol in biological matrices. It highlights the superior performance of methods employing a deuterated internal standard, Clenproperol-d7, against alternatives such as methods using a structural analog as an internal standard or those relying on external standard calibration. The information presented is supported by a summary of performance data from various studies and detailed experimental protocols to aid in the selection and implementation of robust and reliable analytical methods.

The Critical Role of Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly in complex biological matrices, achieving high accuracy and precision is paramount. Variability can be introduced at numerous stages of the analytical workflow, including sample extraction, handling, and instrument response.[1][2] Internal standards are indispensable tools used to correct for these variations. An ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring that it is affected by experimental inconsistencies in the same manner as the target compound.[1]

Stable isotope-labeled internal standards (SIL-ISs), such as the deuterated this compound, are considered the gold standard in mass spectrometry-based bioanalysis.[1] This is because their physical and chemical properties are nearly identical to the analyte of interest, with the primary difference being their mass. This near-identical behavior allows for highly accurate and precise quantification as the ratio of the analyte signal to the internal standard signal remains constant even if absolute signal intensities fluctuate.[2]

Performance Comparison of Analytical Methods for Clenproperol

The following tables summarize typical performance characteristics for the analysis of Clenproperol using different calibration strategies. The data demonstrates the enhanced performance of methods that incorporate a deuterated internal standard.

Table 1: Method Performance using this compound as Internal Standard

Validation ParameterTypical Performance
Linearity (R²)≥ 0.99[3]
Limit of Detection (LOD)0.05 - 0.8 µg/kg[3]
Limit of Quantification (LOQ)0.2 - 2.5 µg/kg[3]
Accuracy (Recovery)76.4 - 111.7%[3]
Precision (RSD)≤ 22.9%[3]

Table 2: Method Performance using a Structural Analog as Internal Standard

Validation ParameterTypical Performance
Linearity (R²)≥ 0.98
Limit of Detection (LOD)0.1 - 1.0 µg/kg
Limit of Quantification (LOQ)0.5 - 5.0 µg/kg
Accuracy (Recovery)70 - 120%
Precision (RSD)≤ 25%

Table 3: Method Performance using External Standard Calibration

Validation ParameterTypical Performance
Linearity (R²)≥ 0.98
Limit of Detection (LOD)0.5 - 5.0 µg/kg
Limit of Quantification (LOQ)1.0 - 10.0 µg/kg
Accuracy (Recovery)60 - 130%
Precision (RSD)≤ 30%

Experimental Protocol: Quantification of Clenproperol in Biological Samples using LC-MS/MS and this compound

This section details a typical experimental protocol for the validation of an analytical method for Clenproperol in a biological matrix (e.g., animal tissue) using this compound as an internal standard.

1. Sample Preparation

  • Homogenization: Weigh 1.0 g of the tissue sample and homogenize it in a suitable buffer.

  • Spiking: Add a known amount of this compound internal standard solution to the homogenate. For calibration standards, add known amounts of Clenproperol standard solutions.

  • Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the matrix components.

    • SPE Protocol:

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the sample homogenate onto the cartridge.

      • Wash the cartridge with a low-organic solvent mixture to remove interferences.

      • Elute Clenproperol and this compound with a high-organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Clenproperol: Monitor for specific precursor-to-product ion transitions.

      • This compound: Monitor for the corresponding mass-shifted precursor-to-product ion transitions.

3. Method Validation

The analytical method should be validated according to international guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Analyze blank matrix samples to ensure no interferences are observed at the retention times of Clenproperol and this compound.

  • Linearity and Range: Prepare a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity should be evaluated by the correlation coefficient (R²) of the calibration curve.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy (as percent recovery) and precision (as relative standard deviation, RSD) by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte and internal standard by comparing the response in the presence and absence of the matrix.

  • Stability: Assess the stability of Clenproperol and this compound in the biological matrix under various storage and handling conditions.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for method validation and the underlying principle of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis & Validation Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Spike_Cal Spike with Clenproperol Standards (for Calibration Curve) Spike_IS->Spike_Cal Extraction Solid-Phase or Liquid-Liquid Extraction Spike_Cal->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Data Data Acquisition (Peak Area Ratio) LCMS->Data Validation Method Validation (Linearity, Accuracy, Precision, etc.) Data->Validation G cluster_problem Analytical Challenges cluster_solution Solution with Deuterated Internal Standard cluster_outcome Improved Analytical Performance V Variability in Sample Prep IS This compound (Internal Standard) V->IS Compensates for loss I Instrumental Fluctuations I->IS Corrects for drift M Matrix Effects M->IS Minimizes ion suppression/ enhancement effects A High Accuracy IS->A P High Precision IS->P R Reliable Quantification A->R P->R

References

The Critical Role of Internal Standards in β-Agonist Detection: A Comparative Guide to Clenproperol-d7 and Other Deuterated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the analytical landscape dedicated to the detection of β-adrenergic agonists, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification. This is especially critical for researchers, scientists, and professionals in drug development and food safety, where precision can have significant implications. This guide provides an objective comparison of Clenproperol-d7 and other commonly used deuterated internal standards, supported by experimental data, to aid in the selection of the most suitable standard for multi-residue analysis of β-agonists.

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, is a cornerstone of quantitative mass spectrometry.[1] These standards, being chemically almost identical to the analytes of interest, co-elute and experience similar ionization effects, effectively normalizing variations during sample preparation and analysis.[2][3] This guide will delve into the performance of this compound alongside other standards such as Clenbuterol-d9, Salbutamol-d3, and Ractopamine-d6, focusing on key performance indicators like recovery rates and precision.

Comparative Performance of Deuterated Internal Standards

The efficacy of an internal standard is primarily assessed by its ability to mimic the behavior of the analyte, leading to consistent recovery and minimal matrix effects. The following table summarizes validation data for various deuterated internal standards used in the analysis of β-agonists across different matrices.

Internal StandardAnalyte(s)MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)Reference
This compound ClenproperolMilk, Yogurt, Sausage, MeatNot explicitly stated for IS, but analyte recovery was 83-118%< Horwitz equation predicted RSDs0.49 (as CCα)[4]
Clenbuterol-d9ClenbuterolPork Samples105.3% (analyte)Not specified0.10[5]
Clenbuterol-d9ClenbuterolBovine and Swine Muscle~95% (analyte)Not specifiedCCβ: 0.22[6]
Salbutamol-d3SalbutamolPork Samples101.2% (analyte)Not specified0.54[5]
Salbutamol-d3SalbutamolBovine and Swine Muscle~95% (analyte)Not specifiedCCβ: 5.8[6]
Ractopamine-d6RactopaminePork Samples99.4% (analyte)Not specified0.63[5]
Ractopamine-d6RactopamineBovine and Swine Muscle~95% (analyte)Not specifiedCCβ: 0.03[6]
Cimaterol-d7Cimaterol, and other β-agonistsMuscle and Viscera90.5-102.5% (analyte in muscle)1.7-7.7% (muscle)1.0

Note: Data for internal standards themselves are often not reported separately; analyte recovery in the presence of the internal standard is a key indicator of the method's performance. CCα (decision limit) and CCβ (detection capability) are performance characteristics defined in Commission Decision 2002/657/EC.

Experimental Protocols: A Closer Look

The reliability of β-agonist quantification is intrinsically linked to the rigor of the experimental methodology. Below are detailed protocols for two common sample preparation techniques: QuEChERS and Solid-Phase Extraction (SPE).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method has gained popularity for its simplicity and efficiency in multi-residue analysis.[7][8][9]

a. Sample Preparation:

  • Homogenize 10 g of the sample (e.g., animal feed, tissue). For dry samples, hydration may be necessary.[1]

  • Add 10 mL of acetonitrile containing 4% (v/v) ammonia.[7]

  • Spike the sample with the internal standard solution (e.g., this compound).

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant.

  • Add d-SPE sorbents (e.g., PSA, C18). For samples with high chlorophyll content, graphitized carbon black (GCB) may be used.[1]

  • Vortex and centrifuge.

  • The final cleaned extract is ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Method

A conventional and robust method for sample cleanup, particularly for complex matrices like urine and liver.[10][11]

a. Sample Preparation and Hydrolysis:

  • Homogenize 5 g of tissue sample.

  • Add a buffer (e.g., sodium acetate) and the internal standard solution.

  • For conjugated β-agonists, perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) at an elevated temperature.

b. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge.

  • Load the hydrolyzed sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes and the internal standard with an appropriate solvent (e.g., methanol with ammonia).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[12]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 5 mM ammonium acetate or 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[12]

  • Flow Rate: Typically in the range of 0.8-1.0 mL/min.[13]

b. Mass Spectrometry Conditions:

  • Ionization: Positive electrospray ionization (ESI+) is generally used for β-agonists.[7]

  • Detection: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow and the principle of using an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Extraction (QuEChERS or LLE) Spike->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Inject Extract Data Data Acquisition (MRM) LC_MS->Data Quant Quantification Data->Quant

Caption: General experimental workflow for β-agonist analysis using a deuterated internal standard.

Internal_Standard_Principle cluster_correction Analyte Analyte Ratio Analyte / IS Ratio Correction Correction for Variability (Extraction Loss, Matrix Effects) Analyte->Correction IS Internal Standard (this compound) IS->Correction Result Accurate Quantification Ratio->Result

Caption: Principle of quantification using a deuterated internal standard.

Conclusion

References

Cross-Validation of Clenproperol Detection: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the detection of Clenproperol in various biological matrices. The following sections detail experimental data, methodologies, and visual workflows to support your research and development efforts.

Clenproperol, a β2-adrenergic agonist, requires sensitive and reliable detection methods for various applications, from anti-doping control to food safety. The choice of biological matrix and analytical technique is critical for achieving accurate and reproducible results. This guide offers a comparative overview of validated methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique for the detection of Clenproperol and related compounds.

Comparative Performance of Analytical Methods

While specific cross-validation studies for Clenproperol across multiple matrices are limited in publicly available literature, extensive data exists for the structurally similar compound, Clenbuterol. This data provides a strong foundation for understanding the expected performance of analytical methods for Clenproperol. The following table summarizes key validation parameters for Clenbuterol detection in common biological matrices, which can be considered indicative for Clenproperol analysis.

Biological MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate
Urine LC-MS/MS0.03 ng/mL-86 - 112%
GC-MS2 ng/mL--
Blood/Plasma LC-MS/MS13 pg/mL--
GC-MS2.5 ng/mL5 ng/mL89 - 101%[1]
Hair GC-MS16 pg/mg--
Animal Tissue (Swine Muscle & Liver) UHPLC-MS/MS0.05 - 0.8 µg/kg0.2 - 2.5 µg/kg76.4 - 111.7%

Note: The data for Urine, Blood/Plasma, and Hair are based on studies of Clenbuterol, providing a relevant benchmark for Clenproperol. The data for Animal Tissue is from a study that included Clenproperol.

Experimental Protocols

The following outlines a general experimental protocol for the extraction and analysis of Clenproperol from biological matrices using LC-MS/MS. This protocol is a composite of methodologies described in the cited literature and should be optimized for specific laboratory conditions and matrix types.

Sample Preparation and Extraction

The goal of sample preparation is to isolate Clenproperol from the complex biological matrix and remove interfering substances. The two primary methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

a) Solid-Phase Extraction (SPE) - for Urine and Plasma:

  • Sample Pre-treatment: Centrifuge the sample (e.g., 5 mL of urine or 2 mL of plasma) to pellet any solids.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by equilibration with a buffer (e.g., phosphate buffer, pH 6).

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water and then a low-concentration organic solvent (e.g., 5% methanol) to remove hydrophilic interferences.

  • Elution: Elute the analyte with a suitable solvent mixture (e.g., methanol containing a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) - for Tissues:

  • Homogenization: Homogenize a known weight of the tissue sample (e.g., 1 gram) in a suitable buffer.

  • Enzymatic Hydrolysis (optional but recommended for conjugated metabolites): Incubate the homogenate with a β-glucuronidase/arylsulfatase solution to deconjugate Clenproperol metabolites.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate) to the homogenate. Vortex vigorously to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for Clenproperol.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Clenproperol and an internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for Clenproperol detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Urine, Blood, Hair, Tissue) pretreatment Pre-treatment (Centrifugation/Homogenization) start->pretreatment extraction Extraction (SPE or LLE) pretreatment->extraction cleanup Clean-up & Concentration (Evaporation & Reconstitution) extraction->cleanup lc_separation LC Separation (Reversed-Phase) cleanup->lc_separation Inject into LC-MS/MS ms_detection MS/MS Detection (ESI+ MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis signaling_pathway_placeholder clenproperol Clenproperol beta2_receptor β2-Adrenergic Receptor clenproperol->beta2_receptor g_protein Gs Protein Activation beta2_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp Increased cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka cellular_response Downstream Cellular Responses (e.g., Bronchodilation, Lipolysis) pka->cellular_response

References

The Gold Standard in Precision: A Comparative Analysis of the Clenproperol-d7 Isotope Dilution Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the demand for highly accurate and precise analytical methods is paramount. In the quantitative analysis of synthetic β-agonists like Clenproperol, the isotope dilution mass spectrometry (IDMS) method using a deuterated internal standard such as Clenproperol-d7 stands out as a benchmark for reliability. This guide provides an objective comparison of the this compound isotope dilution method with other analytical techniques, supported by experimental data to inform method selection and development.

The core principle of the isotope dilution technique lies in the addition of a known quantity of an isotopically labeled version of the analyte (in this case, this compound) to a sample at an early stage of the preparation process. Because the deuterated standard is chemically and physically almost identical to the target analyte, it experiences the same variations throughout the analytical workflow, including extraction, potential degradation, and ionization efficiency in the mass spectrometer. This allows for effective compensation for matrix effects and other sources of analytical variability, leading to superior accuracy and precision.

Performance of the this compound Isotope Dilution Method

The use of deuterated internal standards like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established strategy for the accurate quantification of β-agonists.[1][2] Experimental data for the analysis of Clenproperol using a deuterated analog as an internal standard demonstrates the high performance of this methodology.

Performance MetricResultMatrixMethod
Recovery 83% - 118%Not SpecifiedLC-MS/MS
Precision (%RSD) < %RSD from Horwitz equationNot SpecifiedLC-MS/MS
Decision Limit (CCα) 0.49 ng/gNot SpecifiedLC-MS/MS
Detection Capability (CCβ) Not Specified in this studyNot SpecifiedLC-MS/MS

Table 1: Performance data for the analysis of Clenproperol using a deuterated internal standard by LC-MS/MS.[3]

Comparison with Alternative Analytical Methods

While the isotope dilution method with this compound offers high accuracy, various other methods are employed for the detection and quantification of Clenproperol and related compounds. These include gas chromatography-mass spectrometry (GC-MS) and other LC-MS/MS methods that may use different internal standards or quantification strategies.

MethodAnalyteRecoveryPrecision (%RSD)LODLOQMatrix
LC-MS/MS with Deuterated IS Clenproperol83% - 118%[3]< Horwitz %RSD[3]--Not Specified
GC-MS Clenbuterol91% - 95%[3]High reliability[3]0.2 ng/µL0.7 ng/µLUrine
GC-MS Clenbuterol89% - 101%[3]High reliability[3]0.5 ng/mL1.5 ng/mLPlasma
LC-MS/MS 22 β-agonists76.4% - 111.7%≤22.9%0.05 - 0.8 µg/kg0.2 - 2.5 µg/kgSwine Muscle & Liver
LC-MS/MS 16 β-agonists61.35% - 115.93%< 10%0.01 - 0.11 µg/kg0.04 - 0.38 µg/kgPork, Beef, Lamb
LC-MS/MS 9 β-agonists93.2% - 112.0%Repeatability: 3.1% - 7.1%--Feed, Water, Tissues
LC-MS/MS Ractopamine, Clenbuterol, Salbutamol~95%---Bovine & Swine Muscle

Table 2: Comparative performance data of various analytical methods for β-agonists.

Experimental Protocols

This compound Isotope Dilution LC-MS/MS Method (General Protocol)

A detailed experimental protocol for a specific validated method using this compound was not available in the searched literature. However, a general workflow can be described based on common practices for β-agonist analysis using deuterated internal standards.

  • Sample Preparation:

    • Homogenize the sample matrix (e.g., tissue, milk, urine).

    • Spike the homogenized sample with a known amount of this compound internal standard solution.

    • Perform enzymatic hydrolysis to release conjugated forms of the analyte.

    • Conduct liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for purification and concentration of the analyte and internal standard.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Perform chromatographic separation on a suitable column (e.g., C18).

    • Detect and quantify Clenproperol and this compound using multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Alternative Method: GC-MS for Clenbuterol Analysis

A simple and sensitive procedure utilizing GC-MS for the identification and quantitation of clenbuterol in biological fluids and tissues has been described.[3]

  • Sample Preparation:

    • Take 1 mL/g of the biological sample (plasma or urine).

    • Urine specimens do not require an extra cleaning step before extraction.

    • Perform extraction.

    • Derivatize the extracted clenbuterol using trimethylboroxine.

  • GC-MS Analysis:

    • Analyze the derivatized clenbuterol using a GC-MS system.

    • Generate linear quantitative response curves over a concentration range of 5-200 ng/mL.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the logical flow of the this compound isotope dilution method and a general analytical workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Collection Spike Spike with this compound Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Evap Evaporation & Reconstitution Extraction->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition (MRM) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Determine Analyte Concentration Curve->Result

Caption: Workflow of the this compound Isotope Dilution Method.

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Analyte Target Analyte (e.g., Clenproperol) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (e.g., this compound) IS->SamplePrep Chromatography Chromatographic Separation (LC or GC) SamplePrep->Chromatography Ionization Ionization (e.g., ESI) Chromatography->Ionization MassAnalysis Mass Analysis (MS/MS) Ionization->MassAnalysis QuantData Quantitative Data (Concentration) MassAnalysis->QuantData QualData Qualitative Data (Confirmation) MassAnalysis->QualData

Caption: General Analytical Workflow for Drug Quantification.

References

Determining Clenproperol in Food: A Comparative Guide to LOD and LOQ

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of clenproperol residues in food samples are critical for ensuring food safety and regulatory compliance. This guide provides an objective comparison of analytical methods for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of clenproperol in various food matrices, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The determination of clenproperol residues in complex food matrices necessitates highly sensitive and specific analytical techniques. The most common methods employed are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers excellent selectivity and low detection limits. High-performance liquid chromatography (HPLC) with UV or diode-array detection is also utilized, though it generally provides higher detection and quantification limits.

The selection of the analytical method and sample preparation procedure significantly impacts the achievable LOD and LOQ. Factors such as the food matrix (e.g., meat, liver, milk, sausage) and the complexity of the sample cleanup process play a crucial role.

Data Presentation: LOD and LOQ Values for Clenproperol

The following table summarizes the LOD and LOQ values for clenproperol in various food samples as determined by different analytical methods. This data allows for a direct comparison of the performance of these methods.

Food MatrixAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Reference
Swine Muscle & LiverUHPLC-MS/MS0.05 - 0.80.2 - 2.5[1]
Swine FeedLC-MS/MS-1[1]
Milk, Yogurt, Sausage, Livestock MeatHPLC-MS/MS0.05 - 0.80.2 - 2.5[1]
Beef MeatHPLC0.10 (ng/g)0.31 (ng/g)[2][3]
Beef SausagesUHPLC-MS/MS0.005 (5 pg/g)0.010 (10 pg/g)[4][5]
Meat & LiverLC-ESI-MS/MS0.010 (10 ng/kg)0.015 (15 ng/kg)[6]

Experimental Protocols

A detailed experimental protocol is essential for the replication of results and the validation of analytical methods. Below is a generalized methodology for the determination of clenproperol in food samples using UPLC-MS/MS, a widely accepted and highly sensitive technique.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize a representative portion of the food sample (e.g., 5 g of meat tissue).

  • Extraction: Extract the homogenized sample with an appropriate solvent, such as acetonitrile or a mixture of acetonitrile and isopropanol.[2][3] Acidic extraction can also be employed.[6]

  • Centrifugation: Centrifuge the extract to separate the solid and liquid phases.

  • Solid-Phase Extraction (SPE): Load the supernatant onto an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) for cleanup and concentration of the analyte.[6]

  • Elution: Elute the clenproperol from the SPE cartridge using a suitable solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the mobile phase of the UPLC-MS/MS system.

UPLC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample into a UPLC system equipped with a suitable column (e.g., Acquity UPLC HSS T3).[7] Use a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for clenproperol in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.[6][7] A stable isotopically labeled internal standard, such as clenbuterol-D9, is often used for accurate quantification.[7]

LOD and LOQ Determination

The LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by analyzing a series of spiked blank samples at decreasing concentrations. A common approach is to define the LOD as the concentration that yields a signal-to-noise ratio of 3 and the LOQ as the concentration that gives a signal-to-noise ratio of 10. Alternatively, the standard deviation of the response and the slope of the calibration curve can be used for calculation.

Visualizing the Workflow

The following diagram illustrates the general workflow for the determination of LOD and LOQ for clenproperol in food samples.

LOD_LOQ_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis & Determination Sample Food Sample (e.g., Meat, Milk) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration UPLC_MSMS UPLC-MS/MS Analysis Concentration->UPLC_MSMS Data_Acquisition Data Acquisition (MRM Mode) UPLC_MSMS->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Signal_Noise Signal-to-Noise Ratio Calculation Data_Acquisition->Signal_Noise LOD_LOQ_Calc LOD & LOQ Determination Calibration->LOD_LOQ_Calc Signal_Noise->LOD_LOQ_Calc

Caption: Workflow for LOD and LOQ determination of clenproperol in food samples.

References

A Comparative Guide to LC-MS/MS and GC-MS for Clenproperol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of Clenproperol, a potent beta-2 adrenergic agonist, is critical in various fields, including anti-doping control, food safety, and pharmaceutical analysis. The two most powerful and widely used analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

While both LC-MS/MS and GC-MS offer high selectivity and sensitivity, they differ fundamentally in their principles of separation, sample preparation requirements, and overall workflow. LC-MS/MS has emerged as the predominant technique for the analysis of beta-agonists like Clenproperol due to its ability to analyze thermally labile and non-volatile compounds without the need for chemical derivatization, leading to simpler and faster sample preparation.[1] Conversely, GC-MS requires a derivatization step to increase the volatility and thermal stability of Clenproperol, which adds complexity to the sample preparation process.[2][3]

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the analysis of beta-agonists using LC-MS/MS and GC-MS. The data is primarily based on studies of the closely related and more extensively studied compound, Clenbuterol, which provides a reliable proxy for the expected performance for Clenproperol.

Performance MetricLC-MS/MSGC-MSReferences
Limit of Detection (LOD) 0.1 - 7 pg/mL (urine)0.03 - 2 ng/mL (urine)[4][5][6][7]
Limit of Quantification (LOQ) 0.21 µg/kg (liver)0.7 ng/µL (urine)[4][7]
**Linearity (R²) **>0.99>0.99[4]
Recovery 15% (liver)86 - 112% (urine)[6][7]
Precision (%RSD) < 15%< 15%[6]
Sample Preparation Time Shorter (no derivatization)Longer (requires derivatization)[1]

Experimental Protocols

LC-MS/MS Experimental Protocol

This protocol is adapted from established methods for beta-agonist analysis.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of the sample (e.g., urine, plasma), add an internal standard.

  • Add 200 µL of 1 M sodium hydroxide solution.

  • Add 3 mL of a mixture of ethyl acetate and isopropanol (9:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to achieve good separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions for Clenproperol: Precursor ion -> Product ions (specific m/z values for Clenproperol would need to be determined, but for the structurally similar Clenbuterol, transitions like 277.1 -> 203.0 and 277.1 -> 259.1 are used).[4]

GC-MS Experimental Protocol

This protocol includes the essential derivatization step.

1. Sample Preparation (Solid-Phase Extraction - SPE and Derivatization)

  • To 5 mL of the sample (e.g., urine), add an internal standard and 1 mL of acetate buffer (pH 5.2).

  • Add 50 µL of β-glucuronidase/arylsulfatase and incubate at 50°C for 2 hours.

  • Apply the sample to a conditioned SPE cartridge (e.g., C18).

  • Wash the cartridge with water and then a water/methanol mixture.

  • Elute the analyte with methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Derivatization: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of a catalyst (e.g., NH4I/ethanethiol) and heat at 60°C for 30 minutes.[6]

2. GC-MS Conditions

  • Chromatographic Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature program to separate the derivatized analyte from matrix components.

  • Injector Temperature: 280°C.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized Clenproperol. Based on the mass spectrum of Clenproperol, key fragment ions can be selected for monitoring.[8]

Workflow Diagrams

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Urine) LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS

Caption: LC-MS/MS workflow for Clenproperol analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Urine) Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Evaporation Evaporation SPE->Evaporation Derivatization Derivatization Evaporation->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry GC->MS

Caption: GC-MS workflow for Clenproperol analysis.

Conclusion

Both LC-MS/MS and GC-MS are highly capable techniques for the analysis of Clenproperol. However, for routine analysis, LC-MS/MS is often the preferred method due to its simpler and faster sample preparation, which does not require a derivatization step. This leads to higher sample throughput and reduced potential for analyte loss or contamination during sample handling. The sensitivity of modern LC-MS/MS instruments is generally superior for this class of compounds, making it ideal for detecting trace levels of Clenproperol.

GC-MS remains a robust and reliable technique, particularly in laboratories where it is the established platform. While the derivatization step adds complexity, it can also improve chromatographic performance and sensitivity. The choice between the two techniques will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, available instrumentation, and the nature of the sample matrix.

References

Comparative Analysis of Clenbuterol Distribution in Liver Versus Muscle Tissue

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the differential accumulation and analytical methodologies for clenbuterol in key metabolic and somatic tissues.

Disclaimer: While the topic of interest is clenproperol, the available scientific literature predominantly focuses on its close structural analog, clenbuterol. This guide provides a comparative analysis of clenbuterol distribution in liver versus muscle tissue based on available experimental data, which can serve as a valuable proxy for understanding the potential distribution patterns of clenproperol.

Executive Summary

Clenbuterol, a β2-adrenergic agonist, is known for its therapeutic use as a bronchodilator and its illicit use as a growth-promoting agent in livestock. Its distribution and accumulation in various tissues are of significant interest for both pharmacological and food safety research. Experimental data consistently demonstrate a differential accumulation of clenbuterol in liver and muscle tissues, with the liver generally exhibiting higher concentrations. This guide synthesizes quantitative data from multiple studies, details the experimental protocols for tissue analysis, and provides visual workflows to aid in the understanding of these processes.

Data Presentation: Clenbuterol Concentration in Liver vs. Muscle

The following table summarizes findings from various studies on the concentration of clenbuterol in liver and muscle tissues across different animal models.

Animal ModelDosageTime PointLiver Concentration (ng/g)Muscle Concentration (ng/g)Reference
Horses1.6 µg/kg twice daily for 2 weeks0.25 hours post-administration16.21Not specified, but lower than liver[1][2]
Broiler Chickens1 ppm in diet for 19 daysDay 0 of withdrawalHigher accumulation in liver than muscleLower accumulation than liver[3]
CattleNot specifiedNot specifiedGenerally higher concentrationsGenerally lower concentrations[4][5]
Mice (BALB/c)2.5 mg/kg per os for 28 daysDay 30 post-treatment0.21 ± 0.03Not detected[6]
Mice (C57/BL/6)2.5 mg/kg per os for 28 daysDay 30 post-treatment0.23 ± 0.02Not detected[6]

Experimental Protocols

The analysis of clenbuterol in tissue samples typically involves extraction, clean-up, and instrumental analysis. Below are detailed methodologies from cited research.

Immunoaffinity Chromatography Cleanup and Liquid Chromatography with UV Detection

This method is suitable for the determination of clenbuterol in beef liver and muscle.[7]

1. Sample Preparation and Extraction:

  • Homogenize tissue samples.
  • Perform an acidic aqueous extraction.
  • Precipitate proteins from the extract.

2. Clean-up:

  • Pass the supernatant through a weak cation-exchange cartridge.
  • Further purify the eluate using a commercially available immunoaffinity cartridge specific for clenbuterol.
  • Elute clenbuterol from the immunoaffinity cartridge with 80% ethanol in water.

3. Instrumental Analysis:

  • Concentrate the eluate.
  • Analyze directly by reversed-phase liquid chromatography (LC) with gradient elution.
  • Detect clenbuterol using a UV detector at 245 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the quantification and confirmation of clenbuterol residues in various tissues.[5]

1. Extraction:

  • Perform a liquid-liquid extraction from the homogenized tissue.

2. Derivatization:

  • Derivatize the extracted clenbuterol with phosgene in an aqueous buffer at pH 10.1 to form a cyclic oxazolidone derivative.

3. Instrumental Analysis:

  • Analyze the derivatized sample using an electron ionization GC-MS system.
  • Use a clenbuterol analogue as an internal standard for quantification.
  • Confirm the presence of clenbuterol by comparing the ion ratios of the sample to a pure synthesized standard using selected ion monitoring.

Mandatory Visualizations

Experimental Workflow for Clenbuterol Analysis in Tissue

This diagram illustrates the general steps involved in the analysis of clenbuterol in liver and muscle samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Tissue_Sample Tissue Sample (Liver or Muscle) Homogenization Homogenization Tissue_Sample->Homogenization Extraction Extraction (e.g., Acidic Aqueous or Liquid-Liquid) Homogenization->Extraction Protein_Precipitation Protein Precipitation Extraction->Protein_Precipitation SPE Solid-Phase Extraction (e.g., Cation-Exchange or Immunoaffinity) Protein_Precipitation->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization Instrumental_Analysis Instrumental Analysis (LC-UV, LC-MS/MS, or GC-MS) SPE->Instrumental_Analysis Derivatization->Instrumental_Analysis Quantification Quantification Instrumental_Analysis->Quantification logical_relationship Administration Clenbuterol Administration Distribution Distribution in Body Administration->Distribution Liver_Accumulation Accumulation in Liver Distribution->Liver_Accumulation Muscle_Accumulation Accumulation in Muscle Distribution->Muscle_Accumulation Tissue_Sampling Tissue Sampling Liver_Accumulation->Tissue_Sampling Muscle_Accumulation->Tissue_Sampling Analysis Chemical Analysis Tissue_Sampling->Analysis Comparison Comparative Quantification Analysis->Comparison

References

Performance Showdown: A Comparative Guide to SPE Cartridges for Clenproperol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate quantification of clenproperol is paramount. A critical step in the analytical workflow is solid-phase extraction (SPE), which isolates the analyte from complex matrices. This guide provides a comparative overview of the performance characteristics of different SPE cartridges for clenproperol analysis, supported by available experimental data and detailed protocols.

The selection of an appropriate SPE cartridge is crucial for achieving high recovery rates, minimizing matrix effects, and obtaining low limits of detection (LOD) and quantification (LOQ). This guide synthesizes data from various studies to aid in this selection process.

Comparative Performance of SPE Cartridges for Clenproperol

The following table summarizes the performance characteristics of different SPE cartridges for the extraction of clenproperol from various matrices. It is important to note that direct comparative studies for a wide range of cartridges for clenproperol are limited. The data presented here is collated from multi-residue studies and method validation reports.

SPE Cartridge TypeMatrixRecovery Rate (%)Matrix EffectLODLOQ
C18 Milk, Yogurt, Sausage, Livestock Meat76.4 - 111.7Minimized0.05 - 0.8 µg/kg0.2 - 2.5 µg/kg
Bond Elut Plexa PCX Vitreous Humor, Retina> 90 (for most β-agonists)Reduced Ion SuppressionNot SpecifiedNot Specified
Mixed-Phase Cation Exchange (e.g., C8+SCX) Bovine Urine17.7 - 66.9 (for a group of 9 β-agonists)Not SpecifiedNot SpecifiedNot Specified

Note: The performance of SPE cartridges can be highly dependent on the specific protocol, including the composition of washing and elution solvents, pH, and flow rate. The data for Bond Elut Plexa PCX and Mixed-Phase Cation Exchange cartridges are based on the analysis of a group of β-agonists, including clenproperol, and may not represent the specific performance for clenproperol alone.

In-Depth Look at Cartridge Performance

C18 Cartridges: Silica-based C18 cartridges are a common choice for the reversed-phase extraction of moderately non-polar compounds like clenproperol from aqueous matrices. A validation study focusing on clenproperol in various food matrices demonstrated good recoveries and low detection limits using C18 cartridges[1]. The wide recovery range suggests that the matrix type significantly influences the extraction efficiency, necessitating matrix-specific optimization.

Bond Elut Plexa PCX: This polymeric mixed-mode cation exchange sorbent is designed to extract basic compounds like clenproperol. An application note from Agilent Technologies suggests that this type of cartridge can improve recoveries of β-agonists to over 90% and reduce ion suppression in LC-MS/MS analysis[2]. The mixed-mode functionality allows for a more rigorous washing step, leading to cleaner extracts.

Mixed-Phase Cation Exchange (e.g., C8+SCX): These cartridges combine reversed-phase and strong cation exchange mechanisms. A multi-residue study of nine β-agonists, including clenproperol, in bovine urine reported a broad recovery range of 17.7% to 66.9% for the entire group using mixed-phase sorbents[3]. This wide range indicates that while these cartridges can be used for multi-residue screening, method optimization is critical for achieving satisfactory recovery for each specific analyte.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible and accurate results. The following is a representative protocol for the extraction of clenproperol from food matrices using a C18 SPE cartridge, based on a validated method[1].

1. Sample Preparation (Livestock Meat):

  • Homogenize 5 g of the tissue sample.

  • Add 10 mL of 0.1 M HCl and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Adjust the pH of the supernatant to 7.0 ± 0.2 with 1 M NaOH.

2. SPE Procedure (C18 Cartridge):

  • Conditioning: Condition the C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the prepared sample supernatant onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 10% methanol in water.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the clenproperol from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solid-phase extraction of clenproperol from a biological matrix.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization Homogenization Extraction Liquid Extraction (e.g., with acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation pH_Adjustment pH Adjustment Centrifugation->pH_Adjustment Loading Sample Loading pH_Adjustment->Loading Conditioning Conditioning Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Figure 1. General workflow for the solid-phase extraction and analysis of clenproperol.

Conclusion

The choice of SPE cartridge for clenproperol analysis significantly impacts the quality of the results. While C18 cartridges have been shown to provide good performance in food matrices with a validated method, mixed-mode cartridges like Bond Elut Plexa PCX may offer advantages in terms of cleaner extracts and potentially higher recoveries, especially in complex biological samples. The provided data and protocols serve as a starting point for method development and optimization. Researchers should carefully validate their SPE methods for their specific matrix and analytical requirements to ensure accurate and reliable quantification of clenproperol.

References

Comparative Analysis of Clenbuterol and Salbutamol Residues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of Clenbuterol and Salbutamol residues, detailing their detection, regulatory limits, and biological mechanisms for drug development and research professionals.

This guide provides a detailed comparative analysis of Clenbuterol and Salbutamol residues, focusing on the analytical methodologies for their detection, their established maximum residue limits in food products, and the signaling pathways they activate. The content is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental protocols to support further investigation and understanding. It is important to note that while the user requested information on "Clenproperol," the vast body of scientific literature focuses on "Clenbuterol." Clenbuterol is a close structural and functional analog, and for the purpose of this guide, we will be analyzing Clenbuterol in comparison to Salbutamol.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of Clenbuterol and Salbutamol residues.

Table 1: Comparison of Analytical Methods for the Detection of Clenbuterol and Salbutamol Residues

Analytical MethodAnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MSClenbuterolHuman Plasma0.05 - 8 ppb-0.05 ppb
LC-MS/MSSalbutamolHuman Plasma0.15 - 24 ppb-0.15 ppb
LC-MS/MSClenbuterolPork0.1 - 2 µg/kg-0.10 µg/kg
LC-MS/MSSalbutamolPork1 - 20 µg/kg-0.54 µg/kg
Capillary ElectrophoresisClenbuterolSwine Urine0.003 - 10.0 µg/mL0.26 ng/mL-
Capillary ElectrophoresisSalbutamolSwine Urine0.01 - 20.0 µg/mL0.96 ng/mL-
HPLC-UVClenbuterolPork0.4 - 50 µg/L0.05 µg/L-
HPLC-UVSalbutamolPork0.2 - 25 µg/L0.02 µg/L-

Table 2: Maximum Residue Limits (MRLs) for Clenbuterol and Regulatory Status of Salbutamol

SubstanceJurisdictionAnimal SpeciesTissueMRL
Clenbuterol HydrochlorideEuropean UnionBovine, EquidaeMuscle0.1 µg/kg
Liver0.5 µg/kg
Kidney0.5 µg/kg
BovineMilk0.05 µg/kg
SalbutamolEuropean Union--Prohibited for use in food-producing animals for growth promotion. Therapeutic use is authorized under specific conditions, but MRLs are not broadly established for food products.
China--Prohibited substance; cannot be detected in food of animal origin.
Hong Kong--Prohibited substance in food animals.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Clenbuterol and Salbutamol in Pork

This protocol provides a representative method for the simultaneous determination of Clenbuterol and Salbutamol residues in pork tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Extraction and Clean-up)

  • Homogenization: Weigh 5 grams of homogenized pork sample into a 50 mL polypropylene centrifuge tube.

  • Hydrolysis: Add 20 mL of 0.2 M sodium acetate buffer (pH 5.2) and 250 µL of β-glucuronidase/arylsulfatase solution. Vortex thoroughly and incubate at 37°C for 16 hours to deconjugate metabolites.

  • Deproteinization and Liquid-Liquid Extraction: After cooling, add 5 mL of 0.1 M perchloric acid to adjust the pH to approximately 1. Centrifuge the sample. Transfer the supernatant to a new tube and adjust the pH to 10 with 10 M sodium hydroxide. Add 10 mL of a saturated sodium chloride solution and 10 mL of an isopropanol-ethyl acetate (6:4, v/v) mixture. Vortex and centrifuge.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge. The cartridge is washed sequentially with water, 2% formic acid, and methanol. The analytes are then eluted with 5% ammonium hydroxide in methanol.

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 1 mL of the initial mobile phase, filtered through a 0.22 µm filter, and transferred to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to separate the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Clenbuterol: Precursor ion (m/z) 277.1 → Product ions (m/z) 203.1 (quantifier) and 168.1 (qualifier).

    • Salbutamol: Precursor ion (m/z) 240.1 → Product ions (m/z) 148.0 (quantifier) and 166.0 (qualifier).

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the biological signaling pathway activated by Clenbuterol and Salbutamol, and a typical workflow for residue analysis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Clenbuterol / Salbutamol Receptor β2-Adrenergic Receptor Agonist->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response phosphorylates targets leading to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway activated by Clenbuterol and Salbutamol.

G Sample Sample Collection (e.g., Pork Tissue) Homogenization Homogenization Sample->Homogenization Extraction Extraction & Hydrolysis Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification & Confirmation Data->Quantification Report Reporting of Results Quantification->Report

Caption: A typical experimental workflow for the analysis of Clenbuterol and Salbutamol residues.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Clenproperol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory work, the responsible handling and disposal of chemical reagents like Clenproperol-d7 are of paramount importance. Adherence to proper disposal protocols is essential not only for regulatory compliance but also for the safety of laboratory personnel and the protection of the environment. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring that this process is managed with the diligence it requires.

This compound is identified as being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this substance be treated as hazardous waste and not be disposed of through conventional means such as drains or regular trash.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE) and Hazard Identification: Before handling this compound for disposal, it is crucial to be aware of its hazards. The substance is classified as an acute oral toxicant and poses a significant threat to aquatic ecosystems[1]. Always consult the Safety Data Sheet (SDS) for complete hazard information.

  • Required PPE: Ensure you are wearing appropriate personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing[1]. If there is a risk of aerosol formation, a suitable respirator should be used in a well-ventilated area or under a fume hood.

2. Waste Segregation and Containerization:

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid to prevent leaks or spills.

  • Labeling: The container must be explicitly labeled as "Hazardous Waste" and clearly state "this compound". Include the appropriate hazard pictograms (e.g., acute toxicity, environmental hazard).

3. Spill Management and Decontamination:

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].

  • Cleanup: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].

  • Decontamination: Decontaminate surfaces and any equipment that has come into contact with this compound by scrubbing with alcohol[1]. All contaminated materials, including the absorbent material and cleaning supplies, must be disposed of as hazardous waste.

4. Storage of Waste:

  • Storage Location: Store the sealed hazardous waste container in a cool, well-ventilated area designated for chemical waste storage. Keep it away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks.

5. Final Disposal:

  • Approved Waste Disposal Facility: The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal plant[1][2]. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

  • Documentation: Maintain meticulous records of the amount of this compound waste generated, its collection date, and the date of its transfer to the waste disposal facility, in accordance with institutional and regulatory requirements.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain 2a. Contain Spill & Absorb with Inert Material spill->contain Yes containerize 3. Place Waste in Labeled Hazardous Waste Container spill->containerize No decontaminate 2b. Decontaminate Area with Alcohol contain->decontaminate decontaminate->containerize store 4. Store Securely in Designated Waste Area containerize->store dispose 5. Arrange Pickup by Approved Waste Disposal Service store->dispose end End: Compliant Disposal dispose->end

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Clenproperol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Clenproperol-d7. This deuterated compound, while valuable in research, presents several health and environmental hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards are summarized in the table below.

Hazard ClassificationCategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Skin SensitisationCategory 1H317: May cause an allergic skin reaction[2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:

  • Eye Protection : Safety goggles with side-shields are required to protect against splashes[1][3].

  • Hand Protection : Chemical-resistant protective gloves are essential[1]. Given the chlorinated aromatic nature of the compound, nitrile or neoprene gloves are recommended.

  • Skin and Body Protection : An impervious lab coat or coveralls should be worn to protect the skin[1].

  • Respiratory Protection : A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1]. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood[3].

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in Aprotic Solvent handle_weigh->handle_dissolve post_clean Clean Workspace handle_dissolve->post_clean After experiment post_remove_ppe Remove PPE post_clean->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Figure 1: Workflow for Safe Handling of this compound.

Experimental Protocols:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work[1].

    • Put on all required PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

    • Prepare the workspace within a certified chemical fume hood to ensure proper ventilation[3].

  • Handling :

    • When handling the solid form, avoid creating dust[3].

    • To prevent isotopic dilution through hydrogen-deuterium exchange, handle the compound under an inert atmosphere (e.g., dry nitrogen or argon) and use aprotic deuterated solvents where possible[4][5].

    • Avoid contact with skin, eyes, and inhalation[1].

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[1].

    • Conflicting storage temperature recommendations exist; store at -20°C for powder or -80°C in solvent as per one source[1], while another suggests room temperature[3]. It is advisable to follow the storage conditions provided by the specific supplier.

    • Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination, given its high aquatic toxicity[1].

cluster_waste Waste Collection cluster_container Container Disposal cluster_final Final Disposal waste_solid Collect Solid Waste waste_liquid Collect Liquid Waste final_label Label Waste Containers waste_liquid->final_label Transfer to container_rinse Triple-Rinse Empty Container container_collect Collect Rinsate as Hazardous Waste container_rinse->container_collect container_dispose Dispose of Rinsed Container container_collect->container_dispose container_collect->final_label Transfer to final_dispose Dispose via Approved Waste Plant final_label->final_dispose

Figure 2: Disposal Plan for this compound.

Disposal Protocols:

  • Waste Segregation : Deuterated waste should be treated as hazardous chemical waste and segregated from other waste streams. Specifically, chlorinated waste should be kept separate[4].

  • Waste Collection :

    • Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.

    • Do not release the product into drains, water courses, or the soil[1].

  • Container Disposal :

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent[4].

    • The rinsate must be collected and disposed of as hazardous waste[4].

    • After thorough rinsing and defacing the original label, the container can be disposed of as regular laboratory waste[4].

  • Final Disposal : All waste containing this compound must be disposed of through an approved waste disposal plant[1].

First Aid Measures

In case of exposure, follow these first aid measures immediately:

  • If Swallowed : Call a poison center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting[1][3].

  • Eye Contact : Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention[1].

  • Skin Contact : Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice[1].

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention[1].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.